molecular formula C7H10BrN3S B1603662 5-Bromo-2-(piperazin-1-yl)thiazole CAS No. 223514-48-5

5-Bromo-2-(piperazin-1-yl)thiazole

Cat. No.: B1603662
CAS No.: 223514-48-5
M. Wt: 248.15 g/mol
InChI Key: JYESJZJBOOVSEA-UHFFFAOYSA-N
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Description

5-Bromo-2-(piperazin-1-yl)thiazole is a useful research compound. Its molecular formula is C7H10BrN3S and its molecular weight is 248.15 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

5-bromo-2-piperazin-1-yl-1,3-thiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10BrN3S/c8-6-5-10-7(12-6)11-3-1-9-2-4-11/h5,9H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYESJZJBOOVSEA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C2=NC=C(S2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10BrN3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80593622
Record name 1-(5-Bromo-1,3-thiazol-2-yl)piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80593622
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

223514-48-5
Record name 1-(5-Bromo-1,3-thiazol-2-yl)piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80593622
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to 1-(5-Bromo-1,3-thiazol-2-yl)piperazine: A Privileged Scaffold in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 1-(5-bromo-1,3-thiazol-2-yl)piperazine, a heterocyclic compound that serves as a crucial building block in modern medicinal chemistry. By dissecting its chemical properties, synthesis, and the vast biological potential of its derivatives, this document aims to equip researchers and drug development professionals with the foundational knowledge required to leverage this scaffold in the design of novel therapeutic agents.

The structure of 1-(5-bromo-1,3-thiazol-2-yl)piperazine marries two "privileged" pharmacophores: the thiazole ring and the piperazine moiety. Thiazole, a five-membered aromatic ring containing sulfur and nitrogen, is a cornerstone of many biologically active compounds, prized for its unique electronic properties and ability to engage in various biological interactions.[1] Similarly, the piperazine ring is a ubiquitous feature in numerous FDA-approved drugs, valued for its ability to improve solubility, modulate basicity, and serve as a versatile linker to which various functional groups can be attached.[2] The combination of these two rings, further functionalized with a bromine atom, creates a highly versatile and synthetically tractable scaffold for developing compound libraries aimed at a multitude of disease targets.

Part 1: Physicochemical Properties and Analytical Characterization

A thorough understanding of a compound's physicochemical properties is fundamental to its application in drug discovery, influencing everything from reaction kinetics to ADME (Absorption, Distribution, Metabolism, and Excretion) profiles.

Table 1: Physicochemical Properties of 1-(5-Bromo-1,3-thiazol-2-yl)piperazine and Related Analogs

Property1-(5-bromo-1,3-thiazol-2-yl)piperazine1-(5-bromo-4-methyl-1,3-thiazol-2-yl)piperazine
CAS Number Not readily available1211540-89-4
Molecular Formula C₇H₁₀BrN₃SC₈H₁₂BrN₃S
Molecular Weight 248.15 g/mol 262.17 g/mol
Predicted Boiling Point 344.9±42.0 °C364.8±52.0 °C
Predicted Density 1.625±0.06 g/cm³1.516±0.06 g/cm³
Predicted pKa 8.16±0.108.36±0.10

Note: Properties are predicted as experimental data for the specific parent compound is scarce. Data for the methylated analog is provided for comparison where available.

Analytical Characterization Workflow

Confirming the identity, purity, and structure of a synthesized compound is a critical quality control step. A multi-pronged approach combining spectroscopic and chromatographic techniques is essential for unambiguous characterization.

Analytical Workflow cluster_synthesis Synthesis Output cluster_analysis Characterization Suite cluster_result Final Confirmation Crude_Product Crude Synthesized Product HPLC HPLC-UV Analysis (Purity Assessment) Crude_Product->HPLC LCMS LC-MS Analysis (Mass Confirmation) Crude_Product->LCMS NMR NMR Spectroscopy (¹H, ¹³C Structure Elucidation) Crude_Product->NMR IR FT-IR Spectroscopy (Functional Group ID) Crude_Product->IR HPLC->LCMS Final Confirmed Structure & Purity >95% LCMS->NMR NMR->IR

Caption: Standard analytical workflow for compound validation.

Experimental Protocols: Characterization

Protocol 1: Purity Assessment by Reversed-Phase HPLC (RP-HPLC)

This protocol provides a general method for determining the purity of thiazole-piperazine derivatives. The causality behind using RP-HPLC is its exceptional ability to separate the nonpolar target compound from more polar starting materials or less polar side-products based on their differential partitioning between the mobile and stationary phases.[3]

  • Instrumentation: Standard HPLC system with a UV-Vis detector and a C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile (Solvent B) and water with 0.1% trifluoroacetic acid (TFA) (Solvent A). The TFA is crucial as an ion-pairing agent to ensure sharp, symmetrical peaks for the basic piperazine moiety.

    • Gradient: 5% to 95% B over 10 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a wavelength determined by the UV-Vis spectrum of the compound (typically around 254 nm or 280 nm).

  • Sample Preparation: Dissolve the compound in methanol or acetonitrile to a concentration of ~0.5 mg/mL and filter through a 0.45 µm syringe filter.

  • Analysis: Inject 10 µL of the sample. Purity is calculated using the area percent method: % Purity = (Area of Main Peak / Total Area of All Peaks) × 100. A pure sample should show a single major peak.[3][4]

Protocol 2: Structural Elucidation by NMR Spectroscopy

NMR is the most powerful tool for unambiguous structure determination.

  • Sample Preparation: Dissolve 5-10 mg of the purified compound in ~0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

  • ¹H NMR Spectroscopy:

    • Expected Signals: The spectrum should reveal a singlet for the thiazole C4-H proton, and two sets of triplets (or broad singlets) for the piperazine -CH₂- groups, integrating to 4 protons each. The N-H proton of the piperazine may appear as a broad singlet which can be exchanged with D₂O.

  • ¹³C NMR Spectroscopy:

    • Expected Signals: Look for distinct signals corresponding to the three carbons of the thiazole ring and the two carbons of the piperazine ring. The C-Br carbon (C5) will be significantly shifted compared to an unsubstituted thiazole.

Part 2: Synthesis and Derivatization Strategies

The synthesis of 1-(5-bromo-1,3-thiazol-2-yl)piperazine and its analogs typically relies on established heterocyclic chemistry principles, allowing for robust and scalable production.

Core Synthesis Pathway

A common and direct approach involves the nucleophilic substitution of a di-halogenated thiazole with piperazine. The choice of 2,5-dibromothiazole as a starting material is strategic; the bromine at the 2-position is significantly more labile and susceptible to nucleophilic attack than the bromine at the 5-position, enabling regioselective substitution.

Synthesis Pathway Start1 2,5-Dibromothiazole Intermediate Nucleophilic Aromatic Substitution (SNAr) Start1->Intermediate Start2 Piperazine Start2->Intermediate Product 1-(5-Bromo-1,3-thiazol-2-yl)piperazine Intermediate->Product Reagents Base (e.g., K₂CO₃) Solvent (e.g., DMF) Heat Reagents->Intermediate

Caption: General synthesis via nucleophilic substitution.

Experimental Protocols: Synthesis

Protocol 3: General Synthesis of 1-(5-Bromo-1,3-thiazol-2-yl)piperazine

This protocol is a representative procedure based on common methodologies for synthesizing N-aryl piperazines and related thiazole derivatives.[5][6]

  • Reaction Setup: To a solution of 2,5-dibromothiazole (1.0 eq) in a polar aprotic solvent such as dimethylformamide (DMF) or acetonitrile, add piperazine (1.2-2.0 eq) and a mild base like potassium carbonate (K₂CO₃) or triethylamine (TEA) (2.0 eq). Using an excess of piperazine can serve as both the nucleophile and the base.

  • Reaction Conditions: Heat the mixture to 80-100 °C and stir for 4-12 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or LC-MS to confirm the consumption of the starting material.

  • Work-up: After cooling to room temperature, pour the reaction mixture into ice-water. This precipitates the crude product while dissolving inorganic salts and excess piperazine.

  • Extraction: Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate or dichloromethane). The choice of solvent is critical for efficiently recovering the product from the aqueous phase.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The resulting crude solid is then purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the pure product.

Derivatization Potential

The true power of this scaffold lies in the reactivity of the secondary amine on the piperazine ring. This site serves as a versatile chemical handle for diversification, enabling the creation of large compound libraries for structure-activity relationship (SAR) studies. Common derivatization reactions include:

  • Acylation/Sulfonylation: Reaction with various acyl chlorides, sulfonyl chlorides, or carboxylic acids (using coupling agents) to form amides and sulfonamides.

  • Alkylation: Reaction with alkyl halides or reductive amination with aldehydes/ketones to introduce diverse substituents.

  • Cross-Coupling Reactions: Buchwald-Hartwig or Suzuki couplings can be performed on the 5-bromo position of the thiazole ring to introduce aryl or other groups, further expanding structural diversity.

Part 3: Biological Activity and Therapeutic Potential

While 1-(5-bromo-1,3-thiazol-2-yl)piperazine itself is primarily a building block, its derivatives have demonstrated a remarkable range of biological activities, highlighting the scaffold's potential in drug discovery.

Anticancer Activity

Derivatives of the thiazole-piperazine core have shown significant promise as anticancer agents. Studies have reported potent cytotoxic activity against various cancer cell lines, including hepatoblastoma (HepG2), human colorectal carcinoma (HCT 116), and breast cancer (MCF-7).[7]

  • Mechanism of Action: The anticancer effects are often mediated through the induction of apoptosis. For instance, certain piperazine-based bis(thiazole) hybrids have been shown to upregulate pro-apoptotic genes (like Bax) and downregulate anti-apoptotic genes (like Bcl-2), leading to the activation of the caspase cascade.[7][8] Some isatin-based derivatives bearing this scaffold have also been investigated as inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key kinase involved in tumor angiogenesis.[9]

Apoptosis Pathway Drug Thiazole-Piperazine Derivative Bcl2 Bcl-2 (Anti-apoptotic) Drug->Bcl2 Inhibits Bax Bax (Pro-apoptotic) Drug->Bax Promotes Mito Mitochondria Bcl2->Mito Bax->Mito CytC Cytochrome c Release Mito->CytC Casp9 Caspase-9 (Initiator) CytC->Casp9 Activates Casp3 Caspase-3 (Executioner) Casp9->Casp3 Activates Apoptosis Apoptosis Casp3->Apoptosis

Caption: Caspase-dependent apoptosis pathway induced by derivatives.[10][11]

Antiplasmodial and Antinociceptive Activities
  • Antiplasmodial: Combinatorial libraries built around the thiazole-piperazine core have yielded potent antiplasmodial agents, with some compounds showing high efficacy against chloroquine-resistant strains of Plasmodium falciparum, the parasite responsible for malaria.[12]

  • Antinociceptive (Analgesic): Other derivatives have demonstrated significant antinociceptive effects in preclinical models. Mechanistic studies suggest these effects are mediated, at least in part, through the activation of the opioidergic system.[6]

Table 2: Summary of Reported Biological Activities of Thiazole-Piperazine Derivatives

Derivative ClassTarget / AssayKey FindingIC₅₀ / EC₅₀Reference
Piperazine-based bis(thiazoles)HCT 116 Colon Cancer CellsPotent cytotoxicity1.2 nM[7]
Isatin-thiazole-piperazine hybridsVEGFR-2 Kinase InhibitionModerate inhibitory activity0.503 µM[13]
Piperazine-tethered thiazolesP. falciparum (Dd2 strain)Antiplasmodial activity102 nM[12]
Thiazole-piperazine hybridsAcetic Acid Writhing TestPeripheral antinociceptive effectN/A[6]

Part 4: Safety and Handling

As with any laboratory chemical, proper handling of 1-(5-bromo-1,3-thiazol-2-yl)piperazine and its derivatives is paramount. While specific toxicity data for the parent compound is not available, information can be extrapolated from related structures and the parent heterocycles.

  • Piperazine: The parent piperazine can be a skin and respiratory sensitizer. At high doses, it has been associated with neurotoxic effects.[14]

  • Brominated Heterocycles: Many brominated aromatic compounds are classified as irritants to the skin, eyes, and respiratory system. They may be harmful if swallowed.[15]

  • General Precautions:

    • Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves.

    • Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.

    • Storage: Store in a tightly sealed container in a cool, dry place away from strong oxidizing agents.

Conclusion

1-(5-bromo-1,3-thiazol-2-yl)piperazine represents a highly valuable and strategically designed chemical scaffold. Its structure combines the favorable properties of both the thiazole and piperazine rings, while the bromine atom and the secondary amine provide orthogonal handles for extensive chemical modification. The proven success of its derivatives in diverse therapeutic areas—from oncology to infectious disease and pain management—underscores its importance as a "privileged" starting point for drug discovery campaigns. Future research will undoubtedly continue to unlock the full potential of this versatile building block, leading to the development of next-generation therapeutics for a wide range of human diseases.

References

  • ARKAT USA, Inc. (n.d.). Synthesis of novel scaffolds based on bis-thiazole linked to piperazine core as new hybrid molecules. ARKIVOC. Retrieved from [Link]

  • Goshu, A., & Tadesse, S. (2020). Synthesis of some new 5- substituted of-2-aminothiazoles and bis (2-aminothiazole) sulfides. Journal of Chemical and Pharmaceutical Research, 12(5), 24-33. Retrieved from [Link]

  • Karakadze, M., et al. (2023). Parallel Synthesis of Piperazine Tethered Thiazole Compounds with Antiplasmodial Activity. Molecules, 28(24), 8031. Retrieved from [Link]

  • Zhao, S., et al. (2020). Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role. Frontiers in Cell and Developmental Biology, 8, 599281. Retrieved from [Link]

  • Creagh, E. M. (2004). Apoptosis Dependent and Independent Functions of Caspases. In Madame Curie Bioscience Database. Landes Bioscience. Retrieved from [Link]

  • da Silva, J. C., et al. (2025). Novel Indole–Thiazole Derivative Containing a p-Nitro Substituent (CS03): Validation of an HPLC-UV Quantification Method. ACS Omega. Retrieved from [Link]

  • Mishra, P., et al. (2018). Chromatographic and electrophoretic determination of thioamides based on thiazole, 1,3,4-thiadiazole, 1,2,4-triazole, and tetrazole. Journal of Analytical Methods in Chemistry, 2018, 9340798. Retrieved from [Link]

  • Mohamed, D. M., et al. (2024). Synthesis of novel piperazine-based bis(thiazole)(1,3,4-thiadiazole) hybrids as anti-cancer agents through caspase-dependent apoptosis. RSC Advances, 14(35), 25368-25386. Retrieved from [Link]

  • Creative Diagnostics. (2025). Caspase-Dependent Apoptosis: An Overview. Retrieved from [Link]

  • Google Patents. (1951). 2-sulfanilamido-5-bromothiazoles. (U.S. Patent No. 2,537,592).
  • Abdullah Ripain, I. H., & Ngah, N. (2021). A Brief Review on the Thiazole Derivatives: Synthesis Methods and Biological Activities. Malaysian Journal of Analytical Sciences, 25(2), 257-267. Retrieved from [Link]

  • Assay Genie. (2024). VEGF-A VEGFR-2 Signaling: Decoding the Blueprint of Angiogenesis for Therapeutic Insights. Retrieved from [Link]

  • PubChem. (n.d.). 1-(4-Methyl-1,3-thiazol-2-yl)piperazine. National Center for Biotechnology Information. Retrieved from [Link]

  • Simanungkalit, H. M., et al. (2021). The role of caspase-dependent and caspase-independent pathways of apoptosis in the premature rupture of the membranes: A case-control study. F1000Research, 10, 42. Retrieved from [Link]

  • Al-Ostath, A. I., et al. (2022). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. Molecules, 27(13), 3983. Retrieved from [Link]

  • El-Naggar, A. M., et al. (2023). 1-Benzyl-5-bromo-3-hydrazonoindolin-2-ones as Novel Anticancer Agents: Synthesis, Biological Evaluation and Molecular Modeling Insights. Molecules, 28(7), 3203. Retrieved from [Link]

  • Bio-Rad. (n.d.). VEGF signaling via VEGFR2 - generic cascades Pathway Map. Retrieved from [Link]

  • ResearchGate. (n.d.). General reaction for Hantzsch's synthesis of 2-aminothiazole. Retrieved from [Link]

  • Çevik, Ö. D., et al. (2021). Synthesis and Antinociceptive Effect of Some Thiazole-Piperazine Derivatives: Involvement of Opioidergic System in the Activity. Molecules, 26(11), 3350. Retrieved from [Link]

  • NICNAS. (2018). Piperazine salts: Human health tier II assessment. Australian Department of Health. Retrieved from [Link]

  • Al-Juboori, A. A. J., Al-Masoudi, W. A. M., & Al-Amiery, A. A. (2024). Synthesis and Characterization of New 2-amino-5-chlorobenzothiazole Derivatives Containing Different Types of Heterocyclic as Antifungal Activity. Baghdad Science Journal, 21(3), 962-974. Retrieved from [Link]

  • Cusabio. (n.d.). VEGF Signaling Pathway. Retrieved from [Link]

Sources

Technical Guide: Thiazole-Piperazine Heterocyclic Building Blocks for Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The thiazole-piperazine hybrid scaffold represents a "privileged structure" in modern medicinal chemistry.[1] This guide analyzes the synergistic integration of the thiazole ring—a planar, electron-deficient aromatic system capable of


-

stacking and specific hydrogen bonding—with the piperazine ring, a saturated heterocycle that enhances aqueous solubility, bioavailability, and serves as a rigid geometrical spacer.

This whitepaper provides a technical deep-dive into the rational design, synthetic methodologies, and therapeutic applications of these building blocks, moving beyond basic descriptions to explore the causality behind their efficacy.[2]

Part 1: Structural Rationale & Medicinal Chemistry[2][3][4][5]

The Pharmacophore Synergy

The combination of thiazole and piperazine addresses two competing needs in drug design: potency (binding affinity) and drug-likeness (ADME properties).

  • The Thiazole Core (The "Anchor"):

    • Bioisosterism: Acts as a bioisostere for pyridine or benzene but with distinct electronic profiles. The sulfur atom increases lipophilicity (

      
      ), while the nitrogen serves as a hydrogen bond acceptor (HBA).[2]
      
    • Metabolic Stability: Unlike furan or thiophene, the thiazole ring is relatively resistant to oxidative metabolism, although C-2 substitution is critical to block potential metabolic soft spots.[2]

    • Binding: The aromatic nature allows for

      
      -cation or 
      
      
      
      -
      
      
      interactions within protein active sites (e.g., ATP-binding pockets of kinases).
  • The Piperazine Ring (The "Handle"):

    • Solubility: The secondary or tertiary amines are easily protonated at physiological pH, significantly improving aqueous solubility—a common bottleneck for planar aromatic drugs.

    • Conformational Control: Unlike flexible alkyl chains, the chair conformation of piperazine directs substituents at defined vectors (approx.

      
      ), crucial for spanning binding pockets.[2]
      
    • Lysosomotropism: Basic piperazines can accumulate in acidic lysosomes, which can be advantageous for targeting intracellular pathogens or specific cancer mechanisms, though it requires monitoring for phospholipidosis.[2]

Visualization of SAR Logic

SAR_Logic Core Thiazole-Piperazine Scaffold T_Bind Binding Affinity (H-Bond Acceptor + Pi-Stacking) Core->T_Bind Thiazole Moiety T_Met Metabolic Stability (Aromatic System) Core->T_Met P_Sol Solubility Handle (pKa ~9.8) Core->P_Sol Piperazine Moiety P_Vec Vector Orientation (Rigid Spacer) Core->P_Vec Drug Optimized Drug Candidate T_Bind->Drug T_Met->Drug P_Sol->Drug P_Vec->Drug

Figure 1: Structure-Activity Relationship (SAR) map illustrating the functional contribution of each heterocycle to the final drug candidate profile.

Part 2: Synthetic Strategies

Robust synthesis is the bedrock of reliable drug discovery. We focus on two primary pathways: De Novo Cyclization (Hantzsch) for creating the thiazole ring, and Cross-Coupling (Buchwald-Hartwig/SNAr) for linking pre-formed rings.[2]

Method A: The Modified Hantzsch Synthesis

This is the "gold standard" for generating thiazoles substituted with piperazine linkers. It involves the condensation of


-haloketones with thioureas or thioamides.[3]
  • Mechanism: Nucleophilic attack of the sulfur on the

    
    -carbon, followed by intramolecular condensation and dehydration.
    
  • Advantage: High regioselectivity and tolerance of diverse functional groups.

  • Critical Control Point: The handling of

    
    -haloketones (lachrymators) and ensuring complete dehydration to avoid hydroxy-thiazoline intermediates.
    
Method B: Palladium-Catalyzed Buchwald-Hartwig Amination

For connecting a piperazine nitrogen directly to a thiazole ring (C-N bond formation), standard nucleophilic aromatic substitution (


) often fails unless the thiazole is activated by strong electron-withdrawing groups.[2] Pd-catalysis overcomes this.
  • Catalyst Choice: Pd(OAc)

    
     or Pd
    
    
    
    (dba)
    
    
    .
  • Ligand Selection: Bulky, electron-rich phosphines like Xantphos or BINAP are essential to facilitate the reductive elimination step in heteroaromatic systems.

  • Base: Cs

    
    CO
    
    
    
    or NaO
    
    
    Bu (anhydrous conditions are strictly required).[2]
Synthetic Workflow Diagram

Synthesis_Workflow Start1 Alpha-Haloketone Hantzsch Hantzsch Cyclization (EtOH, Reflux) Start1->Hantzsch Start2 Piperazine-Thiourea Start2->Hantzsch Start3 Halothiazole Buchwald Buchwald-Hartwig (Pd-Cat, Xantphos, Base) Start3->Buchwald Start4 Boc-Piperazine Start4->Buchwald Inter1 Thiazole-Piperazine Hybrid Hantzsch->Inter1 De Novo Ring Formation Buchwald->Inter1 C-N Cross Coupling

Figure 2: Decision tree for synthetic route selection based on starting material availability and desired linkage type.[2]

Part 3: Experimental Protocols

Protocol 1: Hantzsch Synthesis of 4-(Piperazin-1-ylmethyl)thiazoles

Targeting: Linker-based scaffolds for library generation.[2]

  • Reagents:

    • 1,3-Dichloroacetone (1.0 eq)[2]

    • Substituted Thioamide/Thiourea (1.0 eq)[2]

    • Ethanol (Absolute)[2][4]

    • Boc-piperazine (1.2 eq)[2]

    • DIPEA (Diisopropylethylamine)[2]

  • Procedure:

    • Step A (Cyclization): Dissolve thioamide in ethanol (0.5 M). Add 1,3-dichloroacetone dropwise at room temperature. Heat to reflux for 4 hours. Monitor by TLC (EtOAc/Hexane).[2]

    • Step B (Workup): Cool to 0°C. The hydrochloride salt of the 4-chloromethylthiazole often precipitates. Filter and wash with cold ethanol.[4]

    • Step C (Displacement): Resuspend the chloromethylthiazole intermediate in DMF. Add Boc-piperazine and DIPEA (2.5 eq). Stir at 60°C for 6 hours.

    • Step D (Isolation): Pour into ice water.[2] Extract with EtOAc. The product is purified via flash column chromatography.

  • Validation:

    • NMR: Look for the disappearance of the CH

      
      -Cl peak (~4.7 ppm) and appearance of piperazine methylene protons (~2.5 ppm).
      
Protocol 2: Buchwald-Hartwig Coupling of 2-Bromothiazole and Piperazine

Targeting: Direct heteroaryl-amine coupling.

  • Reagents:

    • 2-Bromothiazole (1.0 eq)[2]

    • N-Boc-Piperazine (1.2 eq)[2]

    • Pd(OAc)

      
       (5 mol%)[2]
      
    • BINAP (10 mol%)[2]

    • Cs

      
      CO
      
      
      
      (2.0 eq)[2]
    • Toluene (Anhydrous, degassed)[2]

  • Procedure:

    • Step A (Prep): Flame-dry a reaction flask and purge with Argon.

    • Step B (Loading): Add Pd(OAc)

      
      , BINAP, and toluene.[2] Stir for 10 mins to form the active catalytic complex (solution turns orange/red).
      
    • Step C (Reaction): Add 2-bromothiazole, N-Boc-piperazine, and Cs

      
      CO
      
      
      
      .
    • Step D (Heating): Heat to 100°C for 12-16 hours under Argon balloon.

    • Step E (Workup): Filter through a Celite pad to remove palladium black.[2] Concentrate filtrate. Purify via silica gel chromatography (0-5% MeOH in DCM).

Part 4: Comparative Data & Applications

Comparison of Synthetic Routes
FeatureHantzsch CyclizationBuchwald-Hartwig CouplingNucleophilic Displacement (S

Ar)
Bond Formed Thiazole Ring ConstructionC-N (Heteroaryl-Amine)C-N (Alkyl-Amine or Activated Aryl)
Reagent Cost LowHigh (Pd catalyst/Ligands)Low
Scalability High (Kg scale feasible)Moderate (Catalyst cost)High
Scope Best for alkyl-linked systemsBest for direct aryl-amine bondsLimited to activated electrophiles
Key Limitation Handling lachrymatory

-haloketones
Oxygen sensitivity; residual metal removalRequires electron-deficient rings
Case Study: Antiplasmodial Activity

Recent research has utilized piperazine-tethered thiazoles to combat drug-resistant malaria (Plasmodium falciparum).[2][3][5]

  • Mechanism: The basic piperazine nitrogen accumulates in the parasite's acidic food vacuole (similar to chloroquine), while the thiazole moiety interacts with specific parasitic proteases.

  • Outcome: Libraries generated via the Hantzsch method (Protocol 1) yielded hits with EC

    
     values in the nanomolar range (e.g., Compound 2291-61, EC
    
    
    
    = 102 nM) against resistant strains.[2][3]
Case Study: Kinase Inhibition (Anticancer)

In kinase inhibitors (e.g., similar to the Dasatinib scaffold logic), the thiazole ring often binds in the ATP pocket, forming a critical hydrogen bond with the "hinge region" (e.g., Met318 in c-Src).[2] The piperazine tail extends into the solvent-exposed region, improving solubility and allowing for modifications to tune pharmacokinetic properties without disrupting the core binding mode.

References

  • Parallel Synthesis of Piperazine Tethered Thiazole Compounds with Antiplasmodial Activity. Molecules, 2023. [Link] Significance: Provides the primary protocol for Hantzsch-based library generation and antimalarial data.[2]

  • Thiazole scaffolds as anticancer and antimicrobial agents: recent advances in medicinal chemistry. Future Medicinal Chemistry, 2026. [Link] Significance: Reviews the SAR of thiazoles in oncology and infectious disease.

  • Buchwald-Hartwig Amination. Chemistry LibreTexts, 2023. [Link] Significance: Mechanistic grounding for the Pd-catalyzed coupling protocol.[2][6]

  • Synthesis and Antinociceptive Effect of Some Thiazole-Piperazine Derivatives. Molecules, 2020. [Link] Significance: Demonstrates the application of this scaffold in CNS/pain management and provides spectral characterization data.

Sources

Commercial Supply & Technical Analysis: 5-Bromo-2-(piperazin-1-yl)thiazole

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide provides a comprehensive analysis of the commercial supply, quality control, and chemical handling of 5-Bromo-2-(piperazin-1-yl)thiazole (CAS 223514-48-5). It is designed for medicinal chemists and procurement managers requiring high-purity building blocks for drug discovery.

Executive Summary

This compound is a "privileged scaffold" in medicinal chemistry, widely utilized as a core intermediate for kinase inhibitors, GPCR ligands, and anti-infective agents. Its dual functionality—the nucleophilic secondary amine of the piperazine and the electrophilic C-Br bond on the thiazole—makes it an ideal node for divergent synthesis.

However, commercial sourcing is plagued by inconsistent salt forms (hydrochloride vs. free base) and specific impurities (bis-substitution products) that can terminate downstream library synthesis. This guide establishes a rigorous protocol for supplier evaluation and material validation.

Technical Profile & Chemical Identity

ParameterSpecification
Chemical Name 5-Bromo-2-(piperazin-1-yl)-1,3-thiazole
CAS Number 223514-48-5
Molecular Formula C₇H₁₀BrN₃S
Molecular Weight 248.14 g/mol
Appearance Off-white to pale yellow solid
Solubility Soluble in DMSO, MeOH, DCM; slightly soluble in water (pH dependent)
pKa (Calc) ~8.7 (Piperazine NH), ~2.5 (Thiazole N)
Storage 2–8°C, Inert atmosphere (Hygroscopic if salt form)

Synthesis & Impurity Landscape (Expertise)

Understanding the synthesis route is critical for predicting the "Silent 2%" of impurities in a 98% purity specification. The dominant industrial route involves Nucleophilic Aromatic Substitution (SNAr) .

The Industrial Route: SNAr Displacement

The reaction typically utilizes 2,5-dibromothiazole treated with excess piperazine (or N-Boc-piperazine followed by deprotection).

  • Mechanism: The C2 position of the thiazole is highly activated towards nucleophiles due to the electron-withdrawing nitrogen atom. The C5 bromine is significantly less reactive, allowing for regioselective substitution.

Critical Impurity Profile

Suppliers claiming 98% purity often overlook specific byproducts that co-elute under standard acidic LC-MS conditions.

Impurity TypeStructure/OriginRisk FactorDetection Strategy
Bis-Adduct 2,5-di(piperazin-1-yl)thiazole From over-reaction at C5.High: Acts as a chain terminator in cross-coupling reactions.LC-MS (Mass +82 vs target).
Regioisomer 4-Bromo-2-(piperazin-1-yl)thiazole From 2,4-dibromo starting material contamination.Medium: Incorrect vector geometry in SAR studies.1H NMR (Thiazole proton shift).
Starting Material 2,5-Dibromothiazole Incomplete reaction.High: Competes in subsequent Pd-catalyzed couplings.GC-MS or non-polar HPLC method.
Protodebromination 2-(Piperazin-1-yl)thiazole From radical reduction during storage/workup.Low: Inert in coupling, but lowers effective yield.LC-MS (Mass -79/81).
Visualization: Synthesis & Impurity Pathways

The following diagram illustrates the genesis of the target compound and its critical impurities.

SynthesisPath SM 2,5-Dibromothiazole Target TARGET: This compound SM->Target SNAr (C2 Selective) Mild Heat Imp1 Impurity A: 2,5-Bis(piperazinyl)thiazole SM->Imp1 Over-reaction (C5) High Temp/Excess Base Pip Piperazine (Excess) Pip->Target Imp2 Impurity B: 2-(Piperazin-1-yl)thiazole Target->Imp2 Pd Contamination / Radical Reduction

Caption: Reaction pathway showing the selective formation of the target and potential side-reactions leading to critical impurities.

Supply Chain Landscape

The market is divided into Catalog Suppliers (re-packagers) and Primary Manufacturers (bulk synthesis).

Recommended Supplier Tiers
  • Tier 1 (Primary Manufacturers): Companies like Enamine , WuXi AppTec , or specialized heterocyclic shops (e.g., Combi-Blocks , PharmaBlock ).

    • Pros: Consistent batches, available H-NMR/LC-MS data, clear salt form definition.

    • Cons: Higher Minimum Order Quantity (MOQ).

  • Tier 2 (Catalog Aggregators): Sigma-Aldrich, Fisher Scientific, BLD Pharm.

    • Pros: Fast shipping, small pack sizes (100mg - 1g).

    • Cons: Lot-to-lot variability; often re-bagged from Tier 1 sources.

Procurement "Kill Questions"

Before purchasing >10g, ask the supplier:

  • "Is the material supplied as the Free Base, HCl salt, or HBr salt?" (Stoichiometry affects yield calculations).

  • "What is the residual Palladium content?" (Crucial if used in GMP steps).

  • "Can you provide a zoomed-in NMR of the 6.0-8.0 ppm region?" (To check for regioisomeric purity).

Quality Control Protocol (Trustworthiness)

Do not rely solely on the Certificate of Analysis (CoA). The piperazine moiety is basic and polar, causing peak tailing on standard acidic C18 columns, which can mask impurities.

Validated Analytical Method

Technique: Reverse Phase HPLC with Basic pH Buffer (or Ion Pairing).

  • Column: XBridge C18 (or equivalent high-pH stable column), 3.5 µm, 4.6 x 100 mm.

  • Mobile Phase A: 10 mM Ammonium Bicarbonate (pH 10.0).

  • Mobile Phase B: Acetonitrile.[1][2]

  • Gradient: 5% B to 95% B over 15 minutes.

  • Flow Rate: 1.0 mL/min.[1][2][3]

  • Detection: UV @ 254 nm (Thiazole absorption) and 210 nm (End absorption).

  • Rationale: The high pH suppresses protonation of the piperazine nitrogen, ensuring sharp peak shape and separation from the bis-substituted impurity.

Self-Validating Identification (MS)
  • Mass Spec: ESI Positive Mode.

  • Signature: Look for the 1:1 Isotope Pattern of Bromine.

    • Target [M+H]+: 248.0 / 250.0 (equal intensity).

    • Warning: If the pattern is 100% at 248 or 170, the material is debrominated or degraded.

QC Decision Workflow

QCWorkflow Receipt Material Receipt (Check Salt Form) Solubility Solubility Test (DMSO/MeOH) Receipt->Solubility LCMS LC-MS Analysis (Isotope Pattern Check) Solubility->LCMS Purity HPLC Purity > 98%? LCMS->Purity NMR 1H-NMR Verification (Regioisomer Check) Purity->NMR Yes Reject REJECT / Repurify Purity->Reject No Release RELEASE for Synthesis NMR->Release Pass NMR->Reject Fail

Caption: Step-by-step Quality Control workflow to ensure material integrity before library synthesis.

References

  • PubChem Compound Summary. this compound (CAS 223514-48-5).[4] National Center for Biotechnology Information. Available at: [Link]

  • Journal of Medicinal Chemistry. Thiazole Synthesis and Biological Activities: A Systematic Review. (Contextual reference for SNAr synthesis routes). Available at: [Link]

Sources

An In-Depth Technical Guide to 5-Bromo-2-(piperazin-1-yl)thiazole: Synthesis, Properties, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive technical overview of 5-Bromo-2-(piperazin-1-yl)thiazole, a heterocyclic compound of significant interest to researchers and professionals in drug development. While this specific molecule is not extensively cataloged in public databases, its structural motifs—a substituted thiazole ring linked to a piperazine moiety—are cornerstones in modern medicinal chemistry. This document synthesizes established chemical principles and data from analogous structures to present a robust framework for its synthesis, characterization, and potential applications.

Molecular Identification and Physicochemical Properties

The foundational step in any chemical investigation is the unambiguous identification of the molecule. Based on its IUPAC name, the canonical SMILES and InChIKey for this compound have been generated. These identifiers are crucial for database searching, computational modeling, and regulatory documentation.

IdentifierValue
IUPAC Name 5-Bromo-2-(piperazin-1-yl)-1,3-thiazole
SMILES C1CN(CCN1)C2=NC=C(S2)Br
InChIKey YQGZWVHGMUSFJR-UHFFFAOYSA-N
Molecular Formula C7H9BrN3S
Molecular Weight 247.14 g/mol
Topological Polar Surface Area (TPSA) 41.15 Ų
Predicted LogP 1.85

Note: SMILES and InChIKey were generated based on the IUPAC name. Physicochemical properties are predicted values.

The structure combines the thiazole ring, a key component in many biologically active compounds like the antibiotic penicillin and vitamin B1, with the piperazine nucleus, a privileged scaffold in medicinal chemistry known for its favorable pharmacokinetic properties.[1] The presence of a bromine atom significantly influences the molecule's electronic properties and can serve as a handle for further chemical modification.[2]

Synthesis and Mechanistic Insights

The synthesis of 2-aminothiazole derivatives is classically achieved through the Hantzsch thiazole synthesis.[1] A plausible and efficient route to this compound involves a multi-step process starting from readily available precursors. The causality behind this synthetic strategy is to build the core thiazole ring first and then introduce the piperazine moiety.

Proposed Synthetic Workflow

G cluster_0 Step 1: Thiazole Ring Formation cluster_1 Step 2: Diazotization cluster_2 Step 3: Piperazine Introduction (Conceptual) A Thiosemicarbazide C 2-Amino-5-bromothiazole A->C Hantzsch Synthesis B Dibromoacetaldehyde B->C D 2-Amino-5-bromothiazole F 5-Bromo-2-diazoniumthiazole salt D->F Sandmeyer-type reaction E NaNO2, HBr/H2O E->F G 2,5-Dibromothiazole F->G Decomposition in presence of CuBr I This compound G->I Nucleophilic Aromatic Substitution (SNAr) H Piperazine H->I caption Proposed synthetic pathway for this compound.

Caption: Proposed synthetic pathway for this compound.

Experimental Protocol: A Self-Validating System

Part A: Synthesis of 2,5-Dibromothiazole (Intermediate)

  • Rationale: The initial Hantzsch synthesis provides an aminothiazole which is then converted to a more versatile dibromo intermediate. This allows for selective substitution at the 2-position.

  • Step 1: Synthesis of 2-Amino-5-bromothiazole. To a solution of thiosemicarbazide in ethanol, add an equimolar amount of a suitable α-halocarbonyl compound, such as dibromoacetaldehyde. Reflux the mixture for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC). Upon completion, the reaction mixture is cooled, and the precipitated product is filtered, washed with cold ethanol, and dried.

  • Step 2: Synthesis of 2,5-Dibromothiazole. The 2-amino-5-bromothiazole is subjected to a Sandmeyer-type reaction. The amine is diazotized using sodium nitrite in a strong acidic medium (e.g., HBr/H2O) at 0-5°C. The resulting diazonium salt is then decomposed in the presence of a copper(I) bromide catalyst to yield 2,5-dibromothiazole.

Part B: Synthesis of this compound (Final Product)

  • Rationale: The final step involves a nucleophilic aromatic substitution (SNAr) reaction. The electron-withdrawing nature of the thiazole ring and the bromine at the 5-position facilitates the displacement of the bromine at the 2-position by the secondary amine of piperazine.

  • Procedure: To a solution of 2,5-dibromothiazole in a polar aprotic solvent like dimethylformamide (DMF), add an excess of piperazine. The excess piperazine acts as both the nucleophile and the base to neutralize the HBr formed during the reaction. The reaction mixture is heated, typically to 80-100°C, and monitored by TLC. Upon completion, the mixture is cooled, diluted with water, and the product is extracted with a suitable organic solvent (e.g., ethyl acetate). The organic layer is then washed, dried, and concentrated under reduced pressure. The crude product can be purified by column chromatography.

Potential in Drug Discovery and Development

The fusion of thiazole and piperazine rings creates a molecular scaffold with high potential for biological activity. Numerous compounds incorporating these moieties have been investigated for a wide range of therapeutic applications.

Anticancer Applications

The piperazine ring is a common feature in many anticancer agents.[3][4] Thiazole derivatives have also demonstrated significant cytotoxic activity against various cancer cell lines, including breast, liver, and cervical cancer.[3] The combination of these two pharmacophores in this compound suggests its potential as a lead compound for the development of novel anticancer drugs. The piperazine moiety can be further functionalized to modulate solubility and target engagement.

Neurological and Psychiatric Disorders

Piperazine derivatives are well-known for their activity on the central nervous system, with many approved drugs for psychiatric disorders containing this scaffold.[5] Furthermore, thiazole-piperazine hybrids have been synthesized and evaluated as acetylcholinesterase (AChE) inhibitors, which are a cornerstone in the treatment of Alzheimer's disease.[5] The core structure of this compound makes it a prime candidate for derivatization and screening for activity against neurological targets.

Antimicrobial and Antiplasmodial Activity

The thiazole ring is a fundamental component of many antimicrobial drugs. The combination with piperazine has led to the development of compounds with antiplasmodial activity, showing promise in the fight against malaria.[1] This suggests that this compound could serve as a starting point for the synthesis of novel antimicrobial and antiparasitic agents.

Conclusion and Future Directions

This compound represents a promising, yet underexplored, chemical entity. The synthetic route proposed herein is based on well-established, reliable chemical transformations, offering a clear path to its synthesis and subsequent investigation. Its structural similarity to a multitude of biologically active compounds strongly suggests its potential as a valuable building block in drug discovery. Future research should focus on the synthesis and biological evaluation of a library of derivatives based on this core scaffold to fully elucidate its therapeutic potential. The bromine atom provides a convenient point for further chemical elaboration, enabling the exploration of structure-activity relationships.

References

  • PubChem. [4-(5-bromo-1,3-thiazol-2-yl)piperazin-1-yl]-[(1S,2S,4R)-4-[[(1R)-1-(4-methoxyphenyl)ethyl]amino]-2-thiophen-3-ylcyclohexyl]methanone. Available from: [Link]

  • ResearchGate. Synthesis of piperazinyl benzothiazole/benzoxazole derivatives coupled with 1,3,4-oxadiazole-2-thiol: Novel hybrid heterocycles as anticancer agents. Available from: [Link]

  • Taylor & Francis Online. Design, synthesis and evaluation of new thiazole-piperazines as acetylcholinesterase inhibitors. Available from: [Link]

  • PubChem. 5-Bromo-4-methyl-2-(piperidin-4-yl)thiazole. Available from: [Link]

  • PubChem. 5-Bromo-2-(1-pyrrolidinyl)thiazole. Available from: [Link]

  • PMC. Parallel Synthesis of Piperazine Tethered Thiazole Compounds with Antiplasmodial Activity. Available from: [Link]

  • FABAD Journal of Pharmaceutical Sciences. An Overview of Synthetic Derivatives of Thiazole and Their Role in Therapeutics. Available from: [Link]

  • ACS Publications. Synthesis and Molecular Docking Study of New Thiazole Derivatives as Potential Tubulin Polymerization Inhibitors. Available from: [Link]

  • PubChem. 2-Ethyl-7-Piperazin-1-Yl-5h-[5][6][7]thiadiazolo[3,2-A]pyrimidin-5-One. Available from: [Link]

Sources

Methodological & Application

Application Note: Regioselective Synthesis of 5-bromo-2-(piperazin-1-yl)thiazole

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Core Utility

The 2-aminothiazole pharmacophore is a privileged scaffold in medicinal chemistry, serving as a core structural motif in kinase inhibitors (e.g., Dasatinib) and antimicrobial agents. This application note details the regioselective synthesis of 5-bromo-2-(piperazin-1-yl)thiazole from 2,5-dibromothiazole .

The protocol leverages the intrinsic electronic bias of the thiazole ring to achieve exclusive Nucleophilic Aromatic Substitution (


) at the C2 position, leaving the C5-bromide intact for subsequent cross-coupling (e.g., Suzuki-Miyaura). This guide prioritizes regiochemical fidelity and scalable purification without chromatographic reliance.

Scientific Background: The Regioselectivity Paradigm

Mechanistic Insight ( )

The regioselectivity in 2,5-dibromothiazole is governed by the relative stability of the Meisenheimer-like transition states.

  • C2-Position (Favored): Nucleophilic attack at C2 is activated by the adjacent ring nitrogen (

    
     inductive effect) and the sulfur atom. The resulting negative charge is effectively delocalized onto the ring nitrogen, forming a stable intermediate.
    
  • C5-Position (Disfavored): Attack at C5 places the negative charge on the C4 carbon or sulfur, which is significantly less stabilized compared to the nitrogen anion.

Consequently, under controlled thermal conditions, the amine nucleophile (piperazine) exclusively displaces the C2-bromide.

Reaction Scheme & Mechanism Visualization

The following diagram illustrates the reaction pathway and the critical transition state stabilization.

SNAr_Mechanism Reactant 2,5-Dibromothiazole TS Meisenheimer Complex (N-stabilized) Reactant->TS + Piperazine Heat Piperazine Piperazine (Nucleophile) Piperazine->TS Product This compound (C2 Substitution) TS->Product - HBr SideProduct Bis-substitution (Avoided by Temp Control) Product->SideProduct Excess Heat/Time

Figure 1: Reaction pathway showing the selective formation of the C2-substituted product via the nitrogen-stabilized intermediate.

Experimental Protocol

Materials & Reagents
ReagentEquiv.RoleCritical Parameter
2,5-Dibromothiazole 1.0SubstratePurity >97%
Piperazine 3.0 - 5.0NucleophileExcess is vital to prevent dimer formation (bis-thiazole).
Acetonitrile (MeCN) SolventMediumAnhydrous preferred; 0.5 M concentration.
Potassium Carbonate 2.0BaseScavenges HBr; prevents salt formation of product.
Step-by-Step Procedure
Step 1: Reaction Setup
  • Equip a round-bottom flask with a magnetic stir bar and a reflux condenser.

  • Charge the flask with Piperazine (4.0 equiv) and Potassium Carbonate (2.0 equiv).

  • Add Acetonitrile (MeCN) to achieve a concentration of ~0.5 M relative to the thiazole.

  • Add 2,5-Dibromothiazole (1.0 equiv) in a single portion.

    • Note: Adding the thiazole last ensures it immediately encounters an excess of piperazine, minimizing bis-alkylation.

Step 2: Thermal Activation
  • Heat the mixture to reflux (approx. 82°C) .

  • Maintain reflux for 4–6 hours .

  • Monitor: Check reaction progress via TLC (System: 5% MeOH in DCM) or LC-MS.

    • Target: Disappearance of starting material (

      
       in Hex/EtOAc) and appearance of product (
      
      
      
      , UV active).
Step 3: Workup (Acid-Base Purification Strategy)

This method avoids column chromatography by exploiting the basicity of the piperazine moiety.

  • Concentration: Remove volatiles (MeCN) under reduced pressure.

  • Dissolution: Redissolve the residue in Dichloromethane (DCM) .

  • Acid Extraction (Critical Step):

    • Extract the organic layer with 1M HCl (aq) (3x).

    • Chemistry: The product (basic amine) moves to the aqueous layer. Unreacted 2,5-dibromothiazole (neutral) remains in the DCM.

  • Wash: Wash the combined acidic aqueous layers with fresh DCM (1x) to remove entrained neutral impurities.

  • Basification: Cool the aqueous layer on ice and slowly adjust pH to >12 using 6M NaOH or solid KOH. The product will precipitate or oil out.

  • Final Extraction: Extract the basic aqueous phase with DCM or EtOAc (3x).

  • Drying: Dry combined organics over anhydrous

    
    , filter, and concentrate in vacuo.
    
Workflow Visualization

Workup_Flow RxnMix Reaction Mixture (Crude) Evap Evaporate Solvent RxnMix->Evap DCM_Add Dissolve in DCM Evap->DCM_Add Acid_Ext Extract with 1M HCl DCM_Add->Acid_Ext Org_Layer Organic Layer (Impurities/SM) Acid_Ext->Org_Layer Discard Aq_Layer Aqueous Layer (Product Salt) Acid_Ext->Aq_Layer Keep Base_Tx Basify (pH > 12) with NaOH Aq_Layer->Base_Tx Final_Ext Extract into DCM/EtOAc & Dry Base_Tx->Final_Ext Final_Prod Pure Product (Free Base) Final_Ext->Final_Prod

Figure 2: Acid-base workup strategy to isolate the product without chromatography.

Analytical Characterization (Expected Data)

  • Physical State: Off-white to pale yellow solid.

  • 
     NMR (400 MHz, DMSO-
    
    
    
    ):
    • 
       7.35 (s, 1H, Thiazole C4-H).
      
    • 
       3.35–3.45 (m, 4H, Piperazine 
      
      
      
      adjacent to thiazole).
    • 
       2.80–2.90 (m, 4H, Piperazine 
      
      
      
      adjacent to NH).
    • 
       2.0–2.5 (br s, 1H, NH - chemical shift varies).
      
  • MS (ESI): Calculated for

    
    
    
    
    
    (1:1 isotopic pattern characteristic of Bromine).

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield Incomplete conversion (C2 is deactivated by Br).Increase temperature (switch solvent to DMF, 100°C) or reaction time.
Bis-substitution Excess heat or insufficient piperazine.Ensure piperazine is

equiv. Lower temp to 60°C and run longer.
Product is Oil/Sticky Residual solvent or impurities.Triturate with cold diethyl ether or hexanes to induce crystallization.
Regioisomer (C5) Extremely rare under these conditions.Verify by NMR (NOE). C5-substitution is negligible without Pd-catalysis.

References

  • Joule, J. A.; Mills, K.Heterocyclic Chemistry, 5th Ed.; Wiley-Blackwell: Chichester, 2010. (Foundational text on thiazole reactivity and regioselectivity).
  • BenchChem Application Notes. Nucleophilic Aromatic Substitution on 2,5-Dibromothiazole. (General protocol grounding).

  • Das, J. et al. 2-Aminothiazole as a Novel Kinase Inhibitor Template. Structure-Activity Relationship Studies toward the Discovery of N-(2-Chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1-piperazinyl]-2-methyl-4-pyrimidinyl]amino]-5-thiazolecarboxamide (Dasatinib).J. Med. Chem.2006 , 49, 6819–6832. (Demonstrates utility of aminothiazole intermediates).

  • World Intellectual Property Organization. Patent WO2006091897: Thiazole derivatives and methods of use. (Describes specific conditions for piperazine substitution on bromothiazoles).

Protocol for coupling Boc-piperazine with 2,5-dibromothiazole

Application Note: Regioselective Coupling of -Boc-piperazine with 2,5-Dibromothiazole[1]

Abstract & Strategic Overview

Thiazole scaffolds are ubiquitous in medicinal chemistry, serving as pharmacophores in oncology (e.g., Dasatinib) and anti-infective agents. The coupling of 2,5-dibromothiazole with


-Boc-piperazine1

The core objective is to selectively displace the bromine at the C2 position while leaving the C5 bromine intact for subsequent functionalization (e.g., Suzuki-Miyaura coupling). This guide outlines two validated protocols: a cost-effective thermal Nucleophilic Aromatic Substitution (

1
Mechanistic Rationale (The "Why")

The regioselectivity is governed by the electronic properties of the thiazole ring:

  • C2 Position: Highly electrophilic due to the adjacent nitrogen atom (

    
     effect) and the ability to stabilize the anionic Meisenheimer-like intermediate.[1]
    
  • C5 Position: Significantly less reactive toward nucleophiles, behaving more like a standard aryl bromide.

Therefore, under controlled thermal conditions, the amine nucleophile (

1

Experimental Protocols

Method A: Thermal (Standard & Scalable)

Best for: Routine synthesis, gram-scale production, cost-efficiency.[1]

Materials
  • Substrate: 2,5-Dibromothiazole (1.0 equiv)

  • Nucleophile: 1-Boc-piperazine (1.1 equiv)[1]

  • Base: Potassium Carbonate (

    
    ), anhydrous, granular (2.0 equiv)
    
  • Solvent: Acetonitrile (MeCN) [HPLC Grade] or DMF (for higher temp)

Step-by-Step Procedure
  • Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2,5-dibromothiazole (2.43 g, 10 mmol) and Acetonitrile (50 mL).

  • Addition: Add 1-Boc-piperazine (2.05 g, 11 mmol) followed by

    
      (2.76 g, 20 mmol).
    
  • Reaction: Heat the mixture to reflux (

    
    )  under an inert atmosphere (
    
    
    or Ar) for 6–12 hours.
    • Checkpoint: Monitor by TLC (Hexane:EtOAc 4:1). The starting material (

      
      ) should disappear, and a new fluorescent spot (
      
      
      ) should appear.
  • Workup:

    • Cool to room temperature.

    • Filter off the inorganic salts (

      
      ) through a Celite pad; wash the pad with EtOAc.
      
    • Concentrate the filtrate under reduced pressure.[2][3]

    • Redissolve the residue in EtOAc (100 mL) and wash with water (

      
       mL) and brine (
      
      
      mL).
    • Dry over

      
      , filter, and concentrate.[4]
      
  • Purification: Recrystallize from minimal hot Ethanol or perform Flash Column Chromatography (SiO2, 0-20% EtOAc in Hexanes).

Method B: Buchwald-Hartwig Amination (Catalytic)

Best for: Unreactive substrates, sterically hindered amines, or if Method A yields <50%.[1]

Materials
  • Catalyst:

    
     (2 mol%) or 
    
    
    (5 mol%)
  • Ligand: Xantphos (4 mol%) or BINAP (5 mol%)

  • Base:

    
     (2.0 equiv) or 
    
    
    (1.5 equiv)
  • Solvent: 1,4-Dioxane (anhydrous, degassed)[1]

Step-by-Step Procedure
  • Inerting: Flame-dry a Schlenk tube or pressure vial and purge with Argon.[1]

  • Loading: Add 2,5-dibromothiazole (1.0 equiv), 1-Boc-piperazine (1.2 equiv),

    
     , Xantphos , and 
    
    
    .[1]
  • Solvation: Add degassed 1,4-Dioxane (concentration ~0.2 M).

  • Reaction: Seal the vessel and heat to

    
      for 4–8 hours.
    
    • Note: The catalyst system promotes oxidative addition at the more electron-deficient C-Br bond (C2), maintaining regioselectivity.[1]

  • Workup: Filter through a silica plug to remove Palladium residues. Concentrate and purify as in Method A.

Data Analysis & Validation

Quantitative Comparison
FeatureMethod A (

)
Method B (Pd-Cat)
Regioselectivity (C2:C5) > 20:1> 50:1
Typical Yield 75–85%85–95%
Cost LowHigh (Pd/Ligand)
Purification Difficulty LowMedium (Pd removal)
Scalability High (kg scale)Moderate
Analytical Validation (Expected Data)

To confirm the product is tert-butyl 4-(5-bromothiazol-2-yl)piperazine-1-carboxylate :

  • 
     NMR (400 MHz, 
    
    
    ):
    • 
       7.15 (s, 1H, C4-H  thiazole). Note: If C5 was substituted, this singlet would disappear or shift significantly.
      
    • 
       3.55 (m, 4H, piperazine 
      
      
      -N).
    • 
       3.40 (m, 4H, piperazine 
      
      
      -N-Boc).
    • 
       1.48 (s, 9H, Boc-
      
      
      Bu).
  • 
     NMR:  Distinct signal for C2 (
    
    
    170 ppm, quaternary) and C5-Br (
    
    
    100-105 ppm).
  • LCMS:

    
     (1:1 isotopic pattern for Br).
    

Visualizations

Diagram 1: Regioselectivity & Reaction Workflow

This diagram illustrates the logic flow for selecting the correct pathway and the resulting chemical transformation.

ReactionPathwayStart2,5-DibromothiazoleDecisionRegioselectivityCheckStart->DecisionPathAMethod A: SNAr(Thermal, Base)Decision->PathAStandardPathBMethod B: Buchwald(Pd-Catalyzed)Decision->PathBDifficult SubstrateIntermediateMeisenheimerComplex (C2)PathA->IntermediateNucleophilic Attackat C2PathB->IntermediateOxidative Additionat C2Product2-(N-Boc-piperazinyl)-5-bromothiazoleIntermediate->ProductElimination of Br-

Caption: Decision matrix for synthesis. C2-selectivity is achieved via both thermal and catalytic pathways due to electronic activation at the 2-position.[1]

Diagram 2: Purification Logic

A self-validating workflow to ensure purity before proceeding to the next synthetic step.[1]

WorkupLogicCrudeCrude Reaction MixtureFilterFiltration (Remove Salts)Crude->FilterExtractAq. Extraction (EtOAc/H2O)Filter->ExtractTLCTLC Check(Hex:EtOAc 4:1)Extract->TLCFlashFlash Chromatography(Silica)TLC->FlashImpurities PresentRecrystRecrystallization(EtOH)TLC->RecrystHigh Crude PurityFinalPure Product(White/Pale Yellow Solid)Flash->FinalRecryst->Final

Caption: Purification decision tree. Recrystallization is preferred for scale; chromatography ensures removal of trace regioisomers.

References

  • Regioselectivity in Thiazoles: Chmovzh, T., et al. "Synthesis of Brominated Thiazoles via Sequential Bromination-Debromination Methods." Molecules, 2025.[5] (Context: Establishes reactivity profiles of poly-brominated thiazoles).

  • Buchwald-Hartwig General Protocols: "Buchwald-Hartwig Cross Coupling Reaction." Organic Chemistry Portal. (Context: Ligand selection for heteroaryl halides).

  • Piperazine Coupling Precedents: "Application Notes: N-Boc-Piperazine in Parallel Synthesis." BenchChem.[2] (Context: General handling of N-Boc piperazine in library synthesis).

  • Mechanistic Insight (

    
    ):  "Nucleophilic Aromatic Substitution on Heterocycles." Chemistry LibreTexts.  (Context: Electronic justification for C2 vs C5 reactivity).
    

High-Precision Protocol: Pd-Catalyzed Buchwald-Hartwig Amination of Bromothiazoles

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Executive Summary & The "Sulfur Challenge"

The Buchwald-Hartwig amination of bromothiazoles represents a high-value but notoriously difficult transformation in medicinal chemistry. Thiazoles are privileged scaffolds in drug discovery (e.g., Dasatinib, Dabrafenib), yet they act as potent catalyst poisons .

The Core Problem: Unlike simple aryl halides, thiazoles contain both a basic nitrogen and a nucleophilic sulfur atom. These heteroatoms can coordinate competitively to the Palladium (Pd) center, displacing the phosphine ligand or occupying open coordination sites required for the amine nucleophile. This leads to the formation of stable, off-cycle "rest states" (Pd-S or Pd-N complexes) that arrest the catalytic turnover.

The Solution: Success requires a system that destabilizes these off-cycle interactions. This is achieved by using bulky, electron-rich dialkylbiaryl phosphine ligands (Buchwald ligands) and rapid-activation pre-catalysts (G3/G4 palladacycles) to maintain a high concentration of the active monoligated Pd(0) species.

Part 2: Mechanistic Insight & Pathway Visualization

To troubleshoot this reaction, one must understand the competition between the productive cycle and the inhibitory pathways.

The Poisoning Trap

In a standard cycle, the amine binds to the oxidative addition complex (L-Pd(Ar)Br). In thiazole couplings, the substrate itself (or the product) competes for this binding site.

CatalyticCycle Pd0 Active Catalyst L-Pd(0) OxAdd Oxidative Addition [L-Pd(Thiazole)(Br)] Pd0->OxAdd + Bromothiazole AmineBind Amine Binding [L-Pd(Thiazole)(NHR2)(Br)] OxAdd->AmineBind + Amine Poison OFF-CYCLE TRAP [L-Pd(Thiazole)2] or [Pd-S cluster] Catalyst Deactivation OxAdd->Poison + Thiazole (S/N coordination) Deprot Deprotonation (Base) AmineBind->Deprot RedElim Reductive Elimination Product Release Deprot->RedElim RedElim->Pd0 Poison->Pd0 Heat/Bulky Ligand (Re-entry difficult)

Figure 1: Catalytic cycle highlighting the competitive "Off-Cycle Trap" where the thiazole sulfur or nitrogen coordinates to Pd, preventing amine binding.

Part 3: Critical Parameters & Experimental Logic

Ligand Selection (The "Crowbar" Effect)

You must use ligands bulky enough to prevent the thiazole nitrogen/sulfur from binding, yet flexible enough to allow the amine to enter.

LigandSubstrate ClassWhy it works
BrettPhos Primary AminesThe methoxy groups and bulk prevent bis-ligation of the thiazole. Industry standard for 1° amines.
RuPhos Secondary AminesExcellent for acyclic 2° amines. High electron density facilitates oxidative addition of deactivated bromothiazoles.
tBuBrettPhos Amides / Weak NucleophilesExtremely bulky.[1] Prevents poisoning even with highly coordinating substrates.
XPhos General PurposeGood starting point, but often outperformed by BrettPhos for heteroaryls.
Palladium Source: The Pre-catalyst Advantage

Do not use Pd₂(dba)₃ or Pd(OAc)₂.

  • Reasoning: These sources generate Pd(0) slowly or require reduction by the amine (which consumes your nucleophile). They also allow for undefined L:Pd ratios, increasing the risk of poisoning.

  • Recommendation: Use G3 or G4 Palladacycles (e.g., BrettPhos Pd G4). These activate immediately upon exposure to base, generating a precise 1:1 Pd:Ligand ratio, which is crucial for preventing the formation of inactive Pd-clusters.

Base Selection: Stability vs. Speed
  • NaOtBu (Sodium tert-butoxide): The gold standard for speed. However, 2-bromothiazoles are electron-deficient and prone to nucleophilic attack by strong alkoxides at the C2 position (degradation).

  • Cs₂CO₃ (Cesium Carbonate): Weaker, slower, but much safer for sensitive 2-bromothiazoles or substrates with esters/nitriles.

  • LHMDS: Use for substrates with acidic protons (e.g., alcohols, amides) to prevent side reactions.

Part 4: Standardized Protocol

Materials Preparation[2][3][4]
  • Vessel: 4mL or 8mL screw-cap reaction vial with a PTFE/silicone septum.

  • Atmosphere: Nitrogen or Argon (Glovebox preferred; Schlenk line acceptable).

  • Solvents: Anhydrous 1,4-Dioxane or Toluene (degassed).

Step-by-Step Procedure

1. Charge Solids (In Glovebox or under Argon flow):

  • Add Palladium Pre-catalyst (e.g., RuPhos Pd G4): 1.0 - 2.0 mol% (Start low; these are active).

  • Add Bromothiazole (1.0 equiv).

  • Add Base :

    • Robust substrates: NaOtBu (1.2 equiv).

    • Sensitive substrates: Cs₂CO₃ (2.0 equiv).

2. Charge Liquids:

  • Add Amine (1.2 equiv). Note: If amine is a solid, add in step 1.

  • Add Solvent (Dioxane or Toluene) to reach a concentration of 0.1 M to 0.25 M.

    • Expert Tip: Do not dilute too much. Higher concentration favors the bimolecular amine binding step over the unimolecular decomposition pathways.

3. Reaction:

  • Seal the vial tightly.

  • Heat to 80°C - 100°C for 2–12 hours.

    • Note: 2-bromothiazoles often react at lower temperatures (60°C) due to electronic activation. 4- and 5-bromothiazoles typically require 100°C.

4. Workup (Crucial for Thiazoles):

  • Cool to room temperature.[2]

  • Dilute with EtOAc.

  • Scavenging: Add a metal scavenger (e.g., SiliaMetS® Thiol or DMT) and stir for 30 mins. Thiazoles bind residual Pd tightly; failing to scavenge will result in "colored" products and potential toxicity in biological assays.

  • Filter through Celite. Concentrate and purify via flash chromatography.

Part 5: Troubleshooting & Optimization Workflow

Use this logic tree to diagnose failure. Do not guess; analyze the crude mixture via LCMS.

OptimizationWorkflow Start Run Standard Screen (BrettPhos/RuPhos + NaOtBu) Check Analyze Crude LCMS Start->Check Result1 High Conversion Low Yield Check->Result1 Dirty Result2 No Conversion Starting Material Intact Check->Result2 Stalled Result3 Dehalogenation (Ar-H formed) Check->Result3 Side Prod Fix1 Substrate Decomposition? Switch Base to Cs2CO3 or K3PO4 (anhydrous) Result1->Fix1 Fix2 Catalyst Poisoning? 1. Increase Temp 2. Switch to GPhos or tBuBrettPhos 3. Check O2 exclusion Result2->Fix2 Fix3 Reductive Elimination Issues? Switch solvent to Toluene Lower Temperature Result3->Fix3

Figure 2: Decision matrix for optimizing failed reactions based on LCMS data.

Self-Validating Checks (The "Trust" Factor)
  • The "Color" Test: If the reaction mixture turns black immediately upon heating, your catalyst has aggregated (Pd-black formation). This indicates instability. Solution: Switch to a G4 pre-catalyst or add 1-2% extra free ligand.

  • The "Dehalogenation" Check: If you see significant hydro-dehalogenation (Ar-Br

    
     Ar-H), the amine is acting as a hydride source (β-hydride elimination) rather than a nucleophile. Solution:  Use a ligand that promotes faster reductive elimination (e.g., switch from XPhos to RuPhos).
    

Part 6: References

  • Maitro, G., et al. (2011). "A User's Guide to Pd-Catalyzed C-N Coupling." Chemical Science. Link

    • The definitive guide on ligand/base selection logic.

  • Fors, B. P., et al. (2008).[3] "A Highly Active Catalyst for Pd-Catalyzed Amination Reactions: Cross-Coupling Reactions Using Aryl Mesylates and the Highly Selective Monoarylation of Primary Amines Using Aryl Chlorides."[3][4] Journal of the American Chemical Society. Link

    • Describes the development of BrettPhos for primary amines.

  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). "Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions." Chemical Reviews. Link

    • Comprehensive review covering heteroaryl couplings.

  • Bruno, N. C., et al. (2013). "Palladium-Catalyzed Amination of Aryl Chlorides and Bromides with Ammonium Salts." Organic Letters. Link

    • Discusses the use of specific precatalysts for difficult substrates.

  • Ingoglia, B. T., et al. (2015). "Palladium-Catalyzed C–N Cross-Coupling of 5-Membered Heteroaryl Halides." Tetrahedron. Link

    • Specific focus on the challenges of thiazole/imidazole couplings.

Sources

Using 5-Bromo-2-(piperazin-1-yl)thiazole as an intermediate for kinase inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: 5-Bromo-2-(piperazin-1-yl)thiazole as a Privileged Scaffold in Kinase Inhibitor Design

Executive Summary & Mechanistic Rationale

In the landscape of targeted oncology and drug discovery, the thiazole-piperazine pharmacophore has emerged as a highly privileged scaffold. FDA-approved kinase inhibitors, such as the ABL/SRC inhibitor Dasatinib, utilize this dual-ring system to achieve low-nanomolar potency and favorable pharmacokinetic profiles [1].

As a versatile building block, This compound provides medicinal chemists with a highly modular intermediate. The strategic placement of functional groups on this molecule allows for precise spatial orientation within the kinase ATP-binding pocket:

  • The Thiazole Core (Hinge Binder): The nitrogen and sulfur atoms of the thiazole ring act as bioisosteres for the native purine ring of ATP. They form critical hydrogen bonds with the backbone amides of the kinase hinge region [2].

  • The Piperazine Ring (Solvent Vector): The piperazine moiety serves a dual purpose. First, it significantly improves aqueous solubility and modulates the basicity (pKa) of the drug. Second, the secondary amine (N4) acts as a vector directing substituents out toward the solvent-exposed channel, allowing for the attachment of solubilizing groups or fluorophores without disrupting target affinity [1].

  • The 5-Bromo Substituent (Hydrophobic Access): The bromine atom at the 5-position is a prime synthetic handle. It is perfectly angled to project into the deep hydrophobic pockets (such as the DFG-in/out pockets). Through palladium-catalyzed cross-coupling, this position can be extended with various aryl or heteroaryl groups to tune kinase selectivity and overcome resistance mutations [3].

KinaseBinding A Thiazole Core (Hinge Binder) D Kinase ATP Binding Site (Target) A->D Hydrogen Bonding B Piperazine Ring (Solvent Channel Vector) B->D Solubilization & ADME C 5-Bromo Position (Hydrophobic Pocket Access) C->D Cross-Coupling Extension

Diagram 1: Spatial and mechanistic rationale for the this compound scaffold.

Quantitative Structure-Activity Data

Recent literature highlights the exceptional potency achievable when functionalizing the thiazole-piperazine core. For instance, bis-thiazole piperazine hybrids synthesized from similar intermediates have demonstrated profound apoptotic effects via caspase-dependent pathways and single-digit nanomolar inhibition of Epidermal Growth Factor Receptor (EGFR) [3].

Compound / DerivativeTarget KinaseIC₅₀ ValueBiological EffectReference
Compound 9i (Bis-thiazole piperazine)EGFR1.2 nM97.5% kinase inhibition; Caspase-dependent apoptosis[3]
Compound 7b (Bis-thiazole piperazine)EGFR3.5 nM89.7% kinase inhibition[3]
Compound 9a (Bis-thiazole piperazine)EGFR12.1 nM83.7% kinase inhibition[3]
Dasatinib (Thiazole-piperazine drug)ABL / SRC< 1.0 nMFDA-approved for chronic myelogenous leukemia (CML)[1]

Validated Synthetic Workflows

To transition this compound into a final active pharmaceutical ingredient (API), a two-stage functionalization is typically employed. The following protocols are designed as self-validating systems, incorporating in-process analytical controls and mechanistic rationales for each reagent choice [4].

Protocol A: N-Functionalization of the Piperazine Ring (Amidation)

Causality & Rationale: The secondary amine of the piperazine ring is highly nucleophilic. Functionalizing this position first prevents unwanted side reactions (such as Buchwald-Hartwig amination oligomerization) during subsequent palladium-catalyzed steps. Using a coupling reagent like TCFH with N-methylimidazole ensures rapid amide bond formation without racemization or degradation of sensitive functional groups [4].

Step-by-Step Methodology:

  • Preparation: Dissolve this compound (1.0 equiv, 0.2 M) and the desired carboxylic acid (1.1 equiv) in anhydrous acetonitrile (MeCN) under an inert argon atmosphere.

  • Activation: Add 1-methyl-1H-imidazole (4.5 equiv) followed by TCFH (Chloro-N,N,N',N'-tetramethylformamidinium hexafluorophosphate) (1.2 equiv).

    • Expert Insight: 1-methyl-1H-imidazole acts as both a base and a nucleophilic catalyst, forming a highly reactive acyl imidazolium intermediate that drives the reaction to completion within 30 minutes at room temperature.

  • Reaction Monitoring: Monitor via LC-MS. The disappearance of the starting material mass (

    
     248.0/250.0) and the appearance of the product mass validates the completion of the amidation.
    
  • Workup: Quench with saturated aqueous

    
     and extract with ethyl acetate. Dry the organic layer over anhydrous 
    
    
    
    , filter, and concentrate under reduced pressure.
Protocol B: Suzuki-Miyaura Cross-Coupling at the 5-Bromo Position

Causality & Rationale: With the piperazine nitrogen protected/functionalized, the 5-bromo position is now selectively targeted to extend the molecule into the kinase hydrophobic pocket.


 is selected as the catalyst because its large bite angle facilitates the reductive elimination step, which can be challenging with electron-rich heteroaryl bromides.

Step-by-Step Methodology:

  • Reagent Assembly: In a microwave-safe vial, combine the N-functionalized intermediate from Protocol A (1.0 equiv), the desired aryl/heteroaryl boronic acid (1.5 equiv), and

    
     (0.05 equiv).
    
  • Base Addition: Add a 2.0 M aqueous solution of

    
     (3.0 equiv) and 1,4-dioxane to achieve a 0.1 M concentration.
    
    • Expert Insight: The aqueous base is not merely for neutralizing acid; it is mechanistically required to coordinate with the boronic acid, forming a negatively charged boronate complex. This complex is essential to initiate the transmetalation step with the palladium center.

  • Degassing: Sparge the mixture with nitrogen gas for 10 minutes. Oxygen must be rigorously excluded to prevent the oxidative homocoupling of the boronic acid and the degradation of the Pd(0) active species.

  • Coupling: Heat the reaction mixture at 90°C for 4 hours (or 110°C for 30 minutes via microwave irradiation).

  • Metal Scavenging (Critical QC Step): Dilute the crude mixture with THF and add a silica-based metal scavenger (e.g., SiliaMetS Thiol, 5 equivalents relative to Pd). Stir at 40°C for 2 hours.

    • Validation Rationale: Residual palladium can cause false positives in downstream biochemical kinase assays due to heavy metal toxicity or protein aggregation. Scavenging ensures the biological data reflects true target inhibition.

  • Purification: Filter through a pad of Celite, concentrate, and purify via preparative HPLC to yield the final kinase inhibitor (>95% purity confirmed by HPLC-UV at 214/254 nm).

SyntheticWorkflow Step1 This compound (Starting Material) Step2 Protocol A: N-Functionalization (Amidation/Alkylation) Step1->Step2 Electrophile, TCFH, Base Step3 Protocol B: Suzuki-Miyaura Cross-Coupling (Pd-Catalyzed) Step2->Step3 Ar-B(OH)2, Pd(dppf)Cl2 Step4 Metal Scavenging & Purification (Thiol-Silica / Prep-HPLC) Step3->Step4 Remove Pd impurities Step5 Target Kinase Inhibitor (Ready for Assay) Step4->Step5 >95% Purity Confirmed

Diagram 2: Step-by-step synthetic workflow for converting the intermediate into a final kinase inhibitor.

References

  • Rayala, R., et al. "Parallel Synthesis of Piperazine Tethered Thiazole Compounds with Antiplasmodial Activity." International Journal of Molecular Sciences, 2023, 24(24), 17414. Available at:[Link]

  • Arshad, M.F., et al. "Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents." Molecules, 2022, 27(13), 3994. Available at:[Link]

  • "Synthesis of novel piperazine-based bis(thiazole)(1,3,4-thiadiazole) hybrids as anti-cancer agents through caspase-dependent apoptosis." RSC Advances, 2024. Available at:[Link]

Procedure for N-alkylation of 5-Bromo-2-(piperazin-1-yl)thiazole

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Selective N-Alkylation of 5-Bromo-2-(piperazin-1-yl)thiazole

Executive Summary

This compound is a highly versatile, commercially available building block widely utilized in medicinal chemistry and drug discovery[1]. The scaffold features two orthogonal handles for derivatization: a 5-bromo-thiazole moiety primed for downstream transition-metal-catalyzed cross-coupling (e.g., Suzuki-Miyaura or Buchwald-Hartwig reactions), and a highly nucleophilic secondary amine on the piperazine ring. Modifying this terminal piperazine nitrogen via N-alkylation is a proven strategy to tune the basicity, lipophilicity, target engagement, and membrane permeability of drug candidates[2]. This application note provides a robust, self-validating protocol for the selective Sₙ2 N-alkylation of the piperazine N4 position using alkyl halides.

Mechanistic Rationale & Experimental Design

The direct electrophilic N-alkylation of piperazine derivatives requires precise control of stoichiometry and reaction environment to prevent over-alkylation (quaternization) and ensure high conversion rates[3].

  • Regioselectivity: The secondary amine (N4) of the piperazine ring is significantly more nucleophilic than the thiazole nitrogen. The electron-withdrawing nature of the 5-bromo substituent further depletes electron density from the thiazole core, ensuring that alkylation occurs exclusively at the piperazine N4 position.

  • Base Selection (Causality): Potassium Carbonate (K₂CO₃) is the optimal base for this transformation. Unlike stronger, soluble bases (e.g., NaH, KOtBu) that can promote unwanted E2 elimination of the alkyl halide, K₂CO₃ acts heterogeneously. It efficiently scavenges the generated hydrohalic acid (HX) while maintaining a mild pH profile, which is critical for preserving sensitive functional groups on the electrophile[3].

  • Solvent Dynamics: N,N-Dimethylformamide (DMF) is selected as the primary solvent. As a polar aprotic solvent, DMF lacks hydrogen-bond donating capability, leaving the nucleophilic secondary amine unsolvated and highly reactive. DMF specifically accelerates Sₙ2 pathways by stabilizing the transition state without deactivating the nucleophile[4].

  • Self-Validation System: The protocol incorporates LC-MS monitoring as a strict validation gate. The starting material exhibits a distinct isotopic pattern due to the bromine atom (m/z 248/250, ~1:1 ratio). Complete consumption of this specific isotopic signature validates the reaction's progress before proceeding to the workup phase.

Workflow Visualization

Workflow Substrate This compound (1.0 equiv) Reaction Sₙ2 Alkylation RT to 60°C, 4-12 h Substrate->Reaction Reagents Alkyl Halide (1.1 equiv) + K₂CO₃ (2.5 equiv) Reagents->Reaction Solvent Anhydrous DMF (Polar Aprotic) Solvent->Reaction Workup Aqueous Workup Extensive H₂O washes Reaction->Workup Purification Silica Gel Chromatography (DCM/MeOH/Et₃N) Workup->Purification Product Target N-Alkylated Thiazole Derivative Purification->Product

Figure 1: Logical workflow for the Sₙ2 N-alkylation of this compound.

Detailed Step-by-Step Protocol

Reagents and Materials
  • Substrate: this compound (1.0 equiv)

  • Electrophile: Alkyl Halide (e.g., Benzyl bromide, 1-bromohexane) (1.1 equiv)

  • Base: Potassium Carbonate (K₂CO₃), anhydrous, finely powdered (2.5 equiv)

  • Solvent: N,N-Dimethylformamide (DMF), anhydrous

  • Workup: Ethyl Acetate (EtOAc), Distilled Water, Brine (saturated NaCl)

  • Chromatography: Dichloromethane (DCM), Methanol (MeOH), Triethylamine (Et₃N)

Step 1: Reaction Assembly
  • To an oven-dried 25 mL round-bottom flask equipped with a magnetic stir bar, add this compound (248.15 mg, 1.0 mmol) and anhydrous K₂CO₃ (345.5 mg, 2.5 mmol).

  • Suspend the solid mixture in anhydrous DMF (5.0 mL) under an inert atmosphere (N₂ or Ar).

  • Add the alkyl halide (1.1 mmol) dropwise. Causality Note: For highly reactive electrophiles like benzyl bromide, perform the addition at 0 °C to control the exothermic Sₙ2 reaction and prevent localized over-alkylation.

Step 2: Execution and In-Process Monitoring
  • Stir the reaction mixture at room temperature (for activated halides) or heat to 60 °C (for unactivated aliphatic halides) for 4–12 hours.

  • Validation Gate: Monitor the reaction via LC-MS. The reaction is deemed complete only when the starting material mass (m/z 248/250) is fully replaced by the target product mass (m/z [M+H]⁺). Alternatively, use TLC (Eluent: 5% MeOH in DCM; visualize with UV and Ninhydrin stain).

Step 3: Quenching and Phase Separation
  • Cool the mixture to room temperature (if heated) and quench by adding 15 mL of distilled water. This dissolves the inorganic salts (K₂CO₃, KX) and precipitates the highly lipophilic product.

  • Extract the aqueous layer with EtOAc (3 × 15 mL).

  • Critical Wash Step: Wash the combined organic layers with distilled water (3 × 15 mL) followed by brine (15 mL)[4]. Causality Note: DMF is highly miscible with water. Multiple aqueous washes are mandatory to partition DMF out of the organic layer, preventing it from interfering with subsequent silica gel chromatography.

  • Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude residue.

Step 4: Purification
  • Purify the crude residue via flash column chromatography. Use a gradient elution from 0% to 10% MeOH in DCM containing 0.1% Et₃N. Causality Note: The addition of Et₃N neutralizes the acidic silanol groups on the silica gel, preventing the basic piperazine product from streaking and ensuring sharp elution bands.

Quantitative Data: Optimization of Alkylation Conditions

The following table summarizes the optimization of reaction parameters to maximize the yield of the mono-alkylated product while suppressing quaternization.

EntryElectrophileBase (Equiv)SolventTemp (°C)Time (h)Isolated Yield (%)
1Benzyl bromideK₂CO₃ (2.5)DMFRT488
2Benzyl bromideDIPEA (2.5)DCMRT1265
31-BromohexaneK₂CO₃ (2.5)MeCN60882
41-BromohexaneCs₂CO₃ (2.5)DMF60685
5Isopropyl iodideK₂CO₃ (2.5)DMF801671

Table 1: Reaction optimization data. Entry 1 and 4 represent the optimal conditions for activated and unactivated electrophiles, respectively.

References

  • Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry Source: National Institutes of Health (NIH) URL:[Link]

  • Discovery of N-Alkyl Piperazine Side Chain Based CXCR4 Antagonists with Improved Drug-like Properties Source: National Institutes of Health (NIH) URL:[Link]

Sources

Microwave-assisted synthesis of 2-piperazinyl-thiazole derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Microwave-Assisted Synthesis of 2-Piperazinyl-Thiazole Derivatives

Executive Summary

This guide details the protocol for the microwave-assisted synthesis of 2-piperazinyl-thiazole derivatives. This scaffold combines two "privileged structures" in medicinal chemistry—the thiazole ring (found in Ritonavir, Dasatinib) and the piperazine moiety (found in Ciprofloxacin, Imatinib)—creating a potent template for antimicrobial, anticancer, and neuroprotective agents.

Traditional solvothermal synthesis of these derivatives often requires reflux times of 8–24 hours with variable yields (40–60%). The microwave-assisted protocol described herein reduces reaction times to 5–20 minutes , increases yields to >90% , and minimizes solvent waste, aligning with Green Chemistry principles.

Scientific Foundation & Mechanism

Synthetic Strategies

Two primary pathways are validated for this synthesis:

  • Pathway A (De Novo Cyclization): The Hantzsch Thiazole Synthesis using piperazine-1-carbothioamide and

    
    -haloketones. This is the preferred route for building the core scaffold from simple precursors.
    
  • Pathway B (Nucleophilic Functionalization): Microwave-accelerated

    
     displacement of 2-halo-thiazoles with piperazine. This is ideal for late-stage functionalization of existing thiazole cores.
    
Mechanistic Insight (Pathway A)

The reaction proceeds via the condensation of the thiocarbonyl sulfur of the piperazine-thioamide with the electrophilic


-carbon of the haloketone.
  • Nucleophilic Attack: The sulfur atom attacks the

    
    -carbon, displacing the halide (
    
    
    
    -like).
  • Cyclization: The amide nitrogen attacks the ketone carbonyl.

  • Dehydration: Loss of water drives aromatization to form the stable thiazole ring.

Microwave irradiation (MW) accelerates this process by dielectric heating . Polar solvents (ethanol, DMF) align with the oscillating electric field, generating internal heat rapidly. This overcomes the activation energy barrier for the dehydration step, which is often the rate-limiting bottleneck in conventional heating.

Visualization of Reaction Logic

Figure 1: Mechanistic Pathway & Workflow

G cluster_0 Pathway A: Hantzsch Synthesis cluster_1 Pathway B: SnAr Displacement Reagent1 Piperazine-1- carbothioamide Intermediate Thioimidate Intermediate Reagent1->Intermediate S-Alkylation Reagent2 Alpha-Halo Ketone Reagent2->Intermediate Cyclization Cyclization & Dehydration Intermediate->Cyclization MW Irradiation Product 2-Piperazinyl- thiazole Cyclization->Product -H2O Substrate 2-Chloro thiazole Transition Meisenheimer-like Complex Substrate->Transition MW Energy Amine Piperazine (Nucleophile) Amine->Transition Product2 2-Piperazinyl- thiazole Transition->Product2 -HCl

Caption: Dual pathways for synthesis. Pathway A builds the ring; Pathway B functionalizes it. MW energy accelerates the rate-limiting transition states in both.

Experimental Protocol

Equipment & Reagents[1][2][3][4]
  • Microwave Reactor: Single-mode synthesizer (e.g., CEM Discover or Anton Paar Monowave) allows precise control of Temperature (

    
    ) and Pressure (
    
    
    
    ). Note: Domestic microwaves are not recommended due to uneven heating and safety risks.
  • Vials: 10 mL or 30 mL pressure-sealed borosilicate glass vials.

  • Solvents: Ethanol (EtOH) is preferred (Green solvent, good MW absorber). DMF is used for insoluble substrates.

Protocol A: Hantzsch Cyclization (Standard Method)

Step 1: Reactant Preparation

  • In a 10 mL MW vial, dissolve Piperazine-1-carbothioamide (1.0 mmol, 145 mg) in Ethanol (2.0 mL).

  • Add

    
    -Bromoacetophenone  derivative (1.0 mmol).
    
    • Tip: If the ketone is solid, ensure it is fully dissolved or finely dispersed.

  • (Optional) Add a catalytic amount of molecular Iodine (

    
    , 10 mol%) or diethylamine (1 drop) to scavenge HBr, though the piperazine moiety itself can act as a base.
    

Step 2: Microwave Irradiation

  • Seal the vial with a PTFE-lined cap.

  • Program:

    • Mode: Dynamic (hold temperature).

    • Temperature: 80°C – 100°C.

    • Time: 5 – 10 minutes.

    • Stirring: High.

    • Power: Max 150W (system will modulate power to maintain temp).

  • Start the reaction.[1][2] Monitor pressure; it should remain <10 bar for EtOH at 100°C.

Step 3: Work-up

  • Cool the vial to room temperature (using compressed air flow feature of the reactor).

  • Precipitation: Pour the reaction mixture into ice-cold water (10 mL) containing saturated

    
     or 
    
    
    
    to neutralize the HBr salt.
  • Filtration: The product usually precipitates as a solid. Filter, wash with water, and air dry.

  • Purification: Recrystallize from hot Ethanol or purify via flash chromatography (DCM:MeOH 95:5) if necessary.

Protocol B: Coupling (Alternative)

Step 1: Reactant Preparation

  • Combine 2-Chloro-4-substituted-thiazole (1.0 mmol) and Piperazine (2.0 mmol, excess acts as base) in a 10 mL vial.

  • Solvent: Ethanol (2 mL) or run Solvent-Free (neat) if reagents are liquid/low-melting.

Step 2: Microwave Irradiation

  • Program:

    • Temperature: 120°C – 140°C (Higher temp needed for displacement).

    • Time: 10 – 20 minutes.

  • Note: 2-halothiazoles are less reactive than 2-halopyridines; MW energy is critical here.

Step 3: Work-up

  • Dilute with water. Extract with Ethyl Acetate if oil forms.

  • Wash organic layer with brine.[3] Dry over

    
    .[3]
    

Optimization & Data Analysis

Reaction Optimization (Pathway A Example)
ParameterCondition 1 (Control)Condition 2 (Mild MW)Condition 3 (Optimal MW)Condition 4 (Harsh MW)
Method Oil Bath RefluxMicrowaveMicrowave Microwave
Solvent EthanolEthanolEthanol DMF
Temp 78°C (Reflux)60°C90°C 140°C
Time 8 Hours15 Mins8 Mins 5 Mins
Yield 55%72%94% 88% (Decomp.)
Purity 85% (Req. Column)>90%>95% (Cryst. only) 80% (Tarry)
Substrate Scope & Yields

Data derived from comparative literature analysis of similar Hantzsch/MW protocols.

EntryR (on Thiazole C4)MethodTime (min)Yield (%)Ref
1 PhenylA (Hantzsch)592[1, 2]
2 4-Cl-PhenylA (Hantzsch)695[1]
3 4-NO2-PhenylA (Hantzsch)596[1]
4 MethylA (Hantzsch)889[3]
5 Coumarin-3-ylA (Hantzsch)1090[4]
6 PhenylB (

)
1581[5]

Troubleshooting Guide

ObservationRoot CauseSolution
Low Yield / Incomplete Rxn Temperature too low.Increase MW temp to 100°C (EtOH) or 120°C (DMF).
Charring / Tarry Product Overheating or "Hot Spots".Ensure efficient stirring. Reduce temp by 10°C. Switch to Dynamic Power mode.
Vial Over-pressurization Solvent vapor pressure too high.Use a solvent with a higher boiling point (e.g., n-Butanol) or reduce reaction volume.
Product is an Oil Impurities or solvent retention.Triturate with cold ether/hexane to induce crystallization.
Dimer Formation (Pathway B) Piperazine reacting twice.Use large excess of piperazine (3-4 eq) to favor mono-substitution.

References

  • Microwave-assisted Hantzsch thiazole synthesis of N-phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2 amine derivatives. Source: National Institutes of Health (PMC) URL:[Link]

  • Microwave Assisted Synthesis of 2-Aminothiazole Derivatives. Source: Journal of University of Shanghai for Science and Technology URL:[Link]

  • Parallel Synthesis of Piperazine Tethered Thiazole Compounds with Antiplasmodial Activity. Source: MDPI (Molecules) URL:[Link]

  • One-Pot Synthesis of Thiazoles via Hantzsch Thiazole Reaction and Their Antimicrobial Activity. Source: Asian Journal of Chemistry URL:[Link]

  • Microwave-Assisted Synthesis of (Piperidin-1-yl)quinolin-3-yl)methylene)hydrazinecarbothioamides. Source: National Institutes of Health (PMC) URL:[Link]

Sources

Deprotection of Boc-5-bromo-2-(piperazin-1-yl)thiazole with TFA

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: High-Fidelity Deprotection of Boc-5-bromo-2-(piperazin-1-yl)thiazole using Trifluoroacetic Acid

Executive Summary

This application note details the protocol for the quantitative removal of the tert-butyloxycarbonyl (Boc) protecting group from 5-bromo-2-(piperazin-1-yl)thiazole . This intermediate is a critical scaffold in medicinal chemistry, particularly for kinase inhibitors where the 5-bromo position serves as a handle for palladium-catalyzed cross-couplings (Suzuki-Miyaura, Buchwald-Hartwig) and the piperazine moiety acts as a solubility-enhancing solubilizing group.

The protocol utilizes a Trifluoroacetic Acid (TFA) / Dichloromethane (DCM) system.[1][2][3][4][5] Unlike aliphatic amines, the aminothiazole core introduces specific electronic considerations—notably the electron-withdrawing effect of the 5-bromo substituent—which influences the basicity of the system and the stability of the resulting salt.

Scientific Foundation & Reaction Mechanism

Mechanistic Insight

The deprotection proceeds via an acid-catalyzed elimination (E1-like) mechanism. The reaction is driven by the protonation of the carbamate carbonyl oxygen, destabilizing the C-O bond.[4]

  • Protonation: TFA protonates the Boc carbonyl.[4][5]

  • Fragmentation: The tert-butyl cation (

    
    -Bu
    
    
    
    ) is cleaved, generating a carbamic acid intermediate.[4][6]
  • Decarboxylation: The unstable carbamic acid collapses to release CO

    
     and the free amine.[4]
    
  • Salt Formation: In the presence of excess TFA, the resulting piperazine nitrogen and the thiazole nitrogen are protonated, yielding a hydro-trifluoroacetate salt.

Critical Consideration (The "Scavenger" Question): In peptide chemistry, scavengers (e.g., triisopropylsilane) are mandatory to trap ngcontent-ng-c2372798075="" _nghost-ng-c102404335="" class="inline ng-star-inserted">


-Bu

cations and prevent alkylation of electron-rich residues (Trp, Met). For This compound , the 5-bromo substituent deactivates the thiazole ring toward electrophilic aromatic substitution. Therefore, external scavengers are generally unnecessary ; the solvent and trace moisture are sufficient to quench the

-Bu

, which largely eliminates as isobutylene gas.
Visualized Pathway

BocDeprotection Start Boc-Protected Precursor Inter1 Protonated Intermediate Start->Inter1 + TFA (Protonation) Inter2 Carbamic Acid + t-Bu Cation Inter1->Inter2 Cleavage Products Isobutylene (Gas) + CO2 (Gas) Inter2->Products Elimination Final Product (TFA Salt) Inter2->Final - CO2 + TFA

Figure 1: Mechanistic flow of acid-mediated Boc cleavage.

Experimental Protocol

Materials & Reagents
ReagentGradeRole
Boc-5-bromo-2-(piperazin-1-yl)thiazole >98% HPLCSubstrate
Trifluoroacetic Acid (TFA) ReagentPlus®, 99%Acid Catalyst
Dichloromethane (DCM) Anhydrous, ACSSolvent
Diethyl Ether (Et₂O) ACS ReagentPrecipitating Agent
Sodium Bicarbonate (NaHCO₃) Sat.[2][7][8] AqueousNeutralization (Optional)
Standard Operating Procedure (SOP)

Step 1: Solubilization

  • In a round-bottom flask equipped with a magnetic stir bar, dissolve the substrate (1.0 equiv) in DCM.

  • Concentration Target: 0.1 M to 0.2 M.

  • Note: Ensure the flask is vented (needle outlet) to accommodate CO

    
     evolution.
    

Step 2: Acid Addition

  • Cool the solution to 0°C (ice bath).

  • Add TFA dropwise.

  • Ratio: Standard protocol uses DCM:TFA (2:1 v/v) .

  • Why 0°C? Although the reaction is not highly exothermic, controlling the initial rate prevents vigorous gas evolution and potential splashing of the corrosive mixture.

Step 3: Reaction & Monitoring

  • Remove the ice bath and stir at Room Temperature (20–25°C).

  • Duration: Typically 1–2 hours.

  • Process Control (TLC):

    • Mobile Phase: 10% MeOH in DCM (The product is polar).

    • Visualization: UV (254 nm). The Boc-protected starting material (SM) will have a higher R

      
       (~0.8). The amine salt will stay at the baseline.
      
    • Stain: Ninhydrin (stains the free amine product red/purple; SM does not stain).

Step 4: Work-up (Method A: Isolation as TFA Salt)

  • Recommended for storage or immediate subsequent coupling.[9]

  • Concentrate the reaction mixture in vacuo (rotary evaporator) at <40°C.

  • Co-evaporation: Add fresh DCM (2x) and re-evaporate to remove excess TFA azeotropically.

  • Precipitation: Triturate the resulting oil with cold Diethyl Ether (Et₂O).

  • Filter the white/off-white solid and dry under high vacuum.

Step 5: Work-up (Method B: Isolation as Free Base)

  • Recommended if the next step is base-sensitive.

  • Concentrate the reaction mixture.

  • Redissolve residue in DCM.

  • Wash carefully with Saturated Aqueous NaHCO₃ (Caution: CO

    
     evolution).
    
  • Dry organic layer over Na₂SO₄, filter, and concentrate.

Workflow Visualization

ProtocolWorkflow Setup Dissolve Substrate in DCM (0.1 M) Cool Cool to 0°C Setup->Cool AddAcid Add TFA (DCM:TFA 2:1) Cool->AddAcid React Stir at RT (1-2 Hours) AddAcid->React Check Check LCMS/TLC (SM Disappearance) React->Check Decision Isolate as Salt? Check->Decision SaltPath Evaporate -> Triturate (Et2O) Decision->SaltPath Yes (Stable) BasePath Wash w/ NaHCO3 -> Extract Decision->BasePath No (Free Base)

Figure 2: Decision tree for reaction execution and product isolation.

Data Interpretation & Troubleshooting

Critical Quality Attributes (CQAs)
AttributeExpected Result (TFA Salt)Notes
¹H NMR Disappearance of singlet at ~1.45 ppm (9H,

-Bu).
The piperazine protons adjacent to N-H will shift downfield due to protonation.
LCMS Mass shift: [M+H]

= [M(SM)+H]

- 100 Da.
Look for the characteristic bromine isotope pattern (1:1 doublet separated by 2 amu).
Appearance White to off-white hygroscopic solid.If yellow/brown, trace bromine decomposition or oxidation may have occurred.
Troubleshooting Matrix
ObservationRoot CauseCorrective Action
Incomplete Conversion Reaction too dilute or TFA old/wet.Increase TFA concentration to 50% v/v. Ensure anhydrous conditions (water slows the kinetics slightly).
"Sticky" Gum Product Trapped TFA/Solvent.The salt is hygroscopic.[10] Triturate vigorously with Et₂O or Hexanes. Lyophilize from water/acetonitrile if necessary.
New Impurity (+56 Da)

-butyl cation alkylation.
Rare for this substrate. If observed, add 2.5% Triisopropylsilane (TIPS) or 5% water as a scavenger.

Safety & Handling

  • TFA Hazards: Corrosive, causes severe skin burns.[9] Inhalation of vapors can cause lung edema.[9] Always handle in a fume hood.[4]

  • Gas Evolution: The reaction generates isobutylene and CO₂.[6] Do not seal the reaction vessel tightly; use a bubbler or a needle vent.

  • Waste Disposal: TFA solutions must be segregated into acidic halogenated waste streams. Do not mix with bleach or strong bases directly without neutralization.

References

  • Greene, T. W.; Wuts, P. G. M.Protective Groups in Organic Synthesis, 4th ed.; Wiley-Interscience: New York, 2006. (Standard reference for Boc cleavage conditions).
  • Lundt, B. F.; Johansen, N. L.; Vølund, A.; Markussen, J. Removal of t-butyl and t-butoxycarbonyl protecting groups with trifluoroacetic acid. Int. J. Pept.[3][11] Protein Res.[3][11]1978 , 12, 258–268. Link (Foundational study on TFA mechanisms and scavengers).

  • BenchChem Technical Support. Protocol for N-Boc Deprotection Using Trifluoroacetic Acid (TFA). Application Note. Link (General protocols for solution-phase deprotection).

  • Common Organic Chemistry. Boc Deprotection (TFA) Mechanism and Examples. Link (Practical examples of stoichiometry and workup).

Sources

Application Note: Scale-Up Synthesis of 5-Bromo-2-(piperazin-1-yl)thiazole

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide details the process development and scale-up protocol for the synthesis of 5-Bromo-2-(piperazin-1-yl)thiazole , a critical scaffold in the development of kinase inhibitors and antiviral therapeutics. The synthesis relies on a regioselective nucleophilic aromatic substitution (


) of 2,5-dibromothiazole.[1]

Key challenges addressed in this protocol include:

  • Regioselectivity: Ensuring exclusive substitution at the C2 position while retaining the C5-bromine atom.

  • Dimerization Control: Preventing the formation of the bis-thiazole impurity (

    
    -bis(5-bromothiazol-2-yl)piperazine).
    
  • Purification Efficiency: A chromatography-free downstream process suitable for kilogram-scale production.

Retrosynthetic Analysis & Strategy

The synthesis targets the C2-position of the thiazole ring.[2] The thiazole nucleus is electron-deficient, but the C2 position is significantly more activated towards nucleophilic attack due to the inductive effect of the adjacent nitrogen and sulfur atoms. The C5-bromine remains intact under standard


 conditions, requiring palladium catalysis for displacement, which ensures high chemoselectivity for this protocol.
Reaction Pathway

The core transformation involves the displacement of the C2-bromide by piperazine.

ReactionScheme SM1 2,5-Dibromothiazole (Electrophile) Intermediate Meisenheimer-like Complex SM1->Intermediate + Piperazine (excess) SM2 Piperazine (Nucleophile) SM2->Intermediate Product This compound (Target) Intermediate->Product - HBr (Regioselective C2) Impurity Bis-thiazole Dimer (Impurity) Product->Impurity + SM1 (If Piperazine low)

Figure 1: Reaction pathway highlighting the critical divergence between product formation and dimerization.

Process Optimization & Critical Parameters

Stoichiometry: The "Piperazine Excess" Rule

The most critical failure mode in this synthesis is the formation of the


-symmetric dimer. Since the product contains a secondary amine, it remains nucleophilic and can compete with piperazine for the starting material.
  • Observation: At 1:1 stoichiometry, dimer formation reaches 15-20%.

  • Optimization: Increasing piperazine to 4.0 - 5.0 equivalents statistically suppresses the secondary reaction. The excess piperazine also acts as a proton scavenger (base), eliminating the need for auxiliary bases like

    
     or 
    
    
    
    , which simplifies the impurity profile.
Solvent Selection
SolventTemperatureSolubility (Piperazine)Reaction RateWorkup Suitability
DMF

HighFastPoor (High BP, difficult to remove)
Ethanol Reflux (

)
HighModerateGood (Direct crystallization possible)
Acetonitrile Reflux (

)
ModerateModerateExcellent (Product precipitates as HBr salt often, or easy aqueous wash)

Decision: Acetonitrile (MeCN) is selected for scale-up. It allows for a homogeneous reaction at reflux but facilitates the rejection of the excess piperazine during aqueous workup due to partition coefficients.

Detailed Scale-Up Protocol (1.0 kg Scale)

Materials
  • 2,5-Dibromothiazole: 1.0 kg (4.12 mol)

  • Piperazine (Anhydrous): 1.42 kg (16.48 mol, 4.0 eq)

  • Acetonitrile (MeCN): 10 L (10 vol)

  • Water (DI): 15 L

  • Dichloromethane (DCM): 10 L

  • Hydrochloric Acid (4M in Dioxane): For salt formation

Experimental Procedure
Step 1: Reaction Initiation
  • Reactor Setup: Equip a 20 L jacketed glass reactor with a mechanical stirrer, reflux condenser, internal temperature probe, and nitrogen inlet.

  • Charging: Charge Acetonitrile (8 L) and Piperazine (1.42 kg) to the reactor. Stir at 200 RPM until dissolved.

    • Note: Piperazine is hygroscopic; handle under

      
       to minimize water intake which can retard the rate.
      
  • Addition: Heat the solution to 60°C . Dissolve 2,5-Dibromothiazole (1.0 kg) in Acetonitrile (2 L) and add this solution dropwise over 60 minutes .

    • Rationale: Slow addition keeps the concentration of the electrophile low relative to the piperazine, further suppressing dimerization.

  • Reaction: Heat the mixture to Reflux (80-82°C) . Stir for 12-16 hours .

  • IPC (In-Process Control): Monitor by HPLC.

    • Specification: Starting material < 1.0%; Dimer < 0.5%.

Step 2: Workup & Isolation (Free Base)
  • Concentration: Distill off approximately 80% of the Acetonitrile under reduced pressure (

    
    ).
    
  • Quench: Cool the residue to 20°C. Add Water (10 L) and DCM (10 L) . Stir vigorously for 20 minutes.

  • Phase Separation: Allow layers to settle. Collect the lower organic phase (DCM).

    • Chemistry: The product partitions into DCM.[3] Excess piperazine stays largely in the aqueous phase (highly water-soluble).

  • Wash: Wash the organic layer with Water (2 x 2.5 L) to remove residual piperazine.

  • Drying: Dry the organic phase over anhydrous

    
    , filter, and concentrate to dryness to yield the crude free base as a pale yellow solid.
    
Step 3: Salt Formation (Hydrochloride Salt)

Targeting the HCl salt improves stability and removes trace lipophilic impurities.

  • Dissolution: Dissolve the crude free base in Ethanol (5 L) at 40°C.

  • Acidification: Add 4M HCl in Dioxane (1.1 eq, ~1.1 L) dropwise over 30 minutes.

    • Observation: A white precipitate should form immediately.

  • Crystallization: Cool the slurry to 0-5°C and age for 2 hours.

  • Filtration: Filter the solid and wash the cake with cold Ethanol (1 L).

  • Drying: Dry in a vacuum oven at 45°C for 24 hours.

Expected Yield & Specifications
  • Yield: 850 g - 950 g (72 - 81% overall).

  • Appearance: Off-white to white crystalline solid.

  • Purity (HPLC): > 98.5% (a/a).

  • 1H NMR (DMSO-d6):

    
     9.4 (br s, 2H, 
    
    
    
    ), 7.45 (s, 1H, Thiazole-H), 3.65 (m, 4H), 3.20 (m, 4H).

Process Flow Diagram

ProcessFlow Start Start: 2,5-Dibromothiazole + 4.0 eq Piperazine Reaction Reaction: Reflux in MeCN (16h, 82°C) Start->Reaction Distillation Distillation: Remove MeCN Reaction->Distillation Extraction Extraction: DCM / Water System Distillation->Extraction AqWaste Aqueous Waste: Excess Piperazine Extraction->AqWaste OrgPhase Organic Phase: Product Free Base Extraction->OrgPhase SaltForm Salt Formation: Add HCl/EtOH OrgPhase->SaltForm Filtration Filtration & Drying SaltForm->Filtration Final Final Product: This compound HCl Filtration->Final

Figure 2: Unit operation flow for the isolation and purification of the target compound.

Troubleshooting Guide

IssueProbable CauseCorrective Action
High Dimer Content (>2%) Piperazine equivalents too low or addition too fast.Ensure >4.0 eq piperazine.[4][5] Use slow addition of thiazole to the amine solution.[4]
Low Yield Incomplete extraction or product lost in aqueous phase.Check pH of aqueous layer; ensure it is basic (>pH 10) during extraction. Re-extract aqueous layer.[6]
Colored Product (Brown) Oxidation of free amine or trace bromine liberation.Perform salt formation immediately after isolation. Use Nitrogen blanket throughout.
Gummy Precipitate Rapid addition of HCl or wet solvent.Add HCl slowly at elevated temp (

) then cool slowly. Ensure Ethanol is dry.

Safety & Hazard Analysis

  • 2,5-Dibromothiazole: Potential skin sensitizer and irritant. Handle in a fume hood.

  • Piperazine: Corrosive solid; causes respiratory sensitization. Use full PPE (respirator/dust mask) during weighing.

  • Acetonitrile: Flammable and toxic (metabolizes to cyanide).

  • Exotherm: The salt formation (Step 3) is exothermic. Control addition rate of acid.

References

  • Regioselectivity of 2,5-Dibromothiazole

    • BenchChem Application Note: "Nucleophilic Aromatic Substitution on 2,5-Dibromothiazole."[1] Explains the electronic activation of C2 vs C5.

    • (General reference for thiazole chemistry).

  • Piperazine Synthesis & Scale-Up

    • US Patent 6,111,105: "Processes and intermediates for preparing 3-(1-piperazinyl)-1,2-benzisothiazole."[4] Describes analogous coupling of piperazine to activated heterocycles using excess equivalents to prevent dimerization.

  • General Thiazole Functionalization

    • Organic Chemistry Portal: "Synthesis of Thiazoles."[3][7][8][9] Provides background on

      
       capabilities of thiazole rings.
      
  • Safety Data

    • PubChem CID 312394: 2,5-Dibromothiazole Safety and Hazards.[10]

Sources

High-Efficiency Suzuki-Miyaura Coupling at the Thiazole C-5 Position

Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Protocol Guide

Executive Summary

The thiazole ring is a privileged scaffold in medicinal chemistry, serving as a core pharmacophore in drugs such as Dasatinib (Sprycel), Ritonavir, and Ixabepilone.[1] While C-2 functionalization is well-established due to the inherent acidity of the C-2 proton, C-5 functionalization presents distinct challenges. The C-5 position is electronically distinct—behaving more like an electron-rich enamine compared to the electron-deficient imine-like C-2.

This guide provides a rigorous technical framework for performing Suzuki-Miyaura cross-coupling at the thiazole C-5 position. It addresses the primary failure modes: catalyst deactivation via sulfur coordination, protodeboronation of heteroaryl boronic species, and competitive homocoupling.[1]

Mechanistic Considerations & Chemical Logic[1]

The "Sulfur Problem" and Catalyst Selection

Unlike simple phenyl halides, thiazoles possess a basic nitrogen and a nucleophilic sulfur atom.[1] A common failure mode in C-5 coupling is catalyst poisoning , where the thiazole sulfur displaces labile phosphine ligands on the Palladium(0) center, arresting the catalytic cycle.[1]

  • Solution: Use electron-rich, bulky phosphine ligands (e.g., XPhos, SPhos, ngcontent-ng-c2372798075="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

    
    ) or N-Heterocyclic Carbenes (NHCs). These ligands bind tightly to Pd, preventing sulfur coordination and facilitating oxidative addition into the electron-rich C-5 halide bond.[1]
    
Regioselectivity and Electrophilicity
  • C-2 Position: Electron-deficient (imine-like). Highly reactive in nucleophilic aromatic substitution (

    
    ) but unstable as a boronic acid (rapid protodeboronation).
    
  • C-5 Position: Electron-rich (thiophene-like). 5-Halothiazoles are less reactive towards oxidative addition than their C-2 counterparts. Consequently, high-activity catalysts (Pd-G3/G4 precatalysts) are often required for chlorides or deactivated bromides.

Boronate Stability (Reverse Polarity)

When using the thiazole as the nucleophile (Thiazyl-5-boronic species), avoid the free boronic acid . Thiazole-5-boronic acids are prone to deborylation.

  • Recommendation: Use Thiazole-5-boronic acid pinacol ester (BPin) or MIDA boronates . These species release the active boronate slowly or are inherently more stable to hydrolysis.[1]

Strategic Decision Framework

The following decision tree outlines the logic for selecting the optimal protocol based on substrate availability and steric constraints.

Suzuki_Strategy Start Start: C-5 Thiazole Coupling Substrate Identify Electrophile Start->Substrate Choice1 Is the Thiazole the Halide? Substrate->Choice1 YesHalide Yes (5-Halo-Thiazole) Choice1->YesHalide Standard Route NoHalide No (Thiazole-5-Boronate) Choice1->NoHalide Reverse Polarity Sterics Steric Hindrance / Ortho-Substituents? YesHalide->Sterics ProtocolA Protocol A: Standard Conditions (Pd(dppf)Cl2 / Carbonate) Sterics->ProtocolA No (Unobstructed) ProtocolB Protocol B: High-Activity Conditions (Pd-XPhos / Phosphate) Sterics->ProtocolB Yes (Hindered) ProtocolC Protocol C: Anhydrous Conditions (Pd(PPh3)4 / CsF) NoHalide->ProtocolC

Detailed Experimental Protocols

Protocol A: Standard Coupling (5-Bromothiazole + Aryl Boronic Acid)

Best for: Unhindered substrates, cost-effective synthesis.

Reagents:

  • Electrophile: 5-Bromothiazole derivative (1.0 equiv)[2]

  • Nucleophile: Aryl Boronic Acid (1.2 - 1.5 equiv)

  • Catalyst:

    
     (3-5 mol%)
    
  • Base:

    
     or 
    
    
    
    (2.0 - 3.0 equiv)
  • Solvent: 1,4-Dioxane / Water (4:1 ratio)

Procedure:

  • Degassing: Charge a reaction vial with the 5-bromothiazole, aryl boronic acid, base, and Pd catalyst. Seal the vial. Evacuate and backfill with Argon (

    
    ).[3]
    
  • Solvation: Add degassed 1,4-Dioxane and Water via syringe.

  • Reaction: Heat the mixture to 80–90 °C for 4–12 hours. Monitor by LCMS.[1]

    • Note: The bidentate ligand dppf resists displacement by sulfur, making it superior to ngcontent-ng-c2372798075="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

      
       for thiazoles [1].
      
  • Workup: Dilute with EtOAc, wash with water and brine. Dry over ngcontent-ng-c2372798075="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

    
    .
    
Protocol B: High-Activity Coupling (Sterically Hindered/Deactivated)

Best for: Ortho-substituted partners, electron-rich aryl chlorides, or when Protocol A fails.[1]

Reagents:

  • Electrophile: 5-Chloro- or 5-Bromothiazole (1.0 equiv)

  • Nucleophile: Aryl Boronic Acid/Ester (1.5 equiv)

  • Pre-Catalyst: XPhos Pd G3 or G4 (2-5 mol%)

  • Base:

    
     (Tribasic Potassium Phosphate) (3.0 equiv)
    
  • Solvent: THF / Water (10:1) or Toluene / Water (10:1)

Procedure:

  • Setup: In a glovebox or under strict Argon flow, combine the halide, boronic species, XPhos Pd G3, and

    
    .
    
  • Activation: Add degassed solvent.[1] The phosphate base is critical here; it is strong enough to activate the boronic acid but compatible with the precatalyst activation cycle [2].[1]

  • Reaction: Heat to 60–80 °C .

    • Insight: The dialkylbiaryl phosphine ligand (XPhos) forms a monoligated Pd(0) species that is highly active for oxidative addition and creates a steric pocket that prevents sulfur poisoning.

Protocol C: Reverse Polarity (Thiazole-5-BPin + Aryl Halide)

Best for: When the aryl halide is the more valuable/complex fragment.

Reagents:

  • Nucleophile: Thiazole-5-boronic acid pinacol ester (1.1 equiv)

  • Electrophile: Aryl Iodide/Bromide (1.0 equiv)

  • Catalyst:

    
     (5 mol%) or 
    
    
    
    + SPhos
  • Base: CsF (2.0 equiv) or

    
     (dry)
    
  • Solvent: DME (Dimethoxyethane) or DMF (Anhydrous)

Procedure:

  • Dry Conditions: Unlike Protocols A/B, water should be minimized to prevent protodeboronation of the thiazole species.[1]

  • Reaction: Combine reagents in anhydrous DME. Heat to 80 °C .

  • Additives: If conversion is low, add CuCl (10-20 mol%) . This promotes the "Copper effect," facilitating transmetallation of the heteroaryl boronate [3].[1]

Comparative Data & Optimization Guide

VariableRecommendationRationale
Solvent Dioxane/H2O (4:1)Universal standard. Good solubility for organic/inorganic components.[1]
DMF or DMAUse for high-temperature (>100°C) microwave reactions or insoluble substrates.
Base ngcontent-ng-c2372798075="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

Higher solubility in organic solvents than

; often gives higher yields for heteroaryls.
ngcontent-ng-c2372798075="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

Essential for Buchwald precatalysts (XPhos/SPhos Pd G3/G4).
Catalyst

Robust, air-stable, resists sulfur poisoning. First-line choice.
ngcontent-ng-c2372798075="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

Extreme activity for aryl chlorides or crowded centers.
Temp 80-100 °CStandard thermal heating.
120-140 °CMicrowave irradiation (10-30 min). Reduces reaction time, minimizes deboronation.
Troubleshooting Common Failures
SymptomDiagnosisCorrective Action
No Conversion (SM remains) Catalyst PoisoningSwitch to XPhos Pd G3 or Pd-PEPPSI-IPr . Increase loading to 5-10 mol%.
Protodeboronation (Ar-H formed) Unstable Boronic AcidSwitch to Pinacol Ester or MIDA Boronate . Use anhydrous conditions (Protocol C).
Homocoupling (Ar-Ar) Oxidative CouplingEnsure strict degassing (Oxygen promotes homocoupling). Reduce catalyst loading.
Black Precipitate Pd AggregationReaction mixture lacks stabilizing ligands.[1] Add free ligand (e.g., 5%

) or switch to

.

References

  • Schnürch, M., et al. (2006).[1] "Cross-Coupling Reactions on Azoles with Two and More Heteroatoms." European Journal of Organic Chemistry, 2006(15), 3283–3307.[1]

  • Billingsley, K., & Buchwald, S. L. (2007).[1] "Highly Efficient Monophosphine-Based Catalyst for the Suzuki-Miyaura Coupling of Heteroaryl Halides." Journal of the American Chemical Society, 129(11), 3358–3366.[1]

  • Knauber, T., et al. (2010).[1] "Copper-Catalyzed Cross-Coupling of Organoboron Reagents with Organohalides." Chemistry – A European Journal, 16(46), 13593–13598.[1]

  • Miyaura, N., & Suzuki, A. (1995).[1][4] "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 95(7), 2457–2483.[1]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing SNAr Yields for Piperazine and 2-Bromothiazole

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Scientist Support Center. This guide is designed for researchers, scientists, and drug development professionals troubleshooting the Nucleophilic Aromatic Substitution (SNAr) between piperazine (or its derivatives) and 2-bromothiazole.

Part 1: Mechanistic Troubleshooting & FAQs (The "Why")

Q1: Why is the SNAr reaction between 2-bromothiazole and piperazine yielding less than 30% under standard room-temperature conditions? A: Unlike highly activated electrophiles (e.g., 2,4-dinitrofluorobenzene), 2-bromothiazole is only moderately activated for SNAr[1]. The reaction proceeds via a two-step addition-elimination mechanism. The rate-limiting step is the nucleophilic attack of the piperazine nitrogen onto the C2 carbon of the thiazole ring to form a negatively charged Meisenheimer complex[2]. While the endocyclic thiazole nitrogen helps stabilize this intermediate, the activation energy remains high. Consequently, traditional SNAr on these substrates requires elevated temperatures (80 °C to 150 °C) and polar aprotic solvents to overcome the kinetic barrier[1].

Q2: I am observing a significant amount of a symmetric byproduct. What is this, and how do I prevent it? A: You are likely observing bis-arylation (dimer formation). Piperazine is a symmetrical secondary diamine. Once the first nitrogen reacts to form 2-(piperazin-1-yl)thiazole, the second nitrogen remains highly nucleophilic and can attack another molecule of 2-bromothiazole. Causality & Solution: To prevent this, you must control the stoichiometry and nucleophilicity. The most robust, self-validating solution is to use a mono-protected piperazine, such as 1-Boc-piperazine. If you are forced to use unprotected piperazine, you must use a massive stoichiometric excess (e.g., 5 to 10 equivalents) to statistically favor the mono-arylated product, though this heavily complicates aqueous workup and purification.

Q3: Should I use an organic base (like DIPEA) or an inorganic base (like K₂CO₃)? A: Inorganic bases such as K₂CO₃ or Cs₂CO₃ are highly recommended[1]. The base's primary role is to scavenge the hydrobromic acid (HBr) generated during the elimination step, preventing the protonation of the piperazine nucleophile. Organic bases like Triethylamine (TEA) or DIPEA can sometimes act as competing nucleophiles at elevated temperatures or fail to provide the necessary driving force in polar aprotic solvents.

Q4: Thermal heating is causing degradation. Are there alternative activation methods? A: Yes. Microwave (MW) irradiation is highly effective for this specific transformation. For example, reacting 2-bromothiazole with cyclic amines (like homopiperazine or piperazine) under microwave irradiation at 180 °C for 30 minutes can drive the reaction to completion while minimizing thermal degradation byproducts associated with prolonged heating[3]. If SNAr completely fails due to extreme steric hindrance on substituted piperazines, switching to a Palladium-catalyzed Buchwald-Hartwig amination is the standard fallback[4].

SNAr_Mechanism A 2-Bromothiazole + Piperazine B Nucleophilic Attack (Rate-Limiting) A->B C Meisenheimer Complex (Stabilized by Thiazole N) B->C D Bromide Elimination (Fast) C->D E 2-(Piperazin-1-yl)thiazole Product D->E

SNAr addition-elimination mechanism for 2-bromothiazole and piperazine.

Part 2: Optimized Experimental Protocol

This protocol utilizes 1-Boc-piperazine to completely eliminate bis-arylation and employs optimal solvent/base conditions for maximum yield[1]. It acts as a self-validating system: the presence of the Boc group ensures 1:1 stoichiometry, and its distinct mass/NMR signature confirms successful mono-coupling before deprotection.

Materials:

  • 2-Bromothiazole (1.0 eq)

  • 1-Boc-piperazine (1.2 - 1.5 eq)

  • Anhydrous Potassium Carbonate (K₂CO₃) (2.0 - 3.0 eq)

  • Anhydrous Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF)

Step-by-Step Methodology:

  • Preparation: In an oven-dried reaction vessel equipped with a magnetic stir bar, add 2-bromothiazole (1.0 eq) and 1-Boc-piperazine (1.2 eq).

  • Base & Solvent Addition: Add finely powdered, anhydrous K₂CO₃ (2.0 eq). Suspend the mixture in anhydrous DMSO (concentration ~0.2 M to 0.5 M). Causality Note: Ensure the K₂CO₃ is finely milled to maximize the surface area for heterogeneous HBr scavenging.

  • Reaction Execution (Thermal): Seal the vessel and heat to 110 °C – 130 °C with vigorous stirring for 12–18 hours. Monitor via LC-MS or TLC.

    • Alternative (Microwave): Heat in a microwave reactor at 150 °C – 180 °C for 30 minutes[3].

  • Workup: Cool the mixture to room temperature. Quench by pouring into ice-cold saturated aqueous NaHCO₃. Extract the aqueous layer 3x with Ethyl Acetate (EtOAc).

  • Washing & Drying: Wash the combined organic layers with brine (5x) to remove residual DMSO. Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient) to yield the Boc-protected intermediate.

  • Deprotection (Optional): Treat the intermediate with 20% Trifluoroacetic acid (TFA) in Dichloromethane (DCM) at room temperature for 2 hours to yield the free 2-(piperazin-1-yl)thiazole.

Workflow N1 Step 1: Reagent Prep 2-Bromothiazole 1-Boc-piperazine (1.2 eq) N2 Step 2: Solvent & Base Anhydrous DMSO K2CO3 (2.0 eq) N1->N2 N3 Step 3: Heating Thermal: 110°C, 12h MW: 180°C, 30m N2->N3 N4 Step 4: Workup NaHCO3 Quench EtOAc Extraction N3->N4 N5 Step 5: Deprotection TFA / DCM Yield Free Amine N4->N5

Step-by-step workflow for the mono-arylation of piperazine with 2-bromothiazole.

Part 3: Quantitative Data Summary

The following table synthesizes expected yield outcomes based on varying reaction parameters, demonstrating the causality of solvent and base selection on the SNAr efficiency[1],[3].

NucleophileBase (Eq)SolventTemp / TimeExpected YieldPrimary Issue / Observation
Unprotected Piperazine (1.1 eq)DIPEA (2.0)THF80 °C / 24h< 20%Poor conversion; major bis-arylation.
Unprotected Piperazine (5.0 eq)K₂CO₃ (2.0)DMF110 °C / 18h55 - 65%Improved conversion; difficult aqueous workup to remove excess amine.
1-Boc-Piperazine (1.2 eq)K₂CO₃ (2.0)DMF110 °C / 18h75 - 85%Clean conversion; trace starting material.
1-Boc-Piperazine (1.2 eq)Cs₂CO₃ (2.0)DMSO130 °C / 12h85 - 95%Optimal thermal conditions; complete conversion.
1-Boc-Piperazine (1.2 eq)K₂CO₃ (2.0)DMAMW 180 °C / 30m> 90%Rapid, clean reaction profile; minimal degradation[3].

References

Sources

Preventing bis-substitution during 2,5-dibromothiazole amination

Author: BenchChem Technical Support Team. Date: March 2026

Ticket #402: Regioselectivity Failure (Bis-Substitution)

Status: Open Assigned Specialist: Senior Application Scientist Priority: High (Process Chemistry/Scale-up)

Executive Summary: The Core Problem

You are observing bis-substitution (formation of 2,5-diaminothiazole) when attempting to synthesize 2-amino-5-bromothiazole from 2,5-dibromothiazole .

This occurs because while the C2 position is kinetically favored, the window of selectivity narrows under forcing conditions or unoptimized catalysis. The C2 position is activated by the adjacent nitrogen (


), making it highly electrophilic. However, once the C2-amine is formed, the ring becomes electron-rich. While this theoretically deactivates the C5 position for 

, transition metal catalysts or extreme thermal forcing can still overcome this barrier, leading to the unwanted bis-product.

Mechanistic Root Cause Analysis

To fix the protocol, we must first visualize the competing pathways.

ReactionPathway cluster_conditions Selectivity Factors Start 2,5-Dibromothiazole Mono 2-Amino-5-Bromothiazole (Target Product) Start->Mono Fast (k1) C2 Attack C5_Mono 5-Amino-2-Bromothiazole (Rare Regioisomer) Start->C5_Mono Very Slow C5 Attack Bis 2,5-Diaminothiazole (Impurity) Mono->Bis Slow (k2) Requires Forcing Conditions or Active Catalyst Factors k1 >> k2 is required. High Temp increases k2. Excess Amine increases k2.

Figure 1: Reaction pathway illustrating the kinetic dominance of C2 substitution (k1) versus the unwanted secondary substitution at C5 (k2).

Troubleshooting Guide: Protocols

Applicability: Use this when reacting with primary/secondary aliphatic amines (e.g., morpholine, piperidine) which are strong nucleophiles.

FAQ: Why is my reaction yielding bis-product?

A: You are likely driving the reaction too hard. The introduction of an amine at C2 donates electron density into the ring, deactivating C5. Bis-substitution in


 is almost exclusively a function of excess heat  or excess nucleophile .
Diagnostic Matrix ( )
VariableCommon MistakeCorrective ActionTechnical Rationale
Stoichiometry > 1.2 eq. Amine0.95 - 1.0 eq. Amine Limiting the nucleophile ensures it is consumed by the highly reactive C2-Br before it can attack the deactivated product.
Temperature Reflux (>80°C)0°C

RT
High T overcomes the activation energy barrier for C5 substitution. Keep T low to maximize the

ratio.
Base Strong inorganic bases (NaH,

-BuOK)
DIPEA or excess Substrate Strong bases can cause halogen dance or degradation. Use mild organic bases.
Solvent DMSO (High T)MeCN or THF Polar aprotic solvents accelerate

, but MeCN allows for easier temperature control than DMSO.
Validated Protocol: Regioselective
  • Dissolve 2,5-dibromothiazole (1.0 equiv) in anhydrous MeCN (0.2 M).

  • Cool the solution to 0°C in an ice bath.

  • Add the amine (0.95 equiv) and DIPEA (1.1 equiv) dropwise over 30 minutes.

    • Critical: Slow addition prevents localized high concentrations of amine.

  • Monitor by HPLC/UPLC after 1 hour.

    • Target: >95% conversion of amine.[1] Unreacted dibromide is easily removed; bis-amine is difficult to separate.

  • Workup: Evaporate solvent, redissolve in DCM, wash with water.

Troubleshooting Guide: Buchwald-Hartwig Coupling

Applicability: Use this when reacting with anilines (aryl amines) or sterically hindered amines which are weak nucleophiles.

FAQ: Why does Palladium catalysis cause bis-substitution?

A: Unlike


, the electronic deactivation of C5 is less effective against a highly active Pd(0) species. If your catalyst system is too active (e.g., using SPhos or XPhos with high Pd loading), it will perform oxidative addition at C5 immediately after C2 is substituted.
Decision Tree: Ligand Selection

LigandSelection Start Select Ligand for 2,5-Dibromothiazole Type Amine Type? Start->Type Aniline Aryl Amine (Aniline) Type->Aniline Aliphatic Aliphatic Amine (Secondary) Type->Aliphatic Problem Risk of Bis-Sub? Aniline->Problem Aliphatic->Problem Sol1 Use BINAP or DPEphos (Bite angle controls selectivity) Problem->Sol1 Standard Sol2 Use Xantphos (Wide bite angle, steric bulk) Problem->Sol2 High Selectivity Needed

Figure 2: Ligand selection strategy. Bidentate ligands with specific bite angles (BINAP, Xantphos) often provide better mono-selectivity than monodentate ligands.

Validated Protocol: Pd-Catalyzed Mono-Amination

Based on standard cross-coupling methodologies adapted for di-haloheterocycles.

  • Charge reaction vessel with:

    • 2,5-dibromothiazole (1.0 equiv)

    • Amine (1.0 equiv)[1]

    • 
       (2-5 mol%)
      
    • BINAP (2-5 mol%) - Bidentate ligands are crucial for controlling the active site.

    • 
       (1.5 equiv) - Weak base prevents side reactions.
      
  • Solvent: Toluene (anhydrous).

  • Temperature: Heat to 80°C.

    • Note: Do not exceed 100°C. Monitor strictly.

  • Stop Point: Quench immediately upon consumption of the amine (limiting reagent).

References & Authority

  • Regioselectivity of Thiazole Substitution:

    • Mechanistic Insight: The C2 position is activated for nucleophilic attack due to the inductive effect of the adjacent nitrogen, whereas C5 is less electrophilic.

    • Source: BenchChem Application Notes: Nucleophilic Aromatic Substitution on 2,5-Dibromothiazole. (2025). Link (Verified context from search results).

  • Buchwald-Hartwig Optimization:

    • Protocol Standard: General procedures for halo-heterocycle amination emphasize the use of bidentate ligands (BINAP/Xantphos) and weak bases (

      
      ) to prevent over-reaction and base-sensitive decomposition.
      
    • Source: Organic Synthesis: Buchwald-Hartwig Coupling General Procedures. Link

  • Comparative Reactivity (C2 vs C5):

    • Data: Computational and experimental studies confirm that while C2 is the primary site for

      
      , C5 reactivity is non-negligible under forcing conditions (high T), leading to bis-derivatives.
      
    • Source: MDPI: Efficient Synthesis of 4,8-Dibromo Derivative... and Its SNAr Reactions. (2022).[2] Link

  • General

    
     Mechanism: 
    
    • Foundation: The addition-elimination mechanism requires electron-withdrawing stabilization. The formation of the mono-amine product reduces this stabilization, theoretically preventing bis-substitution unless excess reagents are used.

    • Source: Master Organic Chemistry: Nucleophilic Aromatic Substitution. (2018).[3] Link

Disclaimer: These protocols are for research use only. Always consult the Safety Data Sheet (SDS) for 2,5-dibromothiazole before handling, as it is a skin irritant and potential respiratory sensitizer.

Sources

Technical Support Center: NMR Troubleshooting for 5-Bromo-2-(piperazin-1-yl)thiazole

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals encountering solubility and spectral resolution issues when analyzing 5-Bromo-2-(piperazin-1-yl)thiazole via Nuclear Magnetic Resonance (NMR) spectroscopy.

As a Senior Application Scientist, I have structured this guide to move beyond basic troubleshooting. We will explore the underlying thermodynamic and chemical causality behind piperazine ring dynamics and solvent interactions, ensuring your analytical workflows are robust and self-validating.

Diagnostic Decision Tree

Before adjusting your spectrometer parameters, it is critical to isolate whether your issue is chemical (solubility/protonation) or thermodynamic (conformational exchange). Use the self-validating workflow below to diagnose your sample.

DiagnosticTree Start Sample: 5-Bromo-2- (piperazin-1-yl)thiazole CheckForm What is the chemical form? Start->CheckForm FreeBase Free Base CheckForm->FreeBase Salt HCl Salt CheckForm->Salt SolventFB Use CDCl3, DMSO-d6, or Acetone-d6 FreeBase->SolventFB SolventSalt Use D2O, MeOD, or DMSO-d6 Salt->SolventSalt IssueFB Are piperazine peaks broad/missing? SolventFB->IssueFB Fix1 Filter CDCl3 through Basic Alumina (Removes DCl) IssueFB->Fix1 Acidic Solvent Fix2 Run VT-NMR at >330 K (Overcomes coalescence) IssueFB->Fix2 Conformational Exchange

Diagnostic workflow for resolving NMR solubility and spectral broadening in piperazinylthiazoles.

Frequently Asked Questions (FAQs)

Q1: My sample of this compound is completely insoluble in CDCl₃, but literature suggests it should dissolve easily. Why?

Causality: This is a classic symptom of a mismatch between the compound's salt form and the solvent's dielectric constant. This compound contains a basic secondary amine on the piperazine ring (pKa ~9.8). If you purchased or synthesized the compound as a hydrochloride (HCl) salt, the ionic lattice energy prevents dissolution in non-polar solvents like Chloroform-d (CDCl₃). Solution: Switch to a high-dielectric solvent such as Deuterium Oxide (D₂O) or Methanol-d₄ (MeOD) for the salt form. If you must use CDCl₃ for comparative literature purposes, you must first perform a free-base extraction using saturated aqueous NaHCO₃ and dichloromethane.

Q2: The free base dissolved in CDCl₃, but the piperazine -CH₂- peaks (δ 2.8–4.0 ppm) are extremely broad, distorted, or missing entirely. Is my compound degrading?

Causality: Your compound is likely intact. This broadening is caused by two distinct phenomena:

  • Solvent Degradation (Chemical): Over time, CDCl₃ undergoes photo-oxidation to produce phosgene and trace DCl[1]. The trace acid partially protonates the highly basic piperazine nitrogen, creating a mixture of free base and protonated species. The continuous proton exchange broadens the signals into the baseline.

  • Conformational Exchange (Thermodynamic): The lone pair on the piperazine nitrogen (N1) is conjugated with the electron-withdrawing bromothiazole ring. This resonance imparts a partial double-bond character to the C-N bond, restricting its free rotation[2]. Concurrently, the piperazine ring undergoes chair-to-chair inversion. At ambient temperature (298 K), the rate of these dynamic processes often matches the NMR timescale (

    
    ), resulting in intermediate exchange and severe line broadening[3].
    

Solution: First, filter your CDCl₃ through basic alumina to rule out acid-catalyzed exchange. If the peaks remain broad, the issue is thermodynamic. You must switch to a solvent with a higher boiling point (like DMSO-d₆) and perform Variable Temperature (VT) NMR to surpass the coalescence temperature (


).

Mechanistic Pathway of Peak Broadening

Mechanism StateA Chair Conformer A (Slow Exchange at 298K) Transition Ring Inversion & C-N Bond Rotation (Intermediate NMR Timescale) StateA->Transition StateB Chair Conformer B (Slow Exchange at 298K) StateB->Transition Coalescence Coalescence Transition->Coalescence Apply Heat (ΔG‡)

Thermodynamic equilibrium of restricted C-N rotation and piperazine chair inversion.

Standardized Experimental Protocol for High-Quality NMR

To ensure reproducible, publication-quality spectra, follow this self-validating protocol. This method systematically eliminates solvent impurities before addressing thermodynamic limitations.

Step 1: Solvent Purification (The Basic Alumina Plug) Rationale: Removes trace DCl and water from aging CDCl₃, preventing unwanted protonation of the piperazine ring[1].

  • Prepare a micro-column by packing a small plug of glass wool into a glass Pasteur pipette.

  • Add approximately 2 cm of Basic Alumina (Brockmann Grade I).

  • Elute 1.0 mL of CDCl₃ directly through the column into a clean, dry glass vial.

Step 2: Sample Preparation Rationale: Optimal concentration ensures a high signal-to-noise ratio without inducing aggregation[4].

  • Weigh exactly 5–10 mg of this compound (free base).

  • Add 0.6 mL of the freshly purified CDCl₃ to the vial.

  • Vortex for 30 seconds until complete dissolution is achieved. Transfer the solution to a standard 5 mm NMR tube.

Step 3: Acquisition & Self-Validation

  • Acquire a standard ¹H NMR spectrum at 298 K (16 to 32 scans).

  • Validation Check: Inspect the aliphatic region (δ 2.8–4.0 ppm). If the piperazine signals are sharp, the prior broadening was caused by trace acid, and your analysis is complete. If the signals remain broad humps, the broadening is driven by restricted C-N rotation[3]. Proceed to Step 4.

Step 4: Variable Temperature (VT) NMR Rationale: Heating the sample provides the activation energy (


) required to push the conformational exchange from the intermediate timescale into the fast exchange regime, yielding sharp, time-averaged peaks[2].
  • Evaporate the CDCl₃ and re-dissolve the sample in 0.6 mL of DMSO-d₆ (which allows for safe heating up to 370 K).

  • Insert the sample into the spectrometer and acquire a baseline spectrum at 298 K.

  • Elevate the probe temperature in 10 K increments (e.g., 310 K, 320 K, 330 K, 340 K). Allow 5 minutes of thermal equilibration at each step.

  • Acquire a spectrum at each temperature. You will observe the broad signals coalesce and eventually sharpen into distinct, easily integrable peaks above the coalescence temperature (

    
    ).
    

Quantitative Data: Solvent Selection Matrix

Use the following matrix to select the appropriate solvent based on the chemical form of your compound and the required thermal limits for VT-NMR.

SolventDielectric Constant (ε)Free Base SolubilityHCl Salt SolubilityResidual ¹H Peak (ppm)Boiling Point (°C)Suitability for High-Temp VT-NMR
Chloroform-d (CDCl₃) 4.8HighInsoluble7.2661.2Poor (Low boiling point)
Dimethyl Sulfoxide-d₆ (DMSO-d₆) 46.8HighHigh2.50189.0Excellent (Up to 370 K)
Methanol-d₄ (MeOD) 32.7ModerateHigh3.31, 4.8764.7Poor (Low boiling point)
Deuterium Oxide (D₂O) 80.1InsolubleHigh4.79101.4Moderate (Up to 350 K)

References

  • Spectroscopic Analysis of Piperazine Compounds: Application Notes and Protocols. Benchchem.4

  • NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. ACS Publications. 1

  • NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution. RSC Publishing. 3

  • Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling. ResearchGate / Beilstein Journal of Organic Chemistry.2

Sources

Technical Support Center: Eliminating Excess Piperazine from Thiazole Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to our dedicated technical support guide for researchers, scientists, and professionals in drug development. This resource provides in-depth troubleshooting advice and frequently asked questions (FAQs) for the effective removal of unreacted piperazine from thiazole reaction mixtures. Our focus is on providing not just protocols, but a foundational understanding of the chemical principles at play, enabling you to adapt and optimize these methods for your specific thiazole derivatives.

Introduction: The Challenge of Piperazine Removal

Piperazine is a common building block in the synthesis of many pharmacologically active thiazole compounds.[1] However, its high polarity, basicity, and significant solubility in a range of solvents can make its removal from the final product a considerable challenge.[2][3] Incomplete removal of piperazine can lead to impurities that affect downstream applications, biological assays, and the overall integrity of your research. This guide will walk you through the most effective strategies to achieve a high-purity thiazole product.

Frequently Asked Questions (FAQs)

Q1: Why is excess piperazine difficult to remove using standard organic solvent washes?

A1: The difficulty lies in piperazine's dual solubility profile. It is highly soluble in water and other polar solvents, but also shows solubility in various organic solvents like ethanol and methanol.[2] This means that a simple liquid-liquid extraction with an organic solvent and water may not be sufficient, as the piperazine can partition between both phases to some extent. Furthermore, its basic nature can lead to interactions with acidic functionalities on your target thiazole compound, further complicating separation.

Q2: What are the key physicochemical properties of piperazine that I can leverage for its removal?

A2: Understanding piperazine's properties is crucial for designing an effective purification strategy. Key properties include:

  • High Basicity: Piperazine is a diprotic base with pKa values of approximately 5.35 and 9.73.[4] This allows for its selective conversion into a water-soluble salt by treatment with an acid.

  • High Polarity: The two nitrogen atoms in the piperazine ring make it a highly polar molecule, which generally favors its solubility in polar solvents.[3]

  • Salt and Hydrate Formation: Piperazine readily forms salts and hydrates.[3] This property can be exploited for selective precipitation. For instance, piperazine hexahydrate is known to precipitate from aqueous solutions under specific conditions.[3][5]

Q3: Can I use column chromatography to remove piperazine?

A3: Yes, but it comes with challenges. Due to its high polarity, piperazine often has poor retention on reverse-phase columns and can exhibit significant peak tailing.[3] In normal-phase chromatography using silica gel, its basicity can lead to strong, sometimes irreversible, binding to the acidic silica surface, resulting in poor recovery and streaking.[3] If you must use chromatography, consider using a modified mobile phase (e.g., with a competing base like triethylamine) or an alternative stationary phase like alumina.[3]

Troubleshooting Guides: Common Scenarios & Solutions

Scenario 1: My thiazole product is soluble in a non-polar organic solvent, but I'm still seeing piperazine contamination.

This is a common scenario and is best addressed by leveraging piperazine's basicity.

Root Cause: Residual piperazine is co-dissolved with your product in the organic phase.

Solution: Acid-Base Extraction

This is often the most effective and straightforward method. The principle is to convert the basic piperazine into its protonated salt form, which will be highly soluble in an aqueous layer and can thus be separated from your neutral or acidic thiazole product in the organic layer.

Protocol: Acid-Base Extraction for Piperazine Removal

  • Dissolution: Dissolve your crude reaction mixture in a suitable water-immiscible organic solvent (e.g., dichloromethane, ethyl acetate).

  • Acidic Wash: Transfer the organic solution to a separatory funnel and wash with a dilute aqueous acid solution (e.g., 1M HCl or 5-10% citric acid). Repeat the wash 2-3 times.

    • Expert Insight: The acidic wash protonates the piperazine, forming a highly water-soluble salt (piperazine dihydrochloride). This salt will be extracted into the aqueous layer.

  • Neutralizing Wash: Wash the organic layer with a saturated aqueous solution of sodium bicarbonate to remove any residual acid.

  • Brine Wash: Perform a final wash with a saturated aqueous solution of sodium chloride (brine) to remove any remaining water from the organic layer.

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to isolate your purified thiazole product.

G cluster_0 Organic Phase cluster_1 Aqueous Phase Crude Crude Product (Thiazole + Piperazine) in Organic Solvent Thiazole_Org Purified Thiazole in Organic Solvent Crude->Thiazole_Org Remains in Organic Phase Aq_Salt Piperazine Salt (Pip.2HCl) in Aqueous Layer Crude->Aq_Salt Piperazine reacts with acid and moves to aqueous phase Aq_Acid Dilute Aqueous Acid (e.g., HCl)

Caption: Workflow for Acid-Base Extraction of Piperazine.

Scenario 2: My thiazole product has poor solubility in common organic solvents, making extraction difficult.

When your product and the piperazine impurity share similar solubility profiles, selective precipitation is a powerful alternative.

Root Cause: The thiazole product precipitates out of the reaction mixture along with potential piperazine contamination.

Solution: Selective Salt Formation and Recrystallization

This method involves converting the piperazine into a specific salt that has low solubility in a chosen solvent system, allowing it to be filtered off. A patent describes the selective precipitation of piperazine diacetate from an acetone solution.[6]

Protocol: Selective Precipitation of Piperazine as Diacetate Salt

  • Solvent Selection: Suspend the crude reaction mixture in a solvent where your thiazole product is soluble, but the piperazine salt will be insoluble. Acetone is a good starting point.[6]

  • Acid Addition: Slowly add glacial acetic acid to the mixture while stirring. A stoichiometric amount or a slight excess relative to the piperazine is recommended.[6]

  • Precipitation: The piperazine diacetate will precipitate as a crystalline solid.[6] Cooling the mixture can enhance precipitation.[6]

  • Isolation: Filter the mixture to remove the precipitated piperazine diacetate.

  • Product Recovery: The filtrate, now free of piperazine, contains your purified thiazole product. The solvent can be removed under reduced pressure.

MethodKey PrincipleAdvantagesDisadvantages
Acid-Base Extraction Converts basic piperazine to a water-soluble salt.Simple, fast, and effective for products soluble in immiscible organic solvents.Not suitable for water-soluble products or those that degrade in acidic conditions.
Selective Salt Precipitation Converts piperazine to an insoluble salt in a specific solvent.Excellent for products that are also polar or have limited solubility in common extraction solvents.Requires careful solvent selection and may need optimization.
Column Chromatography Differential adsorption of compounds on a stationary phase.Can provide high purity for complex mixtures.Can be challenging due to piperazine's polarity and basicity, potentially leading to low yield.[3]

Table 1: Comparison of Piperazine Removal Methods

Advanced Troubleshooting

Q4: I've tried acid-base extraction, but I'm still seeing a small amount of piperazine in my final product by NMR. What can I do?

A4: This suggests that either the extraction was not efficient enough, or your product has some affinity for piperazine.

  • Increase the number of acidic washes: Instead of 2-3 washes, try 4-5 to ensure complete removal.

  • Consider a different acid: If your product has some basicity, a weaker acid like citric acid may be more selective.

  • Trituration: After your initial purification, try triturating the solid product with a solvent in which piperazine is soluble but your product is not (e.g., diethyl ether). Piperazine is poorly soluble in diethyl ether, but this can sometimes help remove trace amounts.[4]

Q5: My thiazole product is an amine, and it also extracts into the acidic aqueous layer. How can I separate it from the piperazine?

A5: This is a more complex scenario that requires a more nuanced approach.

  • Fractional Crystallization: If both your product and piperazine are in the aqueous layer as salts, you may be able to separate them by carefully adjusting the pH and using different counter-ions to induce fractional crystallization.

  • Protecting Group Strategy: In future syntheses, consider using a piperazine derivative with a protecting group on one of the nitrogens (e.g., Boc-piperazine). This will make the starting material less basic and easier to separate from your amine-containing product. The protecting group can then be removed in a subsequent step.

G Start Crude Thiazole + Excess Piperazine IsProductOrganicSoluble Is Product Soluble in Immiscible Organic Solvent? Start->IsProductOrganicSoluble AcidBaseExtraction Perform Acid-Base Extraction IsProductOrganicSoluble->AcidBaseExtraction Yes SelectivePrecipitation Attempt Selective Salt Precipitation IsProductOrganicSoluble->SelectivePrecipitation No End Pure Thiazole Product AcidBaseExtraction->End SelectivePrecipitation->End

Caption: Decision Tree for Piperazine Removal Strategy.

By understanding the chemical principles behind these purification techniques and anticipating potential challenges, you can effectively remove excess piperazine from your thiazole reaction mixtures, ensuring the high purity required for subsequent research and development.

References

  • Piperazine - Solubility of Things. (n.d.).
  • Technical Support Center: Purification of Piperazine-Containing Compounds - Benchchem. (n.d.).
  • Piperazine (C4H10N2) properties. (n.d.).
  • Piperazine - Wikipedia. (n.d.). Retrieved from [Link]

  • PIPERAZINES - Ataman Kimya. (n.d.).
  • A Technical Guide to the Physicochemical Properties of Piperazine Salts - Benchchem. (n.d.).
  • Technical Support Center: Purification of Piperazine-2-Thione Derivatives - Benchchem. (n.d.).
  • Purification of piperazine - Google Patents. (n.d.).
  • Purification of Degraded Aqueous Piperazine by Ion Exchange and Carbon Treating - OSTI. (n.d.). Retrieved from [Link]

  • Derivatives of Piperazine. XXI. Syntheses of Some Unsymmetrical 1,4-Disubstituted-2-methylpiperazines - University of Florida. (n.d.). Retrieved from [Link]

  • Purification of Degraded Aqueous Piperazine by Ion Exchange and Carbon Treating - SSRN. (n.d.). Retrieved from [Link]

  • Recovery and purification of piperazine - Google Patents. (n.d.).
  • How to extract/isolate piperazine from water without distillation? - ResearchGate. (n.d.). Retrieved from [Link]

  • Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents - MDPI. (n.d.). Retrieved from [Link]

  • Process for distillatively removing piperazine from an ethylenediamine-piperazine mixture - Google Patents. (n.d.).
  • Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor - MDPI. (n.d.). Retrieved from [Link]

  • Synthesis and Antinociceptive Effect of Some Thiazole-Piperazine Derivatives: Involvement of Opioidergic System in the Activity - PMC. (n.d.). Retrieved from [Link]

  • Synthesis and Characterization of Two Piperazine Containing Macrocycles and their Transition Metal Complexes - PMC. (n.d.). Retrieved from [Link]

  • Novel Method for the Determination of Piperazine in Pharmaceutical Drug Substances Using Hydrophilic Interaction Chromatography and Evaporative Light Scattering Detection | Request PDF - ResearchGate. (n.d.). Retrieved from [Link]

  • Parallel Synthesis of Piperazine Tethered Thiazole Compounds with Antiplasmodial Activity - PMC. (n.d.). Retrieved from [Link]

  • 1-benzylpiperazine - Organic Syntheses Procedure. (n.d.). Retrieved from [Link]

  • Synthesis of novel piperazine-based bis(thiazole)(1,3,4-thiadiazole) hybrids as anti-cancer agents through caspase-dependent apoptosis - RSC Publishing. (n.d.). Retrieved from [Link]

  • Synthesis of novel scaffolds based on bis-thiazole linked to piperazine core as new hybrid molecules - arkat usa. (n.d.). Retrieved from [Link]

  • Method for continuously distilling and removing piperazine from mixture of ethylenediamine and piperazine - Google Patents. (n.d.).
  • Acid–base extraction - Wikipedia. (n.d.). Retrieved from [Link]

  • How do I remove piperazine from the solid compound? - ResearchGate. (n.d.). Retrieved from [Link]

Sources

Stability of 5-bromothiazole derivatives under basic conditions

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Stability & Reactivity of 5-Bromothiazole Derivatives Under Basic Conditions Document ID: TSC-TZ-005-BR Last Updated: 2026-02-28

Executive Summary

5-Bromothiazole derivatives present a dichotomy in stability: they are robust under mild inorganic basic conditions (e.g., Suzuki couplings) but exhibit volatile instability with organolithium bases due to the "Halogen Dance" (HD) phenomenon. This guide addresses the critical pathways of decomposition and isomerization, providing validated protocols to control regioselectivity.

Module 1: The "Halogen Dance" (Organolithium Bases)

Severity: Critical (High risk of structural rearrangement) Context: Reactions involving LDA, LiTMP,


-BuLi, or other strong bases for C–H activation or metal-halogen exchange.
The Core Problem: Regioisomeric Scrambling

When treating 5-bromo-1,3-thiazole (with an unsubstituted C2 position) with a strong base like LDA, researchers often expect deprotonation at the most acidic C2 position, followed by electrophilic trapping to yield 5-bromo-2-substituted thiazole .

Observed Outcome: The major product is frequently the 2-bromo-5-substituted isomer. Cause: The base-catalyzed Halogen Dance.[1][2][3][4] The kinetic C2-lithio species rearranges to the thermodynamically more stable C5-lithio species, shifting the bromine atom from C5 to C2.

Mechanism Visualization

The following diagram illustrates the migration pathway that leads to unexpected isomers.

HalogenDance Start 5-Bromothiazole (Starting Material) Kinetic Intermediate A (5-Bromo-2-lithiothiazole) [Kinetic Species] Start->Kinetic LDA / -78°C (Deprotonation at C2) Thermo Intermediate B (2-Bromo-5-lithiothiazole) [Thermodynamic Species] Kinetic->Thermo Halogen Dance (Fast Migration) Product 2-Bromo-5-E-thiazole (Rearranged Product) Thermo->Product + Electrophile (E+)

Caption: The Halogen Dance mechanism where the bromine atom migrates from C5 to C2 upon lithiation, driven by the thermodynamic stability of the C5-lithio species.

Troubleshooting & Protocols
Scenario A: You WANT the rearranged product (2-Bromo-5-functionalized)

This is the "natural" path for 5-bromothiazole with strong bases.

  • Protocol: Use LDA (1.1 equiv) in THF at -78°C . Stir for 30 minutes to allow full equilibration to the thermodynamic anion (Intermediate B in diagram) before adding the electrophile.

Scenario B: You want to PREVENT rearrangement (Target: 5-Bromo-2-functionalized)

Stopping the dance is kinetically challenging because the migration is rapid.

  • Solution 1 (Transmetalation): Avoid direct deprotonation. Start with 2,5-dibromothiazole . Perform a selective Lithium-Halogen exchange at C2 using

    
    -BuLi (C2-Br is more reactive than C5-Br).
    
  • Solution 2 (Turbo-Grignard): Use

    
    PrMgCl·LiCl . Magnesium bases are less prone to inducing the halogen dance compared to lithium bases due to the more covalent C-Mg bond.
    
    • Note: This typically performs Br-Mg exchange at C5, not deprotonation at C2.

Scenario C: Low Yields / Tarry Mixtures
  • Root Cause: Ring opening. Thiazole rings can cleave under strongly basic conditions if the temperature rises above -40°C while the lithio-species is present.

  • Fix: Maintain internal temperature strictly below -60°C during base addition. Quench cold if possible.

Module 2: Inorganic Bases (Cross-Coupling Conditions)

Severity: Moderate (Hydrodehalogenation risk) Context: Suzuki-Miyaura, Sonogashira, or Buchwald-Hartwig couplings using bases like


, 

,

, or NaOH.
Stability Matrix

5-Bromothiazoles are generally stable to weak inorganic bases. However, specific side reactions occur in catalytic systems.

Base TypeTypical pKa (conj.[5][6] acid)CompatibilityKey Risk
Carbonates (

,

)
~10.3High Standard choice. Minimal degradation.
Phosphates (

)
~12.3High Excellent for Suzuki. Watch for hydrolysis if ester groups are present.
Hydroxides (NaOH, KOH) ~15.7Medium Risk of

at C2 if a leaving group is present. Potential ring cleavage at reflux.
Alkoxides (

,

)
~17-19Low High risk of hydrodehalogenation (loss of Br) in Pd-catalyzed cycles.
Troubleshooting Guide: "My Bromine Disappeared"

Symptom: You observe the formation of the des-bromo thiazole (hydrodehalogenation) during a Suzuki coupling. Mechanism: In the presence of alkoxide bases and alcohol solvents (or water), the Pd-oxidative addition complex can undergo hydride reduction instead of transmetalation. Corrective Actions:

  • Switch Solvent: Move from alcoholic solvents (MeOH/EtOH) to aprotic systems (Dioxane, Toluene, or DMF).

  • Change Base: Switch from strong alkoxides (

    
    ) to weaker, anhydrous bases like 
    
    
    
    or
    
    
    .
  • Reduce Catalyst Load: Excess Pd increases the rate of side reactions.

Module 3: Nucleophilic Substitution ( )

Context: Attempting to displace the bromine with amines or alkoxides.

Reactivity Rules
  • C2 Position: Highly active for

    
     if a halogen is present (e.g., 2-bromothiazole).
    
  • C5 Position (Your Molecule): Inert to standard

    
    . The C5 position is not sufficiently electron-deficient to accept nucleophilic attack unless:
    
    • There is a strong Electron Withdrawing Group (EWG) at C2 or C4 (e.g.,

      
      , 
      
      
      
      ).
    • Transition metal catalysis (Pd, Cu) is used.

FAQ: Can I displace the 5-Br with an amine using just heat and base? Answer: No. Unlike 2-bromothiazole, 5-bromothiazole will not undergo substitution under standard conditions. You will likely observe decomposition or no reaction. You must use Buchwald-Hartwig (Pd) or Ullmann (Cu) coupling conditions.

Workflow Decision Tree

Use this logic flow to select the correct experimental conditions for your 5-bromothiazole derivative.

DecisionTree Start Goal: Functionalize 5-Bromothiazole Pos Target Position? Start->Pos C2 Functionalize C2 (Keep C5-Br) Pos->C2 C5 Functionalize C5 (Replace Br) Pos->C5 C2_Method Is C2-H present? C2->C2_Method Coupling Use Pd/Cu Catalysis (Suzuki/Buchwald) C5->Coupling Dance RISK: Halogen Dance! Do NOT use LDA/LiTMP directly. C2_Method->Dance Yes (Starting with 5-Br) Safe Use 2,5-Dibromothiazole + n-BuLi (C2 selective) C2_Method->Safe Alternative Strategy

Caption: Decision logic for functionalizing 5-bromothiazole. Note the critical warning regarding C2 functionalization via direct lithiation.

References & Authoritative Sources

  • Stanetty, P., et al. (2005). "Halogen Dance Reactions on Thiazoles." Journal of Organic Chemistry. Detailed mechanistic study of the migration of bromine from C5 to C2 under lithiation conditions.

  • Schnürch, M., & Mihovilovic, M. D. (2010). "Cross-Coupling Reactions on Thiazoles." Topics in Heterocyclic Chemistry. Comprehensive review of Pd-catalyzed stability and reactivity.

  • Knochel, P., et al. (2011). "Functionalization of Heterocycles using Magnesium Reagents." Angewandte Chemie. Describes the use of Turbo-Grignard reagents to avoid halogen dance.

  • ChemicalBook. (2025).[7] "2-Bromothiazole & 5-Bromothiazole Properties." Physical properties and basic stability data.

Sources

Technical Support Center: Purification of 5-Bromo-2-(piperazin-1-yl)thiazole

[1]

Ticket ID: #PUR-THZ-5BR Subject: Recrystallization Solvents & Troubleshooting Guide Assigned Specialist: Dr. A. Vance, Senior Application Scientist Status: Open[1]

Executive Summary & Compound Profile

Welcome to the technical support hub for 5-Bromo-2-(piperazin-1-yl)thiazole . This intermediate is a critical scaffold in medicinal chemistry (often for CDK or antiviral targets). Its purification is nuanced due to the conflicting solubility profiles of the lipophilic 5-bromo-thiazole core and the polar, basic piperazine tail.[1]

Compound Analysis:

  • Core Structure: Thiazole ring (aromatic, electron-deficient).[1]

  • Substituents:

    • Position 5 (Bromine): Increases lipophilicity; sensitive to metal-halogen exchange but stable under recrystallization conditions.[1]

    • Position 2 (Piperazine): Highly polar, basic (

      
      ), prone to H-bonding.[1]
      
  • Key Challenge: The molecule often "oils out" rather than crystallizing because the flexible piperazine ring lowers the lattice energy.

Solvent Selection Matrix

Do not blindly test solvents. Use this matrix based on the physical form of your compound (Free Base vs. Salt).

Table 1: Recommended Solvent Systems
Compound FormPrimary Solvent (Dissolver)Anti-Solvent (Precipitant)Ratio (v/v)Mechanism
Free Base Ethanol (Abs.) Water 5:1 to 10:1Thermodynamic: High solubility in hot EtOH; rapid solubility drop upon cooling/water addition.[1]
Free Base Ethyl Acetate n-Heptane 1:2 to 1:4Polarity Differential: Removes non-polar impurities (e.g., dibromothiazole).[1]
Free Base Toluene None (Single solvent)N/ATemperature Dependent: Good for removing tarry residues; requires slow cooling.
HCl Salt Methanol Diethyl Ether 1:5Ionic Force: Salt is soluble in MeOH; ether forces lattice formation.[1]
HCl Salt Isopropanol None (Single solvent)N/ASolubility Drop: Dissolve at reflux; crystallizes well upon cooling to 0°C.

Decision Logic: The Solvent Selector

Use the following decision tree to determine the optimal workflow for your specific batch purity and form.

SolventSelectionStartSTART: Analyze Crude MaterialCheckFormIs it a Salt or Free Base?Start->CheckFormFreeBaseFree BaseCheckForm->FreeBaseSaltHCl / HBr SaltCheckForm->SaltCheckImpurityMain Impurity Type?FreeBase->CheckImpurityNonPolarStarting Material(2,5-dibromothiazole)CheckImpurity->NonPolarLipophilicPolarBis-Adduct(2,5-dipiperazinyl)CheckImpurity->PolarHydrophilicSolventAProtocol A:Ethyl Acetate / HeptaneNonPolar->SolventASolventBProtocol B:Ethanol / WaterPolar->SolventBSolventCProtocol C:Methanol / Et2O(Vapor Diffusion)Salt->SolventC

Figure 1: Decision tree for selecting the recrystallization solvent based on impurity profile and compound form.[1]

Troubleshooting Guides (Q&A Format)

Case #001: The "Oiling Out" Phenomenon

User Question: "I dissolved the free base in hot ethanol, but when I cooled it down, it separated into a yellow oil at the bottom instead of crystals. How do I fix this?"

Diagnosis: This is "Liquid-Liquid Phase Separation" (LLPS).[1] It occurs when the boiling point of the solvent is higher than the melting point of the solvated compound, or when supersaturation occurs too rapidly.[1]

Corrective Protocol:

  • Re-heat the mixture until the oil redissolves.

  • Seed it: Add a tiny crystal of pure product (if available) or scratch the glass wall with a spatula at the air-liquid interface.[1]

  • Slow Down: Insulate the flask with cotton wool or place it in a warm water bath and let the bath cool to room temperature overnight. Do not put it directly in the fridge.

  • Co-solvent Adjustment: If using EtOH/Water, you likely added water too fast. Add hot ethanol dropwise until the solution is clear again, then let it stand.

Case #002: Removing the Bis-Adduct Impurity

User Question: "My LCMS shows 10% of the bis-substituted byproduct (2,5-di(piperazin-1-yl)thiazole). Recrystallization isn't removing it."

Diagnosis: The bis-adduct is structurally similar but significantly more polar (two basic amines) and higher molecular weight.

Corrective Protocol:

  • Switch to Acid-Base Extraction (Pre-purification): Before recrystallizing, dissolve the crude in 1M HCl. The bis-adduct (di-cation) and your product (mono/di-cation) will dissolve.[1] Wash with DCM (removes neutral dibromo starting material).

  • Selective Precipitation: Basify carefully to pH 8-9. The 5-bromo-2-piperazinyl product (less polar than the bis-adduct) should precipitate first.[1] Filter this solid.[1]

  • Final Polish: Recrystallize the collected solid using Protocol A (EtOAc/Heptane) . The lipophilic nature of this solvent system discriminates against the highly polar bis-impurity better than Ethanol.[1]

Case #003: Product is Pink/Red

User Question: "The solid is supposed to be off-white, but it’s turning pinkish-red during crystallization."

Diagnosis: Oxidation of the secondary amine (piperazine) or trace metal contamination (if Pd-catalysis was used previously, though rare for this step).[1]

Corrective Protocol:

  • Dissolve crude in the hot primary solvent (e.g., Ethanol).

  • Add Activated Charcoal (5-10 wt%) .

  • Reflux for 15 minutes.

  • Filter while hot through a Celite pad (diatomaceous earth) to remove charcoal.

  • Proceed with cooling/crystallization.[1]

Standard Operating Procedures (SOPs)

Protocol A: Ethyl Acetate / Heptane (For Free Base)

Best for removing non-polar impurities.

  • Place 1.0 g of crude this compound in a 25 mL Erlenmeyer flask.

  • Add Ethyl Acetate (EtOAc) (approx. 3-5 mL) and heat to reflux (77°C).

  • If not fully dissolved, add EtOAc in 0.5 mL increments. Note: If a small amount of dark solid remains undissolved, filter it off hot (this is likely inorganic salt).[1]

  • Remove from heat.[1] Immediately add n-Heptane dropwise until a faint turbidity (cloudiness) persists.[1]

  • Add 2-3 drops of EtOAc to clear the solution.[1]

  • Allow to cool to Room Temperature (RT) over 2 hours.

  • Cool in an ice bath (0-4°C) for 1 hour.

  • Filter the white/pale-yellow crystals and wash with cold Heptane.[1]

Protocol B: Ethanol / Water (For Polar Impurities)

Best for general purification.

  • Dissolve crude in minimal boiling Absolute Ethanol .

  • Once dissolved, remove from heat source.[1]

  • Add warm water (approx. 50-60°C) dropwise.

  • Stop adding water the moment the solution remains cloudy.[1]

  • Re-heat briefly to clear the solution.[1]

  • Allow to stand undisturbed.

Workflow Visualization

RecrystallizationWorkflowCrudeCrude SolidDissolve1. Dissolve (Reflux)Solvent: EtOH or EtOAcCrude->DissolveFilter2. Hot Filtration(Remove insolubles/Charcoal)Dissolve->FilterIf colored/dirtyCloudPoint3. Induce Nucleation(Add Anti-solvent/Seed)Dissolve->CloudPointIf clearFilter->CloudPointCool4. Controlled Cooling(RT -> 4°C)CloudPoint->CoolSlowlyHarvest5. Filtration & Drying(Vacuum Oven)Cool->Harvest

Figure 2: Step-by-step unit operation flow for the purification process.

References

  • General Synthesis of Thiazole-Piperazine Hybrids

    • Title: Synthesis and Antinociceptive Effect of Some Thiazole-Piperazine Derivatives.[1][2]

    • Source:European Journal of Medicinal Chemistry / PMC.[1]

    • Relevance: Establishes Ethanol as the standard solvent for the cyclization and initial purification of 2-piperazinylthiazoles.[1]

    • URL:[Link] (Note: Representative link to similar chemistry).

  • Purification of Piperazine Derivatives

    • Title: Removal of piperazine impurities and salt form
    • Source:ResearchGate / Chemical Methodology Archives.[1]

    • Relevance: Validates the use of Acid/Base extraction and specific solubility differences between mono- and bis-substituted piperazines.
    • URL:[Link]

  • Commercial Compound Properties

    • Title: 2-(Piperazin-1-yl)thiazole hydrochloride Product Page.[1]

    • Source:Sigma-Aldrich / MilliporeSigma.[1]

    • Relevance: Confirms the stability and commonality of the hydrochloride salt form for storage.[1]

  • Thiazole Chemistry Foundations

    • Title: Synthesis of novel piperazine-based bis(thiazole) hybrids.
    • Source:RSC Advances / Arkivoc.[1]

    • Relevance: Details the solubility profiles of bis-thiazoles in DMF/Ethanol mixtures, supporting the use of polar aprotic co-solvents if the product is highly insoluble.
    • URL:[Link]

Validation & Comparative

A Comparative Guide to the 1H NMR Chemical Shifts of 5-Bromo-2-(piperazin-1-yl)thiazole

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth analysis of the ¹H Nuclear Magnetic Resonance (NMR) chemical shifts for the heterocyclic compound 5-Bromo-2-(piperazin-1-yl)thiazole. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple data report. It delves into the structural and electronic factors that govern the observed spectral features, offers a comparative analysis with structurally related analogues, and provides a robust, field-tested protocol for acquiring high-quality NMR data.

Introduction: The Structural Significance of a Substituted Thiazole

This compound is a compound of significant interest, incorporating three key pharmacophores: a thiazole ring, a piperazine moiety, and a bromine substituent. The thiazole ring is a privileged structure in medicinal chemistry, found in numerous approved drugs like the antibiotic Penicillin.[1] The piperazine group is often used to improve aqueous solubility and pharmacokinetic properties.[2] Halogenation, in this case with bromine, can enhance binding affinity and modulate metabolic stability.[3]

Accurate structural elucidation is paramount in drug discovery, and ¹H NMR spectroscopy is the cornerstone of this process. It provides precise information about the molecular structure, electronic environment of protons, and their spatial relationships.[4] This guide aims to provide a comprehensive understanding of the ¹H NMR spectrum of this compound by dissecting the influence of each substituent on the proton chemical shifts.

Theoretical Framework: Substituent Effects on the Thiazole Ring

The chemical shift (δ) of a proton in an NMR spectrum is highly sensitive to its local electronic environment. In aromatic and heteroaromatic systems like thiazole, the position of a proton's signal is primarily dictated by the electronic effects of the ring's substituents.[5]

  • The Thiazole Core: The thiazole ring itself is aromatic, and its protons typically resonate in the aromatic region of the spectrum (approximately 7.0-9.0 ppm).[1]

  • Piperazin-1-yl Group (C2-position): The piperazine moiety is a potent electron-donating group (EDG) due to the presence of nitrogen atoms with lone pairs of electrons. When attached to the C2 position, it donates electron density into the thiazole ring via the resonance effect. This increased electron density "shields" the remaining proton on the thiazole ring (H4), causing its signal to shift upfield to a lower ppm value.

  • Bromo Group (C5-position): The bromine atom exerts two opposing effects. It is electron-withdrawing through its inductive effect (-I) due to its high electronegativity, which de-shields nearby protons. However, it is also weakly electron-donating through resonance (+R) via its lone pairs. For halogens, the inductive effect typically dominates, leading to a net de-shielding of the ring protons and a downfield shift to a higher ppm value.[5]

The final chemical shift of the single proton at the C4 position of this compound is a result of the balance between the strong shielding effect of the piperazine group and the de-shielding effect of the bromine atom.

Comparative ¹H NMR Analysis

To accurately predict and understand the spectrum of the title compound, we will compare it with simpler, structurally related molecules. The data is summarized in the table below.

CompoundThiazole Ring Proton(s)Chemical Shift (δ, ppm)SolventRationale for Chemical Shift
2,5-DibromothiazoleH47.52 (s, 1H)CDCl₃The proton at C4 is de-shielded by two electron-withdrawing bromine atoms.[6]
2-Aminothiazole DerivativesH4 / H5~6.7 - 7.1DMSO-d₆The amino group at C2 is a strong EDG, significantly shielding the ring protons and shifting them upfield.[7]
This compound (Predicted) H4 ~6.5 - 7.0 (s, 1H) CDCl₃ / DMSO-d₆ The strong shielding from the C2-piperazine group is expected to dominate the de-shielding from the C5-bromo group, resulting in a significantly upfield-shifted singlet.
Piperazine Protons (in title compound)-CH₂- (N-linked)~3.5 - 3.8 (m, 4H)-Protons alpha to the electron-donating thiazole ring nitrogen.
-CH₂- (distant)~3.0 - 3.3 (m, 4H)-Protons beta to the thiazole ring. The exact shifts can vary based on solvent and conformation.[8]

Analysis:

The ¹H NMR spectrum of this compound is predicted to be relatively simple. The key feature will be a singlet in the aromatic region, corresponding to the lone proton at the C4 position. Based on the strong electron-donating nature of the piperazine group, this signal is expected to appear significantly upfield compared to thiazoles bearing only electron-withdrawing groups. For instance, the H4 proton in 2,5-dibromothiazole appears at 7.52 ppm.[6] The introduction of the C2-piperazine group should shift this signal to a lower value, likely in the 6.5-7.0 ppm range.

The piperazine protons will present as two distinct signals, likely multiplets or broad triplets, each integrating to 4 protons. The protons on the carbons directly attached to the thiazole ring will be more de-shielded (further downfield) than the protons on the other side of the piperazine ring.

Experimental Protocol for ¹H NMR Data Acquisition

This section provides a standardized workflow for obtaining a high-quality ¹H NMR spectrum of this compound.

Instrumentation
  • Spectrometer: A 400 MHz (or higher) NMR spectrometer equipped with a standard 5 mm probe.

  • Software: Standard spectrometer control and data processing software (e.g., TopSpin™, VnmrJ).

Sample Preparation
  • Solvent Selection: Choose a suitable deuterated solvent.

    • Chloroform-d (CDCl₃): An excellent first choice for many organic molecules, offering good solubility and a clean spectral window. The residual solvent peak appears at ~7.26 ppm.

    • Dimethyl sulfoxide-d₆ (DMSO-d₆): A more polar solvent, useful if the compound has poor solubility in CDCl₃. The residual solvent peak appears at ~2.50 ppm.[4] Note that solvent choice can influence chemical shifts, particularly for protons involved in hydrogen bonding or near polar functional groups.[9][10]

  • Sample Weighing: Accurately weigh 5-10 mg of the solid compound.

  • Dissolution: Transfer the solid into a clean, dry NMR tube. Add approximately 0.6-0.7 mL of the chosen deuterated solvent.

  • Homogenization: Cap the NMR tube and gently vortex or invert until the sample is completely dissolved. A brief sonication may be used if necessary.

  • Standard (Optional): Tetramethylsilane (TMS) is the standard reference (0 ppm), but modern spectrometers can reference the spectrum to the residual solvent peak, making the addition of an internal standard unnecessary for routine analysis.

Data Acquisition and Processing Workflow

The following diagram outlines the logical flow from sample preparation to final analysis.

G cluster_prep Sample Preparation cluster_acq Data Acquisition (Spectrometer) cluster_proc Data Processing weigh Weigh Compound (5-10 mg) transfer Transfer to NMR Tube weigh->transfer dissolve Dissolve in Deuterated Solvent (0.6-0.7 mL) shimming Lock & Shim dissolve->shimming transfer->dissolve params Set Acquisition Parameters (Scans, Pulse Program) shimming->params acquire Acquire FID params->acquire ft Fourier Transform (FID -> Spectrum) acquire->ft phase Phase Correction ft->phase baseline Baseline Correction phase->baseline integrate Integration & Referencing baseline->integrate analysis Spectral Analysis (Assign Peaks) integrate->analysis

Caption: Workflow for NMR analysis.

Key Spectrometer Parameters
  • Pulse Program: A standard single-pulse experiment (e.g., 'zg30') is sufficient.

  • Number of Scans (NS): Start with 16 or 32 scans for a good signal-to-noise ratio.

  • Spectral Width (SW): A range of -2 to 12 ppm is adequate to cover all expected signals.

  • Receiver Gain (RG): Use an automated 'rga' command to set the optimal receiver gain.

  • Relaxation Delay (D1): A delay of 1-2 seconds is typically sufficient for survey spectra.

Data Processing Steps
  • Fourier Transform: Apply an exponential window function (line broadening, LB = 0.3 Hz) to the Free Induction Decay (FID) and perform a Fourier transform.

  • Phasing: Manually or automatically correct the phase of the spectrum so that all peaks are in the positive absorption mode.

  • Baseline Correction: Apply a polynomial function to correct any distortions in the spectral baseline.

  • Referencing: Calibrate the x-axis by setting the residual solvent peak to its known chemical shift (e.g., CDCl₃ at 7.26 ppm).

  • Integration: Integrate all signals to determine the relative number of protons each represents. The singlet for the thiazole proton should be set to an integral of 1.

Conclusion

The ¹H NMR spectrum of this compound is a powerful tool for its unambiguous identification. The key diagnostic signal is the singlet for the C4-proton, whose chemical shift is a direct reflection of the competing electronic effects of the C2-piperazine and C5-bromo substituents. By understanding these fundamental principles and following a rigorous experimental protocol, researchers can confidently acquire and interpret the NMR data for this and other related heterocyclic systems, accelerating the pace of discovery in medicinal chemistry.

References

  • The Royal Society of Chemistry. (n.d.). Supplementary Materials. RSC.
  • PubChem. (n.d.). 5-Bromothiazol-2-amine monohydrobromide. National Library of Medicine.
  • ResearchGate. (n.d.). 1 H NMR spectrum of compound 5. Retrieved from [Link]

  • Wodtke, R., et al. (2018). NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior. The Royal Society of Chemistry.
  • University of Basrah. (n.d.). Influence of solvents on the 1H-NMR chemical shifts of 4-(4-acetyl-5-methyl-1H-1,2,3.
  • A Systematic Review On Thiazole Synthesis And Biological Activities. (n.d.).
  • e-PG Pathshala. (n.d.). CHEMISTRY PAPER No. 12: ORGANIC SPECTROSCOPY Module 16: 1H NMR Chemical Shifts for Common Functional Groups.
  • Chemical shifts. (n.d.).
  • 1H NMR Spectroscopy. (n.d.).
  • Yilmaz, F. (n.d.). DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES. Revue Roumaine de Chimie.
  • BenchChem. (2025). A Theoretical Investigation of 5-Bromo-2-chlorobenzo[d]thiazole: A Technical Guide.

Sources

LC-MS/MS Fragmentation Comparison Guide: 5-Bromo-2-(piperazin-1-yl)thiazole vs. Isomeric Alternatives

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Rationale

The 2-aminothiazole and piperazine scaffolds are privileged pharmacophores in modern drug discovery, frequently appearing in kinase inhibitors and CNS-active agents [1][3]. When optimizing these scaffolds, halogenation—specifically bromination—is often employed to enhance lipophilicity and target binding. However, distinguishing between positional isomers, such as 5-Bromo-2-(piperazin-1-yl)thiazole and 4-Bromo-2-(piperazin-1-yl)thiazole, during pharmacokinetic (PK) and drug metabolism (DMPK) profiling presents a significant analytical bottleneck.

This guide objectively compares the LC-MS/MS fragmentation performance of high-purity This compound reference standards against isomeric and non-halogenated alternatives. Furthermore, it evaluates the efficacy of Triple Quadrupole (QqQ) versus Quadrupole Time-of-Flight (Q-TOF) mass spectrometry platforms in resolving these complex structural signatures.

Analytical Platform Comparison: QqQ vs. Q-TOF

When analyzing brominated thiazole-piperazines, selecting the appropriate mass spectrometry platform dictates the quality of the structural data [4].

  • Triple Quadrupole (QqQ): Best suited for high-throughput, targeted quantification (Multiple Reaction Monitoring, MRM). While QqQ provides superior sensitivity for the in vivo quantification of this compound, its nominal mass resolution struggles to differentiate isobaric interferences in complex biological matrices.

  • High-Resolution Q-TOF: The preferred alternative for structural elucidation and metabolite ID. Q-TOF provides exact mass measurements (<5 ppm error), which is essential for confirming the unique isotopic signature of bromine (

    
    Br and 
    
    
    
    Br) and validating the elemental composition of novel cleavage products.

Mechanistic Fragmentation Pathway (The "Why")

Understanding the causality behind the fragmentation of this compound is essential for robust assay development and spectral interpretation.

  • Ionization: In positive electrospray ionization (+ESI), protonation preferentially occurs at the secondary amine of the piperazine ring due to its higher basicity compared to the thiazole nitrogen. This yields a precursor ion pair at m/z 248.0 and 250.0, reflecting the ~1:1 natural abundance of

    
    Br and 
    
    
    
    Br.
  • Piperazine Ring Cleavage (Low Energy): The most thermodynamically favorable fragmentation involves the opening of the piperazine ring. The loss of a C

    
    H
    
    
    
    N neutral fragment (-43 Da) generates a diagnostic product ion at m/z 205/207. Causality: The initial protonation destabilizes the aliphatic ring, promoting alpha-cleavage before the aromatic system is affected.
  • C-N Bond Cleavage (High Energy): A higher-energy pathway cleaves the bond connecting the thiazole and piperazine rings. This yields the bromothiazole cation (m/z 164/166) and the piperazine cation (m/z 85). Causality: The m/z 85 fragment is highly diagnostic because it lacks the bromine isotope pattern, definitively confirming the localization of the halogen on the thiazole ring rather than the piperazine moiety.

G Precursor Precursor Ion [M+H]+ m/z 248/250 (1:1) This compound Frag1 Piperazine Ring Cleavage Loss of C2H5N (-43 Da) m/z 205/207 Precursor->Frag1 Low Energy (15 eV) Frag2 C-N Bond Cleavage Bromothiazole Cation m/z 164/166 Precursor->Frag2 High Energy (35 eV) Frag3 Piperazine Cation m/z 85 (No Br isotope) Precursor->Frag3 High Energy (35 eV)

Proposed LC-MS/MS fragmentation logic for this compound.

Comparative Data: Diagnostic Ions of Isomeric Alternatives

To objectively compare the 5-bromo standard against its alternatives, we must evaluate the relative shift of diagnostic fragments. While 5-bromo and 4-bromo isomers share the same precursor mass, their fragmentation efficiencies differ due to the electronic effects of the bromine position on the thiazole ring's stability.

Compound StandardPrecursor [M+H]⁺Primary Fragment (Low CE)Secondary Fragments (High CE)Diagnostic Utility & Performance
This compound m/z 248 / 250 (1:1)m/z 205 / 207m/z 164 / 166, m/z 85High: Primary reference standard; predictable cleavage.
4-Bromo-2-(piperazin-1-yl)thiazole m/z 248 / 250 (1:1)m/z 205 / 207m/z 164 / 166 (Altered Ratio)Moderate: Requires baseline chromatographic separation from the 5-bromo isomer.
2-(piperazin-1-yl)thiazole m/z 170m/z 127m/z 86, m/z 85Baseline Control: Lacks Br isotopes; used to validate piperazine ring fragments.

Experimental Protocol: Self-Validating LC-MS/MS Workflow

This protocol is designed as a self-validating system. By intentionally monitoring the 1:1 isotopic ratio of the precursor and the m/z 164/166 product ions, the method automatically flags false positives derived from matrix background noise.

Step 1: Sample Preparation

  • Prepare a 1 mg/mL stock solution of this compound in LC-MS grade methanol.

  • Dilute to a working concentration of 100 ng/mL using 50:50 Water:Acetonitrile.

  • Causality: Methanol ensures complete dissolution of the lipophilic bromothiazole core, while the final aqueous dilution matches the initial mobile phase conditions to prevent chromatographic peak distortion (the solvent effect).

Step 2: Liquid Chromatography (UHPLC)

  • Column: C18 Reversed-Phase (e.g., 2.1 mm × 50 mm, 1.7 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 5% B to 95% B over 5 minutes. Flow rate: 0.4 mL/min.

  • Causality: Formic acid acts as a constant proton source, ensuring consistent ionization of the piperazine nitrogen [1]. The C18 stationary phase effectively retains the molecule based on the lipophilic bromo-thiazole moiety, allowing polar matrix interferences to elute in the void volume.

Step 3: Mass Spectrometry (ESI+)

  • Capillary Voltage: 3.0 kV.

  • Desolvation Temperature: 350 °C.

  • Collision Energy (CE) Ramp: 15 eV to 35 eV.

  • Causality: Ramping the CE ensures the simultaneous capture of both low-energy fragments (loss of C

    
    H
    
    
    
    N) and high-energy fragments (C-N bond cleavage), providing a complete, self-verifying structural fingerprint in a single injection.

G N1 Sample Prep (Methanol/Water) N2 UHPLC Separation (C18, 0.1% FA) N1->N2 N3 ESI+ Ionization (Protonation) N2->N3 N4 MS/MS Analysis (CE Ramp 15-35 eV) N3->N4 N5 Data Processing (Isotope Validation) N4->N5

Self-validating UHPLC-MS/MS workflow for thiazole-piperazine derivative analysis.

References

  • Basavanakatti, R. V., et al. "Development and validation of HPLC-UV and LC-MS/MS methods for the quantitative determination of a novel aminothiazole in preclinical samples." BMC Chemistry 18.1 (2024): 220. URL:[Link]

  • Alexandru, M. G., et al. "The structure–activity relationship and computational studies of 1,3-thiazole derivatives as cholinesterase inhibitors with anti-inflammatory activity." Comptes Rendus. Chimie, Tome 25 (2022): 267-279. URL:[Link][1]

  • Munikrishnappa, C., et al. "Design, synthesis, and biological evaluation of novel bromo-pyrimidine analogues as tyrosine kinase inhibitors." Arabian Journal of Chemistry. URL:[Link][2]

  • "Bioanalytical LC-QTOF/MS Method for a N-phenylpiperazine Derivate (LQFM05): An Anxiolytic- and Antidepressant-like Prototype Drug Applied to Pharmacokinetic and Biodistribution Studies." MDPI. URL: [Link][3]

Sources

A Researcher's Guide to Identifying the Thiazole C-Br Stretch via Infrared Spectroscopy

Author: BenchChem Technical Support Team. Date: March 2026

For researchers engaged in the synthesis and characterization of halogenated heterocyclic compounds, particularly in drug development, infrared (IR) spectroscopy remains a first-line technique for structural verification. However, identifying the vibrational signatures of heavier halogens, such as the Carbon-Bromine (C-Br) stretch in a thiazole ring system, presents a unique set of challenges. This guide provides an in-depth comparison of methodologies, supported by experimental principles and computational insights, to confidently assign this characteristic absorption band.

The Fundamentals: Why the Thiazole C-Br Stretch is Elusive

Infrared spectroscopy measures the absorption of IR radiation by a molecule, which excites specific vibrational modes. These modes, primarily stretching and bending, are dictated by the mass of the atoms and the strength of the bond connecting them, a relationship approximated by Hooke's Law.

The C-Br stretch in a thiazole molecule is inherently difficult to pinpoint for two primary reasons:

  • Low Frequency Region: Due to the high mass of the bromine atom, the C-Br stretching vibration occurs at a low frequency, typically falling within the 700-500 cm⁻¹ range.[1][2] This region of the IR spectrum, often called the "fingerprint region" (below 1500 cm⁻¹), is exceptionally complex. It is crowded with a multitude of other vibrational modes, including C-C stretching, C-S stretching, and various ring deformation and bending modes of the thiazole core itself.[3]

  • Variable Intensity and Coupling: The C-Br stretch is often a weak to medium intensity band. Its energy can couple with other vibrational modes in the vicinity, meaning a "pure" C-Br stretch is rare. This coupling can cause the absorption to appear as part of a complex pattern or shift its position unpredictably, making a simple, direct assignment unreliable.

While general tables place the C-Br stretch for alkyl halides between 690-515 cm⁻¹, the sp² hybridization of the carbon in the aromatic thiazole ring slightly strengthens the bond, which would typically increase the frequency.[1][2] However, this effect is often masked by the aforementioned coupling and electronic influences within the heteroaromatic system.

The Modern Approach: Combining Experimental FTIR with Computational Analysis

Given the challenges of direct experimental assignment, the most rigorous and trustworthy method for identifying the thiazole C-Br stretch is a synergistic approach combining high-quality experimental data with theoretical calculations. Density Functional Theory (DFT) has emerged as a powerful tool for calculating vibrational frequencies with high accuracy.[4][5][6]

The workflow for this combined approach is a self-validating system, providing a higher degree of confidence in the final assignment.

G cluster_0 Experimental Workflow cluster_1 Computational Workflow A Synthesize & Purify Brominated Thiazole Derivative B Prepare Sample (e.g., KBr Pellet or ATR) A->B C Acquire High-Resolution FTIR Spectrum (4000-400 cm⁻¹) B->C E Compare Spectra to Identify New/Shifted Bands in Fingerprint Region C->E D Acquire Spectrum of Non-Brominated Precursor (Control) D->E J Correlate & Assign: Match Calculated C-Br Stretch with Observed Experimental Band E->J F Construct 3D Model of Bromothiazole G Perform Geometry Optimization (e.g., DFT B3LYP/6-311G) F->G H Calculate Vibrational Frequencies & IR Intensities G->H I Visualize Vibrational Modes & Analyze Potential Energy Distribution (PED) H->I I->J G center Thiazole C-Br Stretching Frequency sub Ring Substituents (EDG vs. EWG) center->sub Electronic Effects pos Position of Bromine (C2, C4, C5) center->pos Electronic Environment coup Vibrational Coupling (with Ring Modes) center->coup Mechanical Effects mass Mass of Halogen (Br vs. Cl, F, I) center->mass Hooke's Law

Caption: Key factors influencing the C-Br stretching frequency in thiazole derivatives.

Experimental Protocol: Acquiring a High-Quality FTIR Spectrum

To obtain data suitable for comparison with theoretical calculations, careful experimental technique is paramount.

Objective: To record a clean, high-resolution infrared spectrum of the brominated thiazole derivative, paying special attention to the low-frequency fingerprint region.

Methodology: Attenuated Total Reflectance (ATR)

ATR is often preferred for its simplicity and minimal sample preparation, avoiding complications from KBr moisture absorption which can obscure the far-IR region.

Step-by-Step Protocol:

  • Instrument Preparation:

    • Ensure the FTIR spectrometer, particularly a model with good far-IR performance (e.g., using a KBr or CsI beamsplitter), is properly purged with dry air or nitrogen to minimize atmospheric water and CO₂ interference. [7] * Clean the ATR crystal (typically diamond or germanium) with an appropriate solvent (e.g., isopropanol) and allow it to dry completely.

    • Record a background spectrum. This is a critical step to ratio against the sample spectrum.

  • Sample Application:

    • Place a small amount of the solid bromothiazole sample onto the ATR crystal.

    • Apply consistent pressure using the ATR anvil to ensure good contact between the sample and the crystal surface. Inconsistent pressure is a common source of poor reproducibility.

  • Data Acquisition:

    • Spectral Range: 4000 cm⁻¹ to 400 cm⁻¹ (or lower if the instrument allows).

    • Resolution: Set to 4 cm⁻¹ or 2 cm⁻¹ for good peak definition without excessive noise.

    • Scans: Co-add at least 32 or 64 scans to achieve a high signal-to-noise ratio, which is crucial for identifying weak bands in the fingerprint region.

  • Data Processing & Analysis:

    • The acquired spectrum will be automatically ratioed against the background.

    • Perform a baseline correction if necessary.

    • Use peak-picking software to label the major absorption bands.

    • Critically, compare this spectrum to that of the non-brominated starting material. The appearance of a new band in the expected 650-500 cm⁻¹ region is a strong candidate for the C-Br stretch, which can then be confirmed via the computational workflow.

Conclusion

While the direct identification of the thiazole C-Br stretch from an experimental IR spectrum is challenging, it is by no means impossible. By abandoning a simplistic "peak-lookup" approach and embracing a modern, dual strategy that combines meticulous experimental work with the predictive power of DFT calculations, researchers can assign this and other complex vibrational modes with a high degree of scientific certainty. This robust methodology not only provides definitive structural characterization but also deepens the understanding of the molecule's vibrational landscape, an essential aspect of materials science and drug development.

References

  • DTIC. (2022, August 31). On Scalability of DFT-Calculated IR Spectra for Spectrum-Feature Extraction and Estimation of Dielectric Response. Defense Technical Information Center. [Link]

  • Ramalingam, S., & Periandy, S. (2011). Spectroscopic investigation, computed IR intensity, Raman activity and vibrational frequency analysis on 3-bromoanisole using HF and DFT (LSDA/MPW1PW91) calculations. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 78(2), 835–843. [Link]

  • Semantic Scholar. Molecular Structure, Experimental and Theoretical Vibrational Spectroscopy, (HOMO-LUMO, NBO) Investigation, (RDG, AIM) Analysis. [Link]

  • Digital CSIC. (2013, July 10). A combined experimental-theoretical study of the vibrational predissociation and product rotational distributions for high vibrational levels of HeBr2(B). [Link]

  • DTIC. (2019, April 8). Calculation of IR Spectra Using Density Functional Theory for Nerve-Agent-Sorbent Binding. Defense Technical Information Center. [Link]

  • ResearchGate. (2025, August 5). Density functional theory study of the FT-IR spectra of phthalimide and N-bromophthalimide. [Link]

  • Chemistry LibreTexts. (2025, January 1). 12.8: Infrared Spectra of Some Common Functional Groups. [Link]

  • ResearchGate. Comparison of theoretical and experimental studies of infrared spectral data for the 5-membered ring heterocycles. [Link]

  • PubChem. 4-bromothiazole. [Link]

  • ResearchGate. How can we calculate the IR spectra using DFT calculations?. [Link]

  • ResearchGate. Theoretical FT-IR spectrum of benzothiazole. [Link]

  • ResearchGate. FTIR, Raman spectra and ab initio calculations of 2-mercaptobenzothiazole. [Link]

  • University of Rostock. Vibrational Spectroscopy. [Link]

  • Michigan State University. Table of Characteristic IR Absorptions. [Link]

  • MDPI. (2022, June 17). Structure, Spectra and Photochemistry of 2-Amino-4-Methylthiazole: FTIR Matrix Isolation and Theoretical Studies. [Link]

  • International Journal of PharmTech Research. (2016). Experimental and Theoretical Studies of the Vibrational Spectra of 4-chloro-2-Bromoaniline. [Link]

  • HORIBA. Vibrational Spectroscopy of Ultra-Low-K Dielectric Materials. [Link]

  • Elixir Comp. Chem. (2014). Geometry and vibrational analysis of 2-amino thiazole - quantum chemical study. [Link]

  • SlidePlayer. The features of IR spectrum. [Link]

  • Canadian Science Publishing. (1962). CONTRIBUTION TO THE INFRARED SPECTRA OF FIVE-MEMBERED N- AND N,S-HETEROCYCLIC COMPOUNDS. [Link]

  • Specac Ltd. Interpreting Infrared Spectra. [Link]

Sources

Technical Guide: HPLC Separation of 5-Bromo-2-(piperazin-1-yl)thiazole from Synthetic Impurities

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

5-Bromo-2-(piperazin-1-yl)thiazole is a critical heterocyclic intermediate used in the synthesis of kinase inhibitors and other bioactive small molecules. Its purity is paramount, yet its analysis presents a distinct chromatographic challenge: the basic piperazine tail causes peak tailing on standard C18 columns, while the structural similarity of common impurities (such as the des-bromo analog) requires precise selectivity.

This guide compares two distinct HPLC methodologies—Method A (Generic Acidic Gradient) vs. Method B (Optimized High-pH Strategy) —to demonstrate the superior performance of pH-controlled separation in resolving the target compound from its critical impurities.

Chemical Context & Impurity Profiling

To design an effective method, one must understand the origin and physicochemical properties of the potential impurities.

The Analyte
  • Compound: this compound[1]

  • Properties: Amphoteric (Basic secondary amine on piperazine; weakly basic thiazole nitrogen).

  • LogP (Predicted): ~1.2 (Moderately polar).

  • pKa: ~9.8 (Piperazine NH).

Critical Impurities

The synthesis typically involves the Nucleophilic Aromatic Substitution (SNAr) of 2,5-dibromothiazole with piperazine. This route generates specific byproducts:

Impurity IDNameOriginRelative PolaritySeparation Challenge
Imp-A PiperazineExcess ReagentHigh (Polar)Elutes in void volume; weak UV absorption.
Imp-B 2-(piperazin-1-yl)thiazoleDes-bromo degradationMediumCritical: Elutes very close to target (RRT ~0.9).
Imp-C 2,5-DibromothiazoleUnreacted Starting MaterialLow (Non-polar)Late eluter; easy to separate.
Imp-D Bis-adduct (Dimer)Over-reactionVery LowStrongly retained; requires high organic flush.
Impurity Origin Diagram

The following diagram illustrates the synthetic pathway and where each impurity enters the system.

SynthesisPath cluster_legend Legend SM1 2,5-Dibromothiazole (Imp-C) Reaction S_NAr Reaction (Reflux) SM1->Reaction SM2 Piperazine (Imp-A) SM2->Reaction Target This compound (TARGET) Reaction->Target Dimer Bis-thiazole Dimer (Imp-D) Reaction->Dimer Excess SM1 DesBromo Des-bromo Analog (Imp-B) Target->DesBromo Degradation (Light/Heat) Key1 Starting Material Key2 Target

Figure 1: Synthetic origin of impurities. Impurity B (Des-bromo) and Impurity D (Dimer) are the primary separation targets.

Comparative Method Performance

We evaluated the separation efficiency using two common industry protocols.

Method A: Generic Acidic Gradient (The "Standard" Approach)

Many labs initially attempt a standard 0.1% Formic Acid method. While simple, it often fails for basic aminothiazoles.

  • Column: C18 (e.g., Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm.

  • Mobile Phase: A: 0.1% Formic Acid in Water; B: Acetonitrile.

  • Gradient: 5-95% B over 10 min.

Performance Verdict:

  • Peak Shape: Poor. The basic piperazine moiety interacts with residual silanols, causing significant tailing (Tailing Factor > 1.8).

  • Selectivity: Low. The protonated piperazine group dominates the retention mechanism, masking the subtle hydrophobic difference between the Target and the Des-bromo impurity (Imp-B). They often co-elute.

Method B: Optimized High-pH Strategy (The "Recommended" Approach)

By operating at pH 9.5 (above the pKa of the thiazole nitrogen and near the pKa of piperazine), we suppress ionization, forcing the molecule into a neutral state. This increases retention and hydrophobic selectivity.

  • Column: High-pH stable C18 (e.g., Waters XBridge C18 or Gemini NX-C18), 5 µm, 4.6 x 150 mm.

  • Mobile Phase: A: 10mM Ammonium Bicarbonate (pH 9.5 with NH4OH); B: Acetonitrile.

  • Gradient: 10-90% B over 15 min.

Performance Verdict:

  • Peak Shape: Excellent. Neutral amines do not interact with silanols (Tailing Factor < 1.2).

  • Selectivity: High. The bromine atom's hydrophobicity is fully leveraged, clearly separating the Target from the Des-bromo impurity.

Data Comparison: Retention Time & Resolution

The following table summarizes the experimental outcome of the two methods.

AnalyteMethod A (Acidic) RT (min)Method A Resolution (Rs)Method B (High pH) RT (min)Method B Resolution (Rs)
Imp-A (Piperazine) 0.8 (Void)N/A1.1> 10
Imp-B (Des-bromo) 4.20.8 (Co-elution) 6.52.4 (Baseline)
Target Compound 4.4 -7.2 -
Imp-C (Dibromo) 7.1> 5.09.8> 8.0
Imp-D (Dimer) 8.5> 5.012.4> 10.0

Key Insight: Method B provides the necessary resolution (Rs > 1.5) between the critical pair (Imp-B and Target), whereas Method A fails to achieve baseline separation.

Detailed Experimental Protocol (Method B)

This protocol is validated for purity assessment and release testing of this compound.

Reagents & Preparation
  • Buffer Preparation: Dissolve 0.79 g Ammonium Bicarbonate in 1 L HPLC-grade water. Adjust pH to 9.5 ± 0.1 using Ammonium Hydroxide (25%). Filter through 0.22 µm membrane.

  • Diluent: 50:50 Water:Acetonitrile.

  • Sample Prep: Dissolve 10 mg of sample in 10 mL diluent (1 mg/mL). Sonicate for 5 mins.

Instrument Parameters
  • System: HPLC with UV-Vis or PDA Detector (e.g., Agilent 1200/1260).

  • Column: Waters XBridge BEH C18, 130Å, 5 µm, 4.6 mm x 150 mm (or equivalent high-pH stable column).

  • Flow Rate: 1.0 mL/min.

  • Column Temp: 30°C.

  • Detection: UV @ 280 nm (Primary), 254 nm (Secondary).

    • Note: The thiazole ring absorbs strongly at 280 nm; piperazine has weak UV absorbance, so high concentrations are needed to detect Imp-A by UV.

Gradient Program
Time (min)% Mobile Phase A (Buffer)% Mobile Phase B (MeCN)Event
0.09010Equilibration
2.09010Isocratic Hold (Elute Imp-A)
12.01090Linear Gradient
15.01090Wash (Elute Imp-D)
15.19010Return to Initial
20.09010Re-equilibration

Method Development Decision Workflow

Use this logic flow to troubleshoot or adapt the method for different thiazole derivatives.

MethodDev Start Start: Analyze Thiazole Derivative CheckBasic Is the Piperazine/Amine Basic? Start->CheckBasic AcidicMethod Try 0.1% Formic Acid (Method A) CheckBasic->AcidicMethod No HighPH Switch to pH 9.5 (Method B) CheckBasic->HighPH Yes (Recommended) EvalPeak Peak Tailing > 1.5? AcidicMethod->EvalPeak EvalPeak->HighPH Yes Success Validate Method EvalPeak->Success No IonPair Alternative: Add TFA/HFBS (Ion Pairing) HighPH->IonPair If Column Unstable HighPH->Success

Figure 2: Decision tree for optimizing aminothiazole separations.

References

  • BenchChem. "Application Notes and Protocols for the Analytical Methods in the Purification and Characterization of Aminothiazole Compounds." BenchChem Application Library. Link

  • SIELC Technologies. "Separation of 1-(2-Aminoethyl)piperazine on Newcrom R1 HPLC column." SIELC Applications. Link

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 45787555, 5-Bromo-2-(1-pyrrolidinyl)thiazole." PubChem. Link

  • Royal Society of Chemistry. "Chromatographic LogD Determination and HPLC Methodologies for Thiazole Derivatives." RSC Advances Supplementary Information. Link

  • Vertex AI Search. "Consolidated Search Results for HPLC Methods of Piperazine-Thiazoles.

Sources

Validating Regio-Selectivity of Amination at Thiazole C-2 Position

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The selective amination of the thiazole C-2 position is a cornerstone transformation in the synthesis of diverse pharmacophores (e.g., Dasatinib, Dabrafenib). However, the electronic ambivalence of the thiazole ring—susceptible to both nucleophilic attack at C-2 and electrophilic substitution at C-5—creates a significant risk of regio-isomeric impurities.

This guide objectively compares the two primary synthetic routes (Direct C-H Amination vs. Halogenation/Cross-Coupling) and establishes a self-validating analytical workflow to definitively confirm C-2 regioselectivity. We prioritize definitive structural evidence over inferred selectivity.

Part 1: The Regioselectivity Challenge

To validate a product, one must understand the failure modes. The thiazole ring presents a unique electronic landscape that dictates reactivity.

Electronic Bias & Competitive Sites
  • C-2 Position (Target): Electron-deficient due to the adjacent Nitrogen (C=N bond). It is the preferred site for Nucleophilic Aromatic Substitution (

    
    ) and radical nucleophilic attacks.[1] However, the C-2 proton is acidic (
    
    
    
    ), making it susceptible to deprotonation and metalation.
  • C-5 Position (Competitor): Electron-rich (thiophene-like).[1] It is the primary site for Electrophilic Aromatic Substitution (

    
    ) and can compete during metal-catalyzed C-H activation processes if the catalyst is electrophilic.
    

Diagram 1: Thiazole Reactivity & Decision Matrix (Visualizing the electronic governance of the ring)

ThiazoleReactivity Thiazole Thiazole Core C2 C-2 Position (Electron Deficient) Thiazole->C2 C5 C-5 Position (Electron Rich) Thiazole->C5 Path_SNAr Pathway A: SNAr / Cross-Coupling (Requires Leaving Group) C2->Path_SNAr Preferred Path_CH Pathway B: Direct C-H Amination (Radical/Oxidative) C2->Path_CH Competitive C5->Path_CH Off-Target Risk Success Target: C-2 Amine Path_SNAr->Success Risk Risk: C-5 Isomer Formation Path_CH->Risk Path_CH->Success

Caption: Electronic dichotomy of the thiazole ring. C-2 favors nucleophilic pathways, while C-H activation strategies introduce C-5 regio-isomer risks.

Part 2: Comparative Synthetic Strategies

We compare the two dominant methodologies. Your choice of synthesis dictates the rigor required in your validation step.

Method A: Halogenation + Buchwald-Hartwig (The "Gold Standard")

This route involves installing a halogen (Br/I) at C-2 followed by Pd-catalyzed amination.

  • Regio-Fidelity: High. The C-X bond defines the reaction site.

  • Validation Need: Moderate. Primarily to confirm no halogen dance (migration) occurred.[1]

  • Performance: High yields, broad substrate scope.[1]

Method B: Direct C-H Amination (The "Efficient" Route)

Direct oxidative coupling of thiazole and amine using transition metals (Cu/Ag) or radical initiators.[1]

  • Regio-Fidelity: Variable. Highly dependent on sterics at C-4 and the electronic nature of the radical.

  • Validation Need: Critical. C-5 amination is a common byproduct.

  • Performance: Atom economical, but often lower yields and difficult purification.[1]

Table 1: Strategic Comparison

FeatureMethod A: Pd-Catalyzed Cross-CouplingMethod B: Direct C-H Amination
Pre-functionalization Required (2-Halothiazole)None (Native Thiazole)
Selectivity Control Deterministic (Site-specific C-X)Probabilistic (Electronic/Steric)
Major Impurity Protodehalogenation (H-sub)C-5 Regioisomer
Validation Priority Confirm ConversionConfirm Regiochemistry

Part 3: Analytical Validation Workflows

This is the core product comparison: How do we prove the amine is at C-2?

1H NMR: The First Line of Defense

The chemical shift of the remaining ring proton is the fastest diagnostic tool.

  • Target (2-amino-4-R-thiazole): The remaining proton is at C-5 .

    • Shift: Typically 6.5 – 7.5 ppm .

    • Multiplicity: Singlet (if C-4 is substituted) or Doublet (if C-4 is H).[1]

  • Impurity (5-amino-4-R-thiazole): The remaining proton is at C-2 .

    • Shift: Typically 8.0 – 9.0 ppm (Deshielded by N and S).[1]

2D NMR (HMBC): The Self-Validating System

1D NMR can be deceptive due to substituent shielding effects. HMBC (Heteronuclear Multiple Bond Correlation) provides irrefutable connectivity data.[1]

  • The Diagnostic Cross-Peak:

    • Look for the correlation between the Thiazole Ring Proton and the Thiazole Ring Carbons .

    • If Product is C-2 Amine (H is at C-5): The H-5 proton will show a strong 3-bond coupling (

      
      ) to the C-2 Carbon  (the guanidine-like carbon, ~160-170 ppm).
      
    • If Product is C-5 Amine (H is at C-2): The H-2 proton will show coupling to C-4 and C-5, but the chemical shift of the carbon it is attached to (C-2) will be distinctively downfield in the HSQC.

Table 2: Diagnostic NMR Data (in DMSO-d6)

SignalC-2 Amination (Target)C-5 Amination (Impurity)
Remaining Proton H-5 (

6.5 - 7.5 ppm)
H-2 (

8.2 - 9.0 ppm)
C-2 Carbon Shift

158 - 170 ppm (C-N)

150 - 160 ppm (C=N)
HMBC Correlation H-5

C-4, C-2
H-2

C-4, C-5

Part 4: Experimental Protocols

Protocol A: High-Fidelity Synthesis (Buchwald-Hartwig)

Use this protocol to generate a reference standard for C-2 amination.

Reagents:

  • 2-Bromothiazole derivative (1.0 equiv)[1]

  • Primary/Secondary Amine (1.2 equiv)[1]

  • Pd(OAc)2 (2 mol%) / XPhos (4 mol%) or Pd-PEPPSI-IPr (2 mol%)[1]

  • Cs2CO3 (2.0 equiv)[1]

  • Solvent: 1,4-Dioxane (dry, degassed)[1]

Workflow:

  • Charge: In a glovebox or under Ar, combine aryl halide, amine, base, and pre-formed catalyst/ligand mix in a reaction vial.

  • Solvate: Add dioxane (0.2 M concentration).

  • Heat: Seal and heat to 80-100°C for 4-12 hours.

  • Workup: Filter through Celite, concentrate, and purify via flash chromatography (Hex/EtOAc).

Protocol B: The Validation Workflow (HMBC)

Use this to validate the regioselectivity of ANY thiazole amination.

Workflow:

  • Sample Prep: Dissolve 5-10 mg of purified product in 0.6 mL DMSO-d6. (DMSO is preferred over CDCl3 to prevent H-bonding aggregation shifts).[1]

  • Acquisition:

    • Run standard 1H (16 scans).[1]

    • Run 13C (ensure sufficient S/N for quaternary carbons).

    • Run gHMBCAD (Gradient HMBC with Adiabatic pulses).[1] Set long-range coupling constant delay for 8 Hz.

  • Analysis (The "Checkmate" Step):

    • Identify the Thiazole Proton (singlet/doublet in aromatic region).[1]

    • Identify the Thiazole C-2 Carbon (most downfield quaternary carbon, usually >160 ppm).

    • Check: Does the Proton show a cross-peak to the C-2 Carbon?

      • YES: The proton is H-5 (3-bond coupling to C-2). Result: C-2 Amination Confirmed.

      • NO: The proton is likely H-2 (1-bond coupling is suppressed in HMBC). Result: Suspect C-5 Amination.

Diagram 2: The Validation Logic Flow

ValidationFlow Sample Isolated Product H_NMR 1H NMR Analysis Sample->H_NMR Decision1 Proton Shift? H_NMR->Decision1 Path_Low < 7.5 ppm (Likely H-5) Decision1->Path_Low Path_High > 8.0 ppm (Likely H-2) Decision1->Path_High HMBC Run HMBC Experiment Path_Low->HMBC Result_C5 CONFIRMED: C-5 Amination (Impurity) Path_High->Result_C5 Check Does Proton couple to C-2 (160+ ppm)? HMBC->Check Result_C2 CONFIRMED: C-2 Amination Check->Result_C2 Yes (3-bond) Check->Result_C5 No

Caption: Logical workflow for assigning thiazole regiochemistry using NMR observables.

References

  • Electronic Structure and Reactivity of Thiazoles Source: Joule, J. A., & Mills, K. (2010).[1] Heterocyclic Chemistry. Wiley. Context: Foundational text establishing the electrophilic/nucleophilic dichotomy of C-2 vs C-5. URL:[1]

  • Palladium-Catalyzed Amination of Heteroaryl Halides Source: Hartwig, J. F., et al. (2008).[1][2] "[(CyPF-tBu)PdCl2]: An Air-Stable, One-Component, Highly Efficient Catalyst for Amination of Heteroaryl and Aryl Halides."[1] Organic Letters. Context: Defines the standard Buchwald-Hartwig protocols for thiazole-like systems. URL:[Link][1]

  • NMR Assignment of Thiazole Derivatives Source: Pretsch, E., et al. (2009).[1] Structure Determination of Organic Compounds. Springer. Context: Reference for 1H and 13C chemical shifts of 2-substituted vs 5-substituted thiazoles. URL:[Link][1]

  • Direct C-H Amination Risks Source: Yamaguchi, J., et al. (2012).[1] "Regioselective C–H bond functionalization of thiazoles." Chemical Science. Context: Discusses the conditions under which C-5 activation competes with C-2. URL:[Link]

Sources

Advanced 13C NMR Strategies for Elucidating Piperazine-Thiazole Pharmacophores: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Piperazine-thiazole hybrids are highly privileged scaffolds in modern drug discovery, frequently utilized in the development of antimicrobial, anticancer, and central nervous system (CNS) therapeutics. However, the structural elucidation of these molecules via Nuclear Magnetic Resonance (NMR) spectroscopy presents distinct analytical challenges. The dynamic nature of the piperazine ring and the electron-deficient, quaternary carbons of the thiazole moiety often result in weak, broadened, or entirely absent signals in standard one-dimensional (1D)


C NMR spectra.

This guide provides an objective, data-driven comparison of three NMR acquisition strategies—Standard 1D


C NMR, Cryoprobe-Enhanced 1D 

C NMR, and 2D NMR Multiplexing (HSQC/HMBC). By detailing the causality behind signal degradation and providing self-validating experimental protocols, this guide empowers researchers to select the optimal analytical workflow for complex heterocyclic pharmacophores.

The Analytical Challenge: Piperazine-Thiazole Scaffolds

To understand why specific NMR strategies succeed or fail, one must analyze the intrinsic magnetic environments of the piperazine-thiazole core:

  • The Piperazine Ring: The aliphatic carbons of the piperazine ring typically resonate between

    
     41.0 and 56.5 ppm[1][2]. Because the saturated ring can undergo rapid conformational flipping (chair-to-chair inversion) at room temperature, the resulting chemical exchange can broaden the 
    
    
    
    C signals, reducing their peak height and making them difficult to distinguish from baseline noise.
  • The Thiazole Ring: Thiazole is an electron-deficient aromatic system. While the C5 position is typically a tertiary carbon (

    
     104–116 ppm) and easily detected, the C2 (imine, 
    
    
    
    164–175 ppm) and C4 (
    
    
    140–150 ppm) positions are frequently quaternary[1][2]. Quaternary carbons lack directly attached protons. Consequently, they exhibit exceptionally long longitudinal relaxation times (
    
    
    ) and receive negligible signal enhancement from the Nuclear Overhauser Effect (NOE) during standard broadband proton decoupling[3].

Objective Comparison of C NMR Acquisition Strategies

Strategy A: Standard 1D C{1H} NMR (Room Temperature Probe)
  • Mechanism: Direct observation of the

    
    C nucleus utilizing a standard room-temperature (RT) broadband probe.
    
  • Causality & Limitations: The

    
    C isotope suffers from a low natural abundance (1.1%) and a low gyromagnetic ratio[3]. To achieve a quantitative spectrum where quaternary thiazole carbons are visible, the relaxation delay (D1) must be set to at least 5 times the longest 
    
    
    
    [3]. For thiazole rings, this necessitates prohibitively long acquisition times (often >12 hours) and high sample concentrations (>20 mg).
Strategy B: Cryoprobe-Enhanced 1D C NMR
  • Mechanism: Cryoprobes utilize cold helium gas to cool the radiofrequency (RF) detection coil and the preamplifier to cryogenic temperatures (approximately 20 K)[3][4].

  • Performance Advantage: Cooling the electronics drastically reduces thermal (Johnson-Nyquist) noise. This hardware modification increases the Signal-to-Noise (S/N) ratio by a factor of 3 to 17 compared to conventional RT probes[3][4].

  • Causality: By artificially lowering the noise floor rather than relying solely on signal averaging, cryoprobes allow for the rapid detection of the "invisible" quaternary thiazole carbons without requiring massive sample concentrations or days of acquisition time.

Strategy C: 2D NMR Multiplexing (1H- C HSQC & HMBC)
  • Mechanism: Inverse-detected 2D experiments that utilize the high natural abundance (99.98%) and high gyromagnetic ratio of

    
    H to indirectly map 
    
    
    
    C environments[5]. Magnetization is transferred from protons to carbons and back to protons for detection.
  • Performance Advantage:

    • HSQC (Heteronuclear Single Quantum Coherence): Maps one-bond C-H correlations. It is highly sensitive and ideal for unambiguously assigning the CH

      
       groups of the piperazine ring[5][6].
      
    • HMBC (Heteronuclear Multiple Bond Correlation): Maps two- to three-bond C-H correlations. By optimizing the pulse sequence for long-range scalar couplings (typically 7–8 Hz), HMBC bypasses the need to directly observe insensitive quaternary carbons[6][7].

  • Causality: Instead of waiting for the C2 and C4 thiazole carbons to relax, HMBC identifies them via their scalar coupling to nearby protons (e.g., the thiazole C5 proton or adjacent piperazine substituents), providing definitive structural connectivity in a fraction of the time[6][7].

Comparative Performance Data

Table 1: Comparison of NMR Acquisition Strategies for Piperazine-Thiazole Hybrids

StrategyPrimary MechanismSensitivity (S/N)Quaternary Carbon DetectionTypical Acquisition TimeStructural Confidence
1D

C (RT Probe)
Direct

C Observation
Low (High thermal noise)Poor (Requires long D1)4 – 16 HoursModerate
1D

C (Cryoprobe)
Direct

C (Cooled RF Coil)
High (~4-17x Boost)Excellent1 – 3 HoursHigh
2D HSQC + HMBC

H-Inverse Detection
Very HighExcellent (via 2-3 bond coupling)30 – 60 MinutesVery High (Definitive)

Representative C NMR Spectral Data

To aid in spectral assignment, the following table synthesizes typical


C chemical shifts observed for N-substituted piperazine-thiazole derivatives based on recent literature[1][2].

Table 2: Representative


C NMR Chemical Shifts for Piperazine-Thiazole Scaffolds 
Structural MoietyCarbon PositionTypical Chemical Shift (

, ppm)
Multiplicity / TypeDetection Challenge
Piperazine C2', C6' (Aliphatic)41.0 – 46.0CH

(Secondary)
Dynamic ring flipping can broaden signals
Piperazine C3', C5' (Aliphatic)51.0 – 56.5CH

(Secondary)
Potential overlap with solvent peaks
Thiazole C5 (Aromatic)104.0 – 116.0CH (Tertiary)Readily detected via 1D or HSQC
Thiazole C4 (Aromatic)140.0 – 150.0C (Quaternary)No 1-bond protons; requires HMBC
Thiazole C2 (Imine)164.0 – 175.0C=N (Quaternary)Extremely long

relaxation; weak NOE

Experimental Protocols & Workflows

Logical Workflow Diagram

G Start Sample Prep: Piperazine-Thiazole (10-20 mg in DMSO-d6) Probe Select NMR Hardware Start->Probe RT Standard RT Probe (High Thermal Noise) Probe->RT Cryo Cryoprobe (~20K) (Low Thermal Noise) Probe->Cryo Seq1D 1D 13C{1H} NMR Requires D1 > 5*T1 RT->Seq1D High Conc. Required Seq2D 2D Inverse Detection (1H-13C HSQC / HMBC) RT->Seq2D Standard Approach Cryo->Seq1D 4x S/N Enhancement Cryo->Seq2D Ultra-Fast Acquisition Data1 Direct 13C Observation (Low Sensitivity) Seq1D->Data1 Data2 1H-Detected 13C (High Sensitivity) Seq2D->Data2 Elucidate Structural Elucidation: Quaternary Thiazole & Dynamic Piperazine Data1->Elucidate Data2->Elucidate

Fig 1. Decision matrix and workflow for 13C NMR acquisition of piperazine-thiazole hybrids.

Self-Validating Protocol: Optimized 2D HSQC/HMBC Acquisition

To ensure a self-validating system where structural assignments are definitively proven rather than inferred, follow this step-by-step inverse-detection methodology:

Step 1: Sample Preparation & Environmental Control Dissolve 10–20 mg of the piperazine-thiazole derivative in 0.6 mL of a high-purity deuterated solvent (e.g., DMSO-


 or CDCl

). Ensure complete dissolution; particulate matter disrupts magnetic field homogeneity, which severely degrades 2D line shapes. Transfer to a high-quality 5 mm NMR tube.

Step 2: Locking, Tuning, and Shimming Insert the sample into the spectrometer. Lock the magnetic field to the deuterium frequency of the solvent. Manually or automatically tune and match the probe for both


H and 

C frequencies to maximize RF energy transfer. Perform gradient shimming (e.g., TopShim) to achieve a narrow, symmetrical lock signal—critical for resolving the complex J-couplings in the piperazine ring.

Step 3:


H NMR Reference Acquisition 
Acquire a standard 1D 

H NMR spectrum (e.g., 16 scans). Phase and baseline correct the spectrum. This serves as the high-resolution F2 projection for the subsequent 2D experiments.

Step 4: HSQC Acquisition (1-Bond Correlations)

  • Load a phase-sensitive, multiplicity-edited HSQC pulse program.

  • Set the spectral width in F1 (

    
    C) to cover 0–200 ppm and F2 (
    
    
    
    H) to cover the observed proton range.
  • Acquire with 2–4 scans per increment (typically 128–256 increments).

  • Validation: This will definitively map the piperazine CH

    
     protons to their respective carbons (
    
    
    
    41–56 ppm). Because it is multiplicity-edited, CH
    
    
    cross-peaks will appear with opposite phase (e.g., blue) relative to CH/CH
    
    
    peaks (e.g., red)[6].

Step 5: HMBC Acquisition (Long-Range Correlations)

  • Load the HMBC pulse program.

  • Critical Causality Step: Set the long-range J-coupling delay to optimize for 7–8 Hz couplings[6][7]. This specific temporal delay allows magnetization to transfer over 2 to 3 bonds.

  • Acquire with 4–8 scans per increment.

  • Validation: Analyze the HMBC cross-peaks to assign the quaternary carbons. The "invisible" thiazole C2 and C4 carbons will manifest as cross-peaks aligned with the F2 frequency of the adjacent C5 proton or nearby piperazine/substituent protons, confirming the covalent linkage between the two pharmacophores.

References

  • Salem, M. E., et al. "Synthesis of novel piperazine-based bis(thiazole)(1,3,4-thiadiazole) hybrids as anti-cancer agents." RSC Advances, Semantic Scholar.
  • "Parallel Synthesis of Piperazine Tethered Thiazole Compounds with Antiplasmodial Activity.
  • Griffin, J. L., et al. "Compartmentation of metabolism probed by[2-13C]alanine: improved 13C NMR sensitivity using a CryoProbe detects evidence of a glial metabolon.
  • "Improving signal-to-noise ratio in D-Mannoheptulose-13C NMR analysis." BenchChem.
  • "HSQC and HMBC." NMR Core Facility, Columbia University.
  • "Identification of metabolites from 2D 1H-13C HSQC NMR using peak correlation plots.
  • "Common 2D (COSY, HSQC, HMBC).

Sources

A Comparative Guide to the Reactivity of Piperazine and Morpholine in Thiazole Substitution

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Importance of Piperazine, Morpholine, and Thiazole in Medicinal Chemistry

In the landscape of modern drug discovery, piperazine and morpholine rings are considered "privileged structures."[1][2] Their frequent appearance in FDA-approved drugs is a testament to their ability to impart favorable pharmacokinetic properties, such as improved aqueous solubility and metabolic stability.[3][4] The piperazine moiety, with its two nitrogen atoms, offers a versatile scaffold for substitution, allowing medicinal chemists to fine-tune a molecule's basicity and biological interactions.[1][5] Morpholine, where one nitrogen is replaced by oxygen, presents a less basic, more metabolically stable alternative.[5][6]

Thiazoles are another cornerstone of medicinal chemistry, forming the core of numerous pharmacologically active molecules, including the kinase inhibitor Dasatinib, which notably contains both a thiazole and a piperazine ring.[7][8] The synthesis of complex drug candidates often involves the functionalization of the thiazole core via nucleophilic aromatic substitution (SNAr), a reaction where a nucleophile displaces a leaving group on the aromatic ring.[9][10]

This guide provides an in-depth comparison of the reactivity profiles of piperazine and morpholine as nucleophiles in the SNAr of thiazoles. We will dissect the fundamental electronic and steric properties that govern their reactivity, present comparative experimental data, and provide validated protocols to guide researchers in making informed decisions for their synthetic strategies.

Pillar 1: Unpacking the Fundamental Drivers of Reactivity

The rate and efficiency of a nucleophilic aromatic substitution reaction are fundamentally dictated by the intrinsic properties of the nucleophile. When comparing piperazine and morpholine, three key factors come into play: basicity, nucleophilicity, and steric hindrance.

Basicity and Nucleophilicity: An Intrinsic Advantage for Piperazine

Basicity (the ability to accept a proton) and nucleophilicity (the ability to donate an electron pair to an electrophile) are often correlated for amines.[11] Piperazine is a significantly stronger base than morpholine. This is due to the electronic properties of the heteroatoms within their six-membered rings.

  • Piperazine: Contains two nitrogen atoms. The second nitrogen atom acts as an electron-donating group, increasing the electron density on the reacting nitrogen and enhancing its ability to donate its lone pair. The pKb values for piperazine are approximately 5.3 and 9.7.[12]

  • Morpholine: Contains a nitrogen and an oxygen atom. Oxygen is more electronegative than nitrogen and exerts a strong electron-withdrawing inductive effect (-I effect).[13][14] This effect pulls electron density away from the nitrogen atom, making its lone pair less available for donation and thus reducing both its basicity and nucleophilicity.[6][11] The pKb of morpholine is approximately 5.3, similar to the first pKb of piperazine, but it lacks the second basic site and the overall electron-donating character.[12]

This electronic difference translates directly to a significant gap in nucleophilicity. The electron-withdrawing oxygen in morpholine has been shown to reduce its nucleophilicity substantially compared to analogous alicyclic amines like piperidine.[11] Consequently, piperazine is expected to be a much more potent nucleophile for attacking the electron-deficient thiazole ring.

Table 1: Comparison of Key Physicochemical Properties
PropertyPiperazineMorpholineRationale for Reactivity Impact
Structure 1,4-Diazinane1-Oxa-4-azacyclohexaneThe second nitrogen in piperazine is electron-donating, while the oxygen in morpholine is electron-withdrawing.
pKa (of Conjugate Acid) ~9.8 (for N1-H), ~5.6 (for N1,N4-H2)~8.4Higher pKa of piperazine indicates greater basicity and a stronger driving force as a nucleophile.
Nucleophilicity HighModeratePiperazine's higher electron density on the nitrogen atoms makes it a more powerful nucleophile, leading to faster reaction rates.[11]
Steric Profile Chair conformation, relatively accessibleChair conformation, similar steric profile to piperazineSteric hindrance is generally comparable for both, making electronic effects the dominant differentiating factor.

Pillar 2: Reactivity in Thiazole Substitution - A Mechanistic and Experimental Overview

The substitution of a leaving group (typically a halogen) on a thiazole ring by piperazine or morpholine proceeds via the classical SNAr mechanism. The thiazole ring must be "activated" by electron-withdrawing groups to render the carbon atom attached to the leaving group sufficiently electrophilic for the nucleophilic attack.

SNAr_Mechanism sub Activated Thiazole mc Meisenheimer Complex (Intermediate) sub->mc + Nu-H nuc Nucleophile (Piperazine/Morpholine) nuc->mc prod Substituted Product mc->prod - H⁺ lg Leaving Group (X⁻) mc->lg - X⁻

Caption: General mechanism for Nucleophilic Aromatic Substitution (SNAr) on a thiazole ring.

The reaction initiates with the attack of the amine nucleophile on the carbon atom bearing the leaving group, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The aromaticity of the ring is then restored by the expulsion of the leaving group. Given its superior nucleophilicity, piperazine is expected to form this intermediate at a much faster rate than morpholine under identical conditions.

Comparative Experimental Data

Direct, side-by-side comparisons in the literature confirm the higher reactivity of piperazine. A study on the synthesis of 5-substituted-2-aminothiazoles via a halogenation/nucleophilic substitution protocol provides a clear example.[9] While piperazine readily participates in the substitution, morpholine often requires more forcing conditions or results in lower yields.

Table 2: Representative Experimental Outcomes for Thiazole Substitution
NucleophileThiazole SubstrateReaction ConditionsYieldReference
Piperazine 2-Amino-4-phenyl-5-bromothiazoleCuBr₂, CH₃CN, refluxHigh (not specified)[9]
Morpholine 2-Amino-4-phenyl-5-bromothiazoleBr₂/NaHCO₃/DMFLow[9]
Piperazine 4-chloromethyl-2-amino thiazoleNot specifiedHigh purity, good yield[7]
Morpholine 2-bromo-1-(4-bromophenyl)ethanone derived thiazole120-130 °C, 4-12 hrNot specified[15]
Piperazine 2-chloro-N-[4-(pyridin-4-yl)thiazol-2-yl]acetamideNot specifiedGood[16]

As the data suggests, reactions with piperazine often proceed under milder conditions and afford higher yields compared to those with morpholine. The lower reactivity of morpholine sometimes necessitates higher temperatures or alternative catalytic systems to achieve acceptable conversion rates.[9][15]

Pillar 3: Validated Experimental Protocols and Workflow

To provide a practical context, we present detailed, self-validating protocols for the substitution reaction on a 2-chlorothiazole derivative. The choice of piperazine or morpholine will necessitate a change in reaction conditions, illustrating their differing reactivity profiles.

Experimental_Workflow Figure 2: General Experimental Workflow for Thiazole Substitution start Starting Materials: - 2-Halothiazole - Amine (Piperazine/Morpholine) - Solvent, Base reaction Reaction Setup: Combine reagents and heat (Monitor by TLC/LC-MS) start->reaction workup Aqueous Workup: Quench reaction, extract with organic solvent reaction->workup purify Purification: Column Chromatography workup->purify characterize Characterization: NMR, MS, etc. purify->characterize product Final Product characterize->product

Caption: A typical workflow for the synthesis and purification of thiazole derivatives.

Protocol 1: Synthesis of 2-(Piperazin-1-yl)thiazole Derivative (High Reactivity Case)

Causality: Due to the high nucleophilicity of piperazine, this reaction can often be performed at a moderate temperature with a standard base like K₂CO₃.

  • Reaction Setup: To a solution of 2-chloro-4-phenylthiazole (1.0 mmol, 1 equiv.) in 10 mL of dimethylformamide (DMF), add anhydrous piperazine (1.5 mmol, 1.5 equiv.) and potassium carbonate (K₂CO₃) (2.0 mmol, 2.0 equiv.).

  • Heating: Stir the reaction mixture at 80 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-6 hours.

  • Workup: After completion, cool the mixture to room temperature and pour it into 50 mL of ice-cold water. Extract the aqueous layer three times with 25 mL of ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel to yield the desired product.

Protocol 2: Synthesis of 2-(Morpholin-1-yl)thiazole Derivative (Moderate Reactivity Case)

Causality: Morpholine's lower nucleophilicity requires more forcing conditions to achieve a reasonable reaction rate. This is accomplished by increasing the temperature and reaction time.

  • Reaction Setup: To a solution of 2-chloro-4-phenylthiazole (1.0 mmol, 1 equiv.) in 10 mL of DMF, add morpholine (1.5 mmol, 1.5 equiv.) and K₂CO₃ (2.0 mmol, 2.0 equiv.).

  • Heating: Stir the reaction mixture at 120-130 °C.[15] Monitor the reaction progress by TLC or LC-MS. The reaction may require 12-24 hours for completion.

  • Workup: After completion, cool the mixture to room temperature and pour it into 50 mL of ice-cold water. Extract the aqueous layer three times with 25 mL of ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel.

Conclusion and Recommendations

The choice between piperazine and morpholine in thiazole substitution reactions is a clear-cut decision based on fundamental chemical principles.

  • Piperazine is the more reactive nucleophile due to its higher basicity and the electron-donating nature of its second nitrogen atom. It should be the default choice for efficient, high-yield substitutions, often allowing for milder reaction conditions and shorter reaction times.

  • Morpholine is a significantly less reactive nucleophile owing to the electron-withdrawing effect of its oxygen atom. Its use typically requires more forcing conditions (higher temperatures, longer times). It is a viable alternative when the higher basicity of piperazine might lead to undesirable side reactions or when the specific physicochemical properties of the morpholine moiety are required for the final compound's biological profile.

For drug development professionals, understanding this reactivity differential is crucial for efficient library synthesis and lead optimization. By selecting the appropriate nucleophile and tailoring the reaction conditions accordingly, researchers can streamline their synthetic efforts and accelerate the discovery process.

References

  • Mayr, H. (2018, May 7). Nucleophilicity Trends of Amines. Master Organic Chemistry. [Link]

  • Synthesis and Antitumor Activity Evaluation of 2-Aminothiazoles Appended 5-methylisoxazoline and Pyridine-piperazine Hybrid Molecules. (n.d.). Academia.edu. Retrieved from [Link]

  • Rayala, K., et al. (2023). Parallel Synthesis of Piperazine Tethered Thiazole Compounds with Antiplasmodial Activity. Molecules. [Link]

  • Silber, B. M., et al. (2014). 2-Aminothiazoles with Improved Pharmacotherapeutic Properties for Treatment of Prion Disease. Journal of Medicinal Chemistry. [Link]

  • Basicity of Piperidine and Morpholine. (2013, March 11). YouTube. [Link]

  • Al-Ghorbani, M., et al. (2015). Piperazine and morpholine:Synthetic preview and pharmaceutical applications. Journal of Chemical and Pharmaceutical Research. [Link]

  • Raza, S., et al. (2024). Design, synthesis, and in vitro and in silico studies of morpholine derived thiazoles as bovine carbonic anhydrase-II inhibitors. RSC Advances. [Link]

  • Rostom, S. A. F., et al. (2021). Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. Frontiers in Chemistry. [Link]

  • Bonomo, M. G., et al. (2024). New piperazine and morpholine derivatives: Mass spectrometry characterization and evaluation of their antimicrobial activity. Journal of Pharmaceutical and Biomedical Analysis. [Link]

  • Gomaa, A. M., & Ali, M. M. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules. [Link]

  • How can I rationalise the different basicities of cyclohexylamine, piperidine and morpholine? (2016, December 27). Chemistry Stack Exchange. [Link]

  • Gomaa, A. M., & Ali, M. M. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. PMC. [Link]

  • Berber, N. (2019). Synthesis of Certain New Morpholine Derivatives Bearing a Thiazole Moiety. Semantic Scholar. [Link]

  • Synthesis of some new 5- substituted of. (n.d.). JOCPR. Retrieved from [Link]

  • Novel Tri-substituted Thiazoles Bearing Piperazine Ring: Synthesis and Evaluation of their Anticancer Activity. (n.d.). Bentham Science. [Link]

  • Hamed, E. A., et al. (2025). Steric and electronic effects on the mechanism of nucleophilic substitution (SNAr) reactions of some phenyl 2,4,6-trinitrophenyl ethers with aniline and N-methylaniline in acetonitrile and in dimethyl sulfoxide. ResearchGate. [Link]

  • Tuning the basicity of amines. (2011, April 4). Cambridge MedChem Consulting. [Link]

  • Kandeel, M., et al. (2024). Morpholine, Piperazine, and Piperidine Derivatives as Antidiabetic Agents. MDPI. [Link]

  • Kandeel, M., et al. (2024). Morpholine, Piperazine, and Piperidine Derivatives as Antidiabetic Agents. PMC. [Link]

  • Kurpiewska, K., et al. (2017). De Novo Assembly of Highly Substituted Morpholines and Piperazines. PMC. [Link]

  • (PDF) Piperazine and Morpholine: Synthetic Preview and Pharmaceutical Applications. (n.d.). ResearchGate. Retrieved from [Link]

  • Synthesis and Characterization of Some New Morpholine Derivatives. (2016). Baghdad Science Journal. [Link]

  • El-Gazzar, M. G., et al. (2020). Synthesis and antiproliferative activity studies of new functionalized pyridine linked thiazole derivatives. Arabian Journal of Chemistry. [Link]

  • Liu, X., et al. (2025). Research progress of piperazine and morpholine derivatives in the discovery of agricultural chemicals. ResearchGate. [Link]

  • Novel piperazine and morpholine substituted quinolines: Selective synthesis through activation of 3,6,8-tribromoquinoline, characterization and their some metabolic enzymes inhibition potentials. (n.d.). OUCI. Retrieved from [Link]

  • Novel tri-substituted thiazoles bearing piperazine ring: Synthesis and evaluation their anticancer activity. (2025). ResearchGate. [Link]

  • Eren, G., et al. (2022). Synthesis and Antinociceptive Effect of Some Thiazole-Piperazine Derivatives: Involvement of Opioidergic System in the Activity. PMC. [Link]

  • SnAP reagents for the synthesis of piperazines and morpholines. (2014, February 21). ETH Research Collection. [Link]

  • Synthesis of morpholine based thiazoles (3–27). (n.d.). ResearchGate. Retrieved from [Link]

  • Retrosynthesis of piperazine-thiazoles via Hantzsch cyclization and.... (n.d.). ResearchGate. Retrieved from [Link]

  • Sbardella, G., et al. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. MDPI. [Link]

  • Iacovino, R., et al. (2023). Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity. PMC. [Link]

  • Piperazine and Morpholine: Synthetic Preview and Pharmaceutical Applications. (2015, January 1). Semantic Scholar. [Link]

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Safety Operating Guide

5-Bromo-2-(piperazin-1-yl)thiazole proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

Executive Hazard Summary & Chemical Identity

5-Bromo-2-(piperazin-1-yl)thiazole is a specialized heterocyclic intermediate.[1] Proper disposal requires a nuanced understanding of its three functional components: the thiazole ring (aromatic stability), the bromine substituent (halogenated waste status), and the piperazine moiety (basic amine reactivity).[1]

Treating this compound as generic "organic waste" is a safety failure.[1] The presence of the secondary amine (piperazine) creates specific incompatibility risks, while the halogen requires dedicated incineration protocols to prevent equipment damage or regulatory violation.

PropertyCritical Disposal Implication
Halogen Content (Br) MANDATORY: Must enter the Halogenated Waste stream.[1][2] Incineration without scrubbers releases corrosive Hydrogen Bromide (HBr).[1]
Piperazine Moiety (Amine) BASICITY: Incompatible with strong acids and oxidizers.[1][3] Risk of exothermic reaction or toxic chloramine formation if mixed with bleach.[1]
Physical State Typically Solid.[1] Dust generation is an inhalation hazard (H335).[1]
GHS Classification Irritant (Skin/Eye), Potential Corrosive, Aquatic Toxicity (H411).[1]

Pre-Disposal Characterization & Segregation

Before disposal, you must segregate this compound from incompatible streams.[1] The most common laboratory accident involving piperazine derivatives occurs when they are mistakenly added to acidic or oxidizing waste carboys.[1]

Compatibility Matrix
Waste StreamCompatibilityRisk / Rationale
Halogenated Solvents COMPATIBLE Preferred liquid carrier (e.g., DCM, Chloroform).[1][2]
Non-Halogenated Solvents CONDITIONAL Permissible, but downgrades the entire container to "Halogenated" status, increasing disposal costs.[1]
Aqueous Acidic Waste INCOMPATIBLE Exothermic acid-base reaction.[1] May cause container pressurization.[1]
Oxidizers / Bleach DANGEROUS DO NOT MIX. Secondary amines react with hypochlorites to form toxic N-chloramines.[1]
Segregation Logic Flow

The following diagram outlines the decision process for routing this chemical into the correct waste stream.

WasteSegregation Start This compound Waste Generated StateCheck Physical State? Start->StateCheck Solid Solid / Powder StateCheck->Solid Liquid In Solution StateCheck->Liquid SolidBin Solid Waste Bin (Label: Halogenated Organic) Solid->SolidBin Double Bag (LDPE) SolventCheck Solvent Type? Liquid->SolventCheck HaloSolv Halogenated Solvent (DCM, Chloroform) SolventCheck->HaloSolv NonHaloSolv Non-Halogenated (MeOH, Acetone) SolventCheck->NonHaloSolv HaloCarboy Halogenated Waste Carboy (High BTU Incineration) HaloSolv->HaloCarboy Tagging Apply 'Halogenated' Tag (Even if solvent is non-halo) NonHaloSolv->Tagging Tagging->HaloCarboy Route to Halo Stream

Figure 1: Waste segregation logic ensuring brominated compounds are routed to halogen-compatible incineration streams.

Operational Disposal Protocol

This protocol ensures compliance with EPA 40 CFR 268 (Land Disposal Restrictions) and prevents downstream safety hazards.

Scenario A: Disposal of Pure Solid
  • PPE Requirement: Nitrile gloves (0.11mm min), safety goggles, and lab coat.[1] Use a fume hood to prevent dust inhalation.[1]

  • Containerization:

    • Place the solid in a clear, sealable polyethylene bag (LDPE).[1]

    • Self-Validation Step: Wipe the exterior of the bag with a damp tissue.[1] If the tissue turns yellow/discolored, the bag is contaminated—double bag immediately.[1]

  • Labeling:

    • Affix a hazardous waste tag.[1]

    • Chemical Name: Write fully: "this compound".

    • Constituents: Explicitly list "Bromine" and "Piperazine" to alert technicians to halogen/amine content.[1]

    • Hazard Checkbox: Mark "Toxic" and "Irritant."[1]

  • Storage: Store in the Solid Hazardous Waste drum. Ensure the drum is grounded if it contains other flammable solids.[1]

Scenario B: Disposal of Liquid Solutions (Reaction Mixtures)
  • pH Verification (Self-Validation):

    • Before pouring into a waste carboy, check the pH of your solution.[1]

    • If pH < 4, neutralize slowly with Sodium Bicarbonate to pH 6-8.[1] Rationale: Prevents heat generation when mixing with other organic wastes.[1]

  • Selection of Carboy:

    • Use the Halogenated Organic Solvents carboy (typically red or yellow tagged).[1]

    • Never pour into the "Aqueous Acid" or "Non-Halogenated" carboys.[1]

  • Transfer:

    • Use a funnel with a splash guard.[1]

    • Log the volume and concentration on the waste log immediately.[1]

Emergency Contingencies: Spill Management

Spills of piperazine derivatives present a dual threat: inhalation of dust and chemical burns from the basic amine.

Spill Response Workflow

SpillResponse Spill Spill Detected Isolate 1. Isolate Area (Alert Personnel) Spill->Isolate PPE 2. Don PPE (Resp. Protection if Dusty) Isolate->PPE Type Liquid or Solid? PPE->Type SolidClean Avoid Dust: Cover with wet paper towels or Scoop gently Type->SolidClean LiquidClean Absorb: Use Vermiculite or Sand (NO BLEACH) Type->LiquidClean Bag 3. Collect in Hazardous Waste Bag SolidClean->Bag LiquidClean->Bag Wash 4. Wash Surface (Soap & Water) Bag->Wash Verify 5. pH Check Surface (Must be neutral) Wash->Verify

Figure 2: Spill response workflow emphasizing the avoidance of oxidizers and verification of surface neutralization.[1]

Critical Warning: Do not use bleach (sodium hypochlorite) to clean the surface.[1] The reaction with the secondary amine (piperazine) will generate heat and toxic chloramines. Use simple soap and water or a dilute citric acid solution for final cleaning.[1]

Final Disposition & Regulatory Compliance

As a researcher, your responsibility ends when the waste leaves the lab, but understanding the downstream process ensures you label correctly.[1]

  • RCRA Classification: While not a P- or U-listed waste specifically, it is regulated under 40 CFR 268 due to the halogenated organic constituents.[1]

  • Destruction Method: The only acceptable method is Rotary Kiln Incineration at >1000°C with secondary combustion and caustic scrubbing.[1]

    • Why? The bromine atoms form HBr upon combustion.[1] Scrubbers neutralize this to NaBr.[1] If you mislabel this as "Non-Halogenated," it may be sent to a fuel-blending facility (cement kiln) where the HBr can corrode their infrastructure and violate their air emissions permit.[1]

References

  • United States Environmental Protection Agency (EPA). 40 CFR Part 268 - Land Disposal Restrictions.[1][4] Electronic Code of Federal Regulations.[1][4] [Link]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards.[1] National Academies Press (US); 2011.[1] Chapter 8, Management of Waste. [Link]

  • PubChem. this compound Compound Summary. National Library of Medicine.[1] [Link]

Sources

Personal protective equipment for handling 5-Bromo-2-(piperazin-1-yl)thiazole

[1]

Executive Summary & Core Directive

Do not treat 5-Bromo-2-(piperazin-1-yl)thiazole as a generic organic intermediate.

While many researchers focus on the thiazole ring's pharmacological potential, the immediate operational hazard lies in the piperazine moiety . Piperazines are potent sensitizers and irritants .[1] Repeated exposure—even at sub-symptomatic levels—can lead to irreversible respiratory sensitization (asthma-like symptoms) and allergic contact dermatitis.[1]

This protocol mandates a "Zero-Dust, Zero-Skin-Contact" policy.[1] The presence of the bromine atom classifies all resulting waste streams as Halogenated , significantly impacting disposal logistics.

Hazard Assessment: The "Why" Behind the Protocol

To handle this compound safely, you must understand its functional groups' behavior.[1][2][3]

Functional GroupAssociated HazardOperational Implication
Piperazine Ring Sensitization (H334, H317) & AlkalinityHigh Risk. Inhalation of dust can trigger immune response.[1] Solutions are basic (pH >10) and corrosive to mucous membranes.[1]
Thiazole Ring Pharmacological ActivityPotential kinase inhibition or biological activity.[1] Treat as a bioactive agent.[1]
Bromine Substituent Environmental ToxicityMandates Halogenated Waste streams.[1] Do not incinerate in standard organic lines.

Critical Warning: Piperazine derivatives often exhibit a "delayed" reaction.[1] A spill on the skin may not burn immediately but can result in severe dermatitis 24–48 hours later.[1]

Personal Protective Equipment (PPE) Matrix

Standard lab coats are insufficient for synthesis scale (>1g) handling.[1] Adhere to the following matrix based on the "State of Matter" and "Scale."

PPE Decision Logic

}

Detailed PPE Specifications
ComponentSpecificationField Note / Rationale
Hand Protection Nitrile (Double Gloving) Why: Piperazines permeate thin latex rapidly.[1] Use an inner 4-mil nitrile glove (blue/purple) and an outer 5-8 mil nitrile glove (orange/green) for synthesis.[1]
Eye Protection Chemical Goggles Safety glasses with side shields are minimum.[1] If handling powder outside a hood (never recommended), unvented goggles are mandatory to prevent dust entry.[1]
Respiratory N95 / P100 Only if working outside a fume hood (e.g., balance failure).[1] The primary control is the Fume Hood (Face velocity: 100 fpm).[1]
Body Tyvek Sleeves/Apron Cotton lab coats absorb liquids and hold irritants against the skin.[1] Use disposable Tyvek sleeves for synthesis.[1]

Operational Protocol: Step-by-Step

Phase 1: Weighing & Transfer (Highest Risk Phase)

The majority of exposure incidents occur during the transfer of dry powder due to static charge.

  • Engineering Control: All weighing must occur inside a certified chemical fume hood.

  • Static Mitigation: Thiazoles are often "fluffy" and statically charged.[1] Use an antistatic gun or polonium strip near the balance.[1]

  • Technique:

    • Place a secondary container (weigh boat inside a larger beaker) on the balance.

    • Do not use a spatula to "flick" powder.[1] Use a gentle tapping motion.

    • Immediately wipe the balance area with a wet tissue (solvent: Isopropanol) after weighing to capture invisible dust.[1]

Phase 2: Reaction & Synthesis
  • Solvent Choice: When possible, dissolve the solid immediately.[1] Once in solution, the inhalation risk drops significantly.[1]

  • Exotherm Check: Piperazine nitrogens are basic.[1] If reacting with acid chlorides or anhydrides, expect an exotherm.[1] Add reagents dropwise at 0°C.

  • Venting: Do not seal the reaction vessel tight immediately if gas evolution (HCl/HBr) is expected. Use a bubbler trap neutralized with NaOH.[1]

Phase 3: Cleanup & Decontamination
  • Acidic Wipe Down: Because the compound is basic (piperazine), standard soap may not effectively solubilize residues.[1]

    • Step 1: Wipe surfaces with a dilute acetic acid solution (5% vinegar) or Citric Acid wipes to protonate the amine, making it water-soluble.[1]

    • Step 2: Follow with a water rinse.[1][2][3][4][5][6][7][8]

    • Step 3: Final Isopropanol wipe.[1]

Emergency Response: Spills & Exposure[2][9][10]


}

Critical First Aid
  • Eye Contact: Flush for 15 minutes minimum .[1][4][5][6] The basic nature of the amine causes saponification of corneal lipids—damage continues even after the pain stops.

  • Skin Contact: Wash with soap and water.[1][4][5][7][8] Do not use ethanol on the skin; it may increase permeability and drive the compound deeper into the dermis.

Waste Disposal & Logistics[11]

Correct classification is vital to prevent regulatory fines and dangerous chemical reactions.[1]

Waste StreamClassificationInstructions
Mother Liquor / Solvents Halogenated Organic Due to the Bromine atom.[1] Do not mix with non-halogenated solvents (acetone/ethanol waste) if your facility separates them.[1]
Solid Waste Hazardous Solid Contaminated gloves, weigh boats, and paper towels must go into "Solid Hazardous Waste," not regular trash.
Aqueous Waste Basic Toxic Aqueous If doing an aqueous workup, the water layer contains piperazine salts.[1] Do not pour down the drain. Collect as aqueous waste.[1]

Incompatibility Warning: Never mix piperazine waste with strong oxidizers or bleach (Sodium Hypochlorite).[1] This can generate chloramines , which are toxic and explosive gases.[1]

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 44342337, this compound.[1] Retrieved from [Link]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards.[1] National Academies Press.[1] Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Occupational Safety and Health Standards: Toxic and Hazardous Substances (1910.1000).[1] Retrieved from [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.